Phosphoramidic acid
Description
Structure
3D Structure
Propriétés
Numéro CAS |
2817-45-0 |
|---|---|
Formule moléculaire |
H4NO3P |
Poids moléculaire |
97.011 g/mol |
Nom IUPAC |
aminophosphonic acid |
InChI |
InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4) |
Clé InChI |
PTMHPRAIXMAOOB-UHFFFAOYSA-N |
SMILES |
NP(=O)(O)O |
SMILES canonique |
NP(=O)(O)O |
Autres numéros CAS |
2817-45-0 |
Synonymes |
phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Characterization of Novel Phosphoramidic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidic acid derivatives represent a versatile class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Their unique physicochemical properties, including their ability to act as prodrugs (e.g., ProTides) that can effectively deliver nucleoside monophosphates into cells, have made them a focal point of research for antiviral and anticancer therapies.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in this dynamic field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several methodologies, with the choice of route often depending on the nature of the starting materials and the desired final product. A common and direct approach involves the use of phosphorus oxychloride as the phosphorus source.[2]
General Synthetic Workflow
The synthesis typically proceeds in a two-step manner: formation of a phosphorochloridate intermediate, followed by amination.
Experimental Protocol: Synthesis from Phosphorus Oxychloride
This protocol outlines a general procedure for the synthesis of a dialkyl phosphoramidate.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous alcohol (e.g., ethanol, 2 equivalents)
-
Anhydrous amine (e.g., ammonia, aniline, or other primary/secondary amine, 1 equivalent)
-
Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)
-
Acid scavenger (e.g., pyridine, triethylamine, 2 equivalents)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Phosphorochloridate Intermediate:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus oxychloride (1 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the alcohol (2 eq.) and the acid scavenger (2 eq.) in the anhydrous solvent.
-
Add the alcohol/base solution dropwise to the stirring phosphorus oxychloride solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The formation of a precipitate (e.g., pyridinium hydrochloride) will be observed.
-
Filter the mixture under an inert atmosphere to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude dialkyl phosphorochloridate. This intermediate is often used in the next step without further purification.[2]
-
-
Formation of the Phosphoramidate:
-
Dissolve the crude dialkyl phosphorochloridate in a fresh portion of the anhydrous solvent and cool to 0 °C.
-
Add the amine (1 eq.) dropwise to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any newly formed ammonium salt precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphoramidate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final this compound derivative.
-
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Workflow
References
Phosphoramidic Acid: A Technical Guide to Structure, Bonding, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidic acid, the monoamide of phosphoric acid, represents a fundamental scaffold in bioorganic and medicinal chemistry. Its derivatives, particularly phosphoramidates, are of significant interest due to their roles as key intermediates in various biological processes and as successful prodrugs. This technical guide provides an in-depth analysis of the structure and bonding properties of this compound, alongside detailed experimental protocols and a review of its involvement in critical biological pathways.
Molecular Structure and Bonding
This compound (H₂PO₃NH₂) is a tetrahedral molecule with a central phosphorus atom bonded to two hydroxyl groups, one amino group, and one oxygen atom via a double bond. The presence of the nitrogen atom introduces unique electronic and structural features compared to its parent, phosphoric acid.
The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The P=O double bond is a strong, polarized bond with significant π-character. The P-OH and P-N bonds are primarily σ-bonds. The lone pair of electrons on the nitrogen atom can participate in resonance with the P=O bond, leading to a degree of delocalization and influencing the bond lengths and angles. This resonance effect can be represented as follows:
O=P(OH)₂(NH₂) ↔ ⁻O-P⁺(OH)₂(NH₂)
This delocalization contributes to the stability of the molecule and modulates the reactivity of the phosphoryl group.
Molecular Geometry
Table 1: Experimental Bond Lengths and Angles for the Phosphoramidate Dianion in Diammonium Phosphate [1]
| Bond | Bond Length (Å) | Bond/Angle | Angle (°) |
| P-O | 1.505 - 1.521 | O-P-O | 108.3 - 111.4 |
| P-N | 1.77 (calc.) | O-P-N (calc.) | 107 - 111 |
Note: P-N bond length and O-P-N angles are calculated based on typical values in related structures as the specific values for the phosphoramidate anion in this crystal structure were not detailed in the provided reference.
Acid-Base Properties
Table 2: pKa Values of Phosphoric Acid at 25°C [2][3]
| Dissociation Step | pKa |
| pKa₁ | 2.15 |
| pKa₂ | 7.20 |
| pKa₃ | 12.32 |
The replacement of a hydroxyl group with an amino group to form this compound is expected to influence the pKa values. The amino group is less electron-withdrawing than a hydroxyl group, which would generally lead to a slight increase in the pKa values (making it a weaker acid) compared to phosphoric acid. However, the potential for protonation of the amino group adds complexity to its acid-base chemistry.
Biological Significance: The Role of Phosphoramidates in Prodrug Activation
Phosphoramidates have gained significant attention in drug development as effective prodrugs, particularly for delivering nucleoside monophosphates into cells.[4][5] This strategy circumvents the often-inefficient initial phosphorylation step of nucleoside analogs, a key activation step for many antiviral and anticancer agents. The intracellular activation of phosphoramidate prodrugs is a multi-step enzymatic process.
Figure 1: Generalized intracellular activation pathway of a phosphoramidate prodrug.
This pathway illustrates the sequential enzymatic cleavage of the phosphoramidate prodrug to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.
Experimental Protocols
Synthesis of Phosphoramidates (General Procedure)
The synthesis of phosphoramidates can be achieved through various methods. A common approach involves the reaction of a dialkyl phosphite with an amine in the presence of a coupling agent.[6]
Figure 2: General workflow for the synthesis and characterization of phosphoramidates.
Methodology:
-
Reaction Setup: To a solution of dialkyl phosphite in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), the amine and a coupling agent (e.g., a carbodiimide) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: The structure and purity of the final phosphoramidate are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[7]
Characterization by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for the characterization of phosphorus-containing compounds, including this compound and its derivatives.[8]
Experimental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Standard: 85% H₃PO₄ is used as an external standard and referenced to 0 ppm.
-
Acquisition: Proton-decoupled ³¹P NMR spectra are typically acquired to simplify the spectrum to a series of singlets.
-
Chemical Shifts: The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For phosphoramidates, the ³¹P chemical shifts typically appear in a characteristic region of the spectrum.
Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing.[9][10][11][12]
Methodology:
-
Crystallization: Single crystals of the this compound derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using least-squares procedures.
-
Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of weak acids.[13][14][15][16]
Methodology:
-
Sample Preparation: A solution of the this compound derivative of known concentration is prepared in a suitable solvent (typically water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.
Conclusion
This compound and its derivatives are a vital class of compounds with significant implications in chemistry and biology. Understanding their structure, bonding, and reactivity is crucial for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, including detailed experimental methodologies for their synthesis and characterization. The elucidation of the intracellular activation pathways of phosphoramidate prodrugs continues to be a key area of research, offering opportunities for the development of more effective and targeted drug delivery systems.
References
- 1. gct.com.tn [gct.com.tn]
- 2. ochemtutor.com [ochemtutor.com]
- 3. Phosphoric Acid [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. scribd.com [scribd.com]
The Pivotal Role of Phosphoramidic Acid in Modern Therapeutics: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidic acid, a phosphorus oxoacid with the formula H₂NPO(OH)₂, and its organic derivatives, phosphoramidates, represent a class of compounds with profound significance in contemporary biology and medicinal chemistry. While inherently simple in structure, the phosphoramidate motif (P-N bond) is a cornerstone of innovative drug design, most notably in the development of prodrugs that can effectively deliver phosphorylated therapeutic agents into cells. This guide provides a comprehensive overview of the biological functions and critical importance of this compound derivatives, with a particular focus on their application in antiviral and anticancer therapies. We will delve into their mechanisms of action, present key quantitative data on their efficacy, detail relevant experimental protocols, and visualize the complex pathways they influence.
Chemical Properties and the ProTide Approach
The fundamental challenge in delivering nucleotide or nucleoside monophosphate analogs into cells is their inherent negative charge at physiological pH, which severely limits their ability to cross the lipophilic cell membrane. The "ProTide" (prodrug of a nucleotide) technology masterfully circumvents this issue by masking the phosphate's negative charges with an aryloxy group and an amino acid ester.[1][2] This strategic modification renders the molecule neutral, facilitating its passive diffusion or transporter-mediated entry into the cell.[3][4]
Once inside the cell, the phosphoramidate prodrug undergoes a sophisticated, multi-step enzymatic activation to release the active nucleoside monophosphate.[4][5] This bioactivation cascade is a key element of its mechanism of action and is crucial for the therapeutic efficacy of drugs developed using this approach.[6] The ProTide strategy has not only revitalized existing nucleoside analogs but has also enabled the development of entirely new classes of therapeutics.[2][7]
Biological Functions and Importance in Drug Development
The primary biological significance of phosphoramidates lies in their role as prodrugs, designed to enhance the intracellular delivery and therapeutic potential of parent drugs.[8] This approach has been exceptionally successful in the fields of antiviral and anticancer medicine.
Antiviral Therapeutics
Phosphoramidate prodrugs have revolutionized the treatment of several viral infections. By ensuring efficient intracellular delivery of the nucleoside monophosphate, they bypass the often inefficient and resistance-prone initial phosphorylation step catalyzed by viral or cellular kinases.[2][9]
-
Hepatitis C Virus (HCV): Sofosbuvir (Sovaldi) is a landmark example of a successful phosphoramidate prodrug.[1] It delivers the uridine nucleotide analog GS-461203 into hepatocytes, which, after conversion to its triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.[9][10]
-
Human Immunodeficiency Virus (HIV): Tenofovir alafenamide (TAF), a component of several combination therapies for HIV, is another prominent phosphoramidate prodrug. It efficiently delivers tenofovir into cells, where it is converted to its active diphosphate form and inhibits HIV reverse transcriptase.[11] The ProTide approach has been shown to markedly enhance the antiviral potencies of various anti-HIV nucleoside analogues.[2][7]
-
SARS-CoV-2: Remdesivir (Veklury), an antiviral agent used in the treatment of COVID-19, is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine C-nucleoside analog.[3][5] It is designed to deliver the active nucleoside monophosphate into cells, which is then converted to the triphosphate form that inhibits the viral RNA-dependent RNA polymerase.[5]
Anticancer Therapeutics
The ProTide technology has also shown significant promise in oncology. Cancer cells can develop resistance to nucleoside analog chemotherapeutics through mechanisms that impair their phosphorylation. Phosphoramidate prodrugs can overcome such resistance.[12] For instance, NUC-1031, a phosphoramidate prodrug of the anticancer agent gemcitabine, has demonstrated the ability to bypass key resistance mechanisms associated with the parent drug.[2] Research is ongoing to explore the full potential of phosphoramidates in developing more effective and targeted cancer therapies.[13]
Signaling Pathways and Experimental Workflows
The intracellular activation of phosphoramidate prodrugs and the general workflow for their synthesis and evaluation can be represented through logical diagrams.
Caption: Intracellular activation pathway of a typical phosphoramidate (ProTide) prodrug.
Caption: General experimental workflow for phosphoramidate drug discovery.
Quantitative Data Summary
The efficacy of phosphoramidate derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based antiviral or anticancer assays, and their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays. The tables below summarize representative data for various phosphoramidate compounds.
Table 1: Antiviral Activity of Selected Phosphoramidate Nucleosides
| Compound/Drug | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 7-deazapurine analog 10 (α-isomer) | HIV-1 | Various | 0.71 | >100 | [14] |
| Phosphorodiamidate 21 | HIV-1 | - | 0.0083 | - | [15] |
| Phosphorodiamidate 21 | HIV-2 | - | 0.013 | - | [15] |
| NBD-14204 | HIV-1 (Clinical Isolates) | - | 0.24 - 0.9 | - | [16] |
| HDP/POC Prodrug 15j | HBV | Huh7 | 62% inhibition @ 10 µM | 43.1 - 66.4 |[17] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
Table 2: Anticancer Activity of Selected Phosphoramidate and Related Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Naphthol (Metabolite) | BxPC3 (Pancreatic) | 21 | [3][11] |
| 1-Naphthol (Metabolite) | BxPC3 (Pancreatic) | 82 | [3][11] |
| Compound 7b | MDA-MB-468 (Breast) | 11.45 | [18] |
| Compound 17 | PC3 (Prostate) | 13.15 | [18] |
| Compound 97 | MCF-7 (Breast) | 0.77 | [19] |
| Compound 98 | MCF-7 (Breast) | 0.1 |[19] |
IC₅₀: 50% inhibitory concentration.
Table 3: Enzyme Inhibition by Phosphoramidate Metabolites and Analogs
| Compound | Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2'-F-2'-C-Me-7-deaza-Guanosine-TP (23 ) | HCV NS5B Polymerase (wild-type) | 4 | [14] |
| 2'-F-2'-C-Me-7-deaza-Adenosine-TP (24 ) | HCV NS5B Polymerase (wild-type) | 3 | [14] |
| NBD-14204 | HIV-1 Reverse Transcriptase | 8.3 | [16] |
| NBD-14208 | HIV-1 Reverse Transcriptase | 5.0 | [16] |
| Gold(I) Compound 5 | Dihydrofolate Reductase (DHFR) | Low µM range |[20] |
TP: Triphosphate.
Experimental Protocols
Protocol 1: General Synthesis of a Nucleoside Phosphoramidate
This protocol is a generalized procedure based on established methods for synthesizing nucleoside phosphoramidates.[6][9][21]
Materials:
-
Protected Nucleoside (e.g., with a free 5'-hydroxyl group)
-
Phenyl dichlorophosphate (PhOP(O)Cl₂)
-
L-Alanine alkyl ester hydrochloride
-
N-Methylimidazole (NMI) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation of the Phosphorochloridate Reagent:
-
Dissolve L-Alanine alkyl ester hydrochloride (e.g., 1.4 equivalents relative to PhOP(O)Cl₂) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -5°C to 0°C in an ice/salt bath.
-
Slowly add N-Methylimidazole (e.g., 4 equivalents relative to the amino acid ester) or Triethylamine to the solution and stir for 15-20 minutes.
-
In a separate flask, dissolve phenyl dichlorophosphate (e.g., 2.5 equivalents relative to the nucleoside) in anhydrous DCM, cool to -5°C, and add it dropwise to the amino acid ester solution.
-
Allow the reaction to stir at this temperature for 1-2 hours. The formation of the phenyl aminoacyl phosphorochloridate reagent will occur.[21]
-
-
Coupling with the Nucleoside:
-
Dissolve the protected nucleoside (1 equivalent) in anhydrous DCM in a separate flask under an inert atmosphere and cool to -10°C to 0°C.[9]
-
Slowly add the freshly prepared phosphorochloridate reagent solution from step 1 to the nucleoside solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired phosphoramidate product.[22]
-
-
Characterization:
Protocol 2: In Vitro Antiviral Activity Assay (General)
This protocol outlines a general method for assessing the antiviral activity of a phosphoramidate compound using a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Huh-7 for HCV, MT-4 for HIV).
-
Virus stock with a known titer.
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Test compound (phosphoramidate) dissolved in DMSO.
-
Positive control antiviral drug.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., luciferase reporter system, qPCR reagents, antibody for ELISA).
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compound and the positive control drug in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Viral Infection:
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Quantification of Antiviral Activity:
-
After incubation, quantify the extent of viral replication in each well. The method will depend on the virus and assay system (e.g., measure luciferase activity for a reporter virus, quantify viral RNA using qPCR, or measure viral protein levels via ELISA).
-
-
Assessment of Cytotoxicity:
-
In parallel, set up an identical plate of cells treated with the same concentrations of the compound but without viral infection.
-
After the same incubation period, assess cell viability using an appropriate method (e.g., MTT assay). This is crucial to ensure that the observed reduction in viral replication is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control.
-
Plot the inhibition percentage against the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
-
Similarly, calculate the percentage of cell viability relative to the "cells only" control and determine the CC₅₀ value.
-
The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the compound's therapeutic window.
-
Conclusion
This compound derivatives, particularly through the elegant ProTide strategy, have become indispensable tools in modern drug discovery and development. Their ability to overcome the fundamental barrier of cell membrane permeability for charged nucleotide analogs has led to the creation of life-saving antiviral medications and promising new avenues for cancer therapy. The intricate intracellular activation pathway, which relies on a cascade of host enzymes, underscores the sophisticated design of these molecules. As our understanding of the enzymatic processes involved in their activation deepens, and as synthetic methodologies continue to be refined, the potential for developing novel, highly targeted, and effective phosphoramidate-based therapeutics will undoubtedly expand, offering new hope for treating a wide range of diseases.
References
- 1. sserc.org.uk [sserc.org.uk]
- 2. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Multi-Targeted Anticancer Activity of Imidazolate Phosphane Gold(I) Compounds by Inhibition of DHFR and TrxR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 23. chromatographytoday.com [chromatographytoday.com]
Phosphoramidic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2817-45-0
Synonyms: Amidophosphoric acid, Phosphoric acid amide
Abstract
Phosphoramidic acid and its derivatives, known as phosphoramidates, are a class of organophosphorus compounds with significant applications in medicinal chemistry, synthetic biology, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and analysis of this compound. It is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of relevant chemical pathways and workflows.
Chemical Properties
This compound is the parent compound of phosphoramidates, characterized by a phosphorus-nitrogen (P-N) covalent bond.[1] While the free acid is known to be unstable, its derivatives are widely studied and utilized.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2817-45-0 | [Internal Search] |
| Molecular Formula | H₄NO₃P | [Internal Search] |
| Molecular Weight | 97.01 g/mol | [Internal Search] |
| Density | 1.888 g/cm³ | [Internal Search] |
| pKa | 3.00 (in water) | [Internal Search] |
| Melting Point | Not available (unstable) | N/A |
| Boiling Point | Not available (unstable) | N/A |
| Solubility | Soluble in water, undergoes hydrolysis. Solubility in organic solvents is generally limited for the parent acid, though derivatives show varied solubility. | [Internal Search] |
| Stability | The P-N bond is susceptible to hydrolysis, particularly under acidic conditions.[3] | [Internal Search] |
Synthesis and Experimental Protocols
The synthesis of phosphoramidates can be achieved through various methods. A common approach involves the reaction of a phosphorus oxychloride with an amine.
General Synthesis of Phosphoramidates via the Stokes Method
This method involves the reaction of phosphorus oxychloride with an alcohol (such as phenol) to form a chlorophosphonate ester, which then reacts with an amine to yield the phosphoramidate.[4]
Experimental Protocol:
-
Formation of the Chlorophosphonate Intermediate: Phosphorus oxychloride is reacted with a chosen alcohol (e.g., phenol) in a suitable solvent. The stoichiometry is controlled to produce the desired mono- or dichlorophosphonate intermediate.
-
Reaction with Amine: The resulting chlorophosphonate is then reacted with the desired amine. This step leads to the formation of the phosphoramidate.
-
Purification: The final product is typically purified using column chromatography on silica gel.[1]
A variety of synthetic routes exist, including iodine-mediated synthesis, oxidative cross-coupling reactions, and methods utilizing organic azides.[1]
References
The Cornerstone of Modern Therapeutics: A Technical Guide to the History and Discovery of Phosphoramidate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidate chemistry, a specialized branch of organophosphorus chemistry, has evolved from a niche academic curiosity into a cornerstone of modern drug development and molecular biology. The unique properties of the phosphoramidate bond (P-N) have enabled revolutionary advancements in oligonucleotide synthesis and the creation of highly effective prodrugs that can deliver therapeutic agents to their targets with unprecedented efficiency. This technical guide provides an in-depth exploration of the history, key discoveries, and core methodologies that underpin this vital field of chemical science.
A Journey Through Time: The Historical Development of Phosphoramidate Synthesis
The story of phosphoramidate chemistry is one of gradual but significant progress, marked by key discoveries that expanded the synthetic toolkit and unlocked new applications.
The Dawn of Phosphoramidate Synthesis: The 1940s
The earliest documented synthesis of phosphoramidates can be traced back to the work of Audrieth and Toy in the early 1940s.[1] Their pioneering method involved the reaction of phosphoryl trichloride with phenol, followed by treatment with an amine, laying the foundational chemistry for forming the P-N bond.[1] Shortly after, in 1945, a significant advancement came with the Atherton-Todd reaction . Atherton, Openshaw, and Todd discovered that dialkyl phosphites could be converted into dialkyl chlorophosphates, which could then react with amines to form phosphoramidates.[2][3] This method, which often utilizes a base and a halogenated solvent like carbon tetrachloride, provided a more accessible route to these compounds.[2][3]
Expansion and Refinement: The Mid-20th Century to the 1980s
The subsequent decades saw a flourishing of new synthetic strategies. Key contributions during this period include:
-
Cadogan and coworkers (1967): Investigated the nucleophilicity of various phosphoramidates.
-
Appel and Einig (1975): Developed a new synthesis using phosphoric acid and an amine in the presence of triphenylphosphine and carbon tetrachloride.
-
Zwierzak (1975): Introduced phase-transfer catalysis for the phosphorylation of amines.[1]
-
Riesel et al. (1985): Utilized trialkyl phosphites and carbon tetrachloride for an effective route to phosphoramidates.[1]
A pivotal moment in the history of phosphoramidate chemistry came in the early 1980s with the work of Marvin Caruthers . He introduced the use of nucleoside phosphoramidites as stable, yet highly reactive, building blocks for the chemical synthesis of DNA.[4][5][6] This innovation revolutionized molecular biology, enabling the routine, automated synthesis of oligonucleotides for a vast array of applications, including PCR, gene synthesis, and sequencing.[4][7]
The Modern Era: Phosphoramidates in Drug Delivery
The 1990s marked a paradigm shift in the application of phosphoramidate chemistry with the advent of the ProTide (PROdrug + nucleoTIDE) technology , pioneered by Chris McGuigan and his team.[8][9][10][11] This innovative approach utilizes a phosphoramidate moiety to mask the negative charge of a nucleoside monophosphate, thereby facilitating its passive diffusion across cell membranes.[10][11] Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate, which can then be converted to the therapeutic triphosphate form.[9][10] This technology has been instrumental in the development of highly successful antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for viral infections.[12][13][14]
Core Synthetic Methodologies: A Comparative Overview
A variety of synthetic methods have been developed to construct the phosphoramidate linkage, each with its own advantages and limitations. The choice of method often depends on the specific substrates, desired scale, and tolerance to different reaction conditions.
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Atherton-Todd Reaction | Dialkyl phosphite, amine, base, CCl₄ | 60-95% | In situ generation of the phosphorylating agent. | Use of toxic halogenated solvents, extensive workup.[1] |
| Salt Elimination | Phosphoryl chloride derivative, amine, base | 35-93% | Generally applicable to a wide range of amines. | Requires pre-functionalization, generates stoichiometric waste.[1] |
| Iodine-Mediated Oxidative Coupling | H-phosphonate or trialkyl phosphite, amine, I₂ | 30-96% | Avoids toxic halogenating agents, uses inexpensive oxidants. | Prone to side reactions, can result in low yields for some substrates.[1] |
| Azide-Based Methods (e.g., Staudinger-Phosphite) | Organic azide, trialkyl phosphite | 52-96% | Utilizes readily available starting materials, generates N₂ as a byproduct. | Requires preparation of potentially hazardous azide precursors.[1] |
| Copper-Catalyzed Oxidative Coupling | H-phosphonate, amine, CuI, O₂ (air) | Moderate to Good | Utilizes a green oxidant (air). | Catalyst and ligand optimization may be required.[15] |
Detailed Experimental Protocols
Atherton-Todd Reaction: Synthesis of a Dialkyl Phosphoramidate
This protocol is a representative example of the Atherton-Todd reaction for the synthesis of a phosphoramidate from a dialkyl phosphite and an amine.
Materials:
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.0 eq)
-
Amine (e.g., benzylamine) (1.2 eq)
-
Triethylamine (1.5 eq)
-
Carbon tetrachloride (solvent and reagent)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the dialkyl phosphite (1.0 eq) and triethylamine (1.5 eq) in carbon tetrachloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the amine (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dialkyl phosphoramidate.
Synthesis of a Nucleoside Phosphoramidate (ProTide Moiety)
This protocol outlines the key phosphoramidation step in the synthesis of a nucleoside prodrug, such as Sofosbuvir, using a chiral phosphorochloridate reagent.
Materials:
-
Protected nucleoside (e.g., 3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine) (1.0 eq)
-
(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (chiral phosphorochloridate) (1.5 eq)
-
Magnesium chloride (MgCl₂) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the protected nucleoside (1.0 eq) and anhydrous MgCl₂ (1.5 eq).
-
Add anhydrous THF to form a suspension (typically at a concentration of 0.1-0.2 M with respect to the nucleoside).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add DIPEA (4.0 eq) dropwise while maintaining the internal temperature between 0 and 5 °C.
-
In a separate flask, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF.
-
Add the phosphorochloridate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC until the starting nucleoside is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of the nucleoside phosphoramidate.[16]
Signaling and Metabolic Pathways
While phosphoramidates are not typically considered primary signaling molecules in endogenous biological pathways, their chemistry is central to the mechanism of action of ProTide prodrugs. The "signaling" in this context is the metabolic activation cascade that releases the therapeutic agent.
The Metabolic Activation of Phosphoramidate Prodrugs (ProTides)
The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic process designed to release the nucleoside monophosphate within the target cell.
-
Cellular Uptake: The lipophilic ProTide prodrug passively diffuses across the cell membrane into the cytoplasm.
-
Ester Hydrolysis: Intracellular carboxylesterases or cathepsin A hydrolyze the amino acid ester moiety, exposing a free carboxylate group.
-
Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center in an intramolecular cyclization reaction, leading to the displacement of the aryl group.
-
P-N Bond Cleavage: A phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), cleaves the P-N bond, releasing the nucleoside monophosphate.[17]
-
Phosphorylation: Cellular kinases sequentially phosphorylate the nucleoside monophosphate to the diphosphate and finally to the active triphosphate form.
-
Therapeutic Action: The nucleoside triphosphate analog acts as a competitive inhibitor or a chain terminator for viral polymerases, thus halting viral replication.
Conclusion
The journey of phosphoramidate chemistry from its early synthetic roots to its current status as a linchpin of antiviral and oligonucleotide technologies is a testament to the power of fundamental chemical research. The development of robust synthetic methodologies has not only enabled the large-scale production of synthetic DNA and RNA but has also paved the way for sophisticated prodrug strategies that have transformed the treatment of devastating diseases. For researchers and drug development professionals, a deep understanding of the history, synthetic nuances, and metabolic fate of phosphoramidates is essential for harnessing their full potential in the creation of next-generation therapeutics and research tools. As our understanding of cellular biology and enzymology deepens, the rational design of novel phosphoramidate-based molecules will undoubtedly continue to be a fertile ground for innovation.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 3. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Deoxyoligonucleotide synthesis via the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. REF Case study search [impact.ref.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 14. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 15. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Phosphoramidic Acid vs. Phosphoric Acid: A Fundamental Comparison for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the landscape of phosphorus chemistry and its biomedical applications, both phosphoramidic acid and phosphoric acid serve as foundational structures. While phosphoric acid is ubiquitous in biology as the backbone of nucleic acids and the linchpin of cellular energy transfer, its lesser-known counterpart, this compound, is the parent compound of phosphoramidates—a class of molecules demonstrating profound significance in modern pharmacology, particularly in antiviral and anticancer therapies. This technical guide provides a detailed examination of the core differences between these two acids, focusing on their structure, chemical properties, stability, and biological relevance, tailored for researchers, scientists, and professionals in drug development.
Core Structural and Physicochemical Differences
The fundamental distinction between phosphoric acid (H₃PO₄) and this compound (H₂PO₃NH₂) lies in the substitution of a hydroxyl (-OH) group in the former with an amino (-NH₂) group in the latter. This seemingly simple substitution of an oxygen atom for a nitrogen atom introduces significant changes to the molecule's structure, acidity, and reactivity.
The central phosphorus(V) atom in both molecules maintains a tetrahedral geometry. However, the introduction of the less electronegative nitrogen atom in this compound alters the bond lengths and angles around the phosphorus center. The P-N bond is notably longer than the P-O single bonds, and this difference underpins the unique chemical properties of phosphoramidates.
Data Presentation: Comparative Physicochemical and Structural Properties
The quantitative differences in the properties of these two acids are summarized below for direct comparison.
Table 1: Physicochemical Properties
| Property | Phosphoric Acid | This compound |
| Chemical Formula | H₃PO₄ | H₂PO₃NH₂ |
| Molar Mass | 97.99 g/mol | 97.01 g/mol |
| pKa₁ | ~2.15[1][2] | ~2.8[3] |
| pKa₂ | ~7.21[1][2] | ~8.0[3] |
| pKa₃ | ~12.32[1][2] | N/A |
Table 2: Key Structural Parameters
| Bond/Angle | Phosphoric Acid | This compound |
| P=O Bond Length | ~1.52 Å | ~1.50 Å |
| P-OH Bond Length | ~1.57 Å | ~1.55 Å |
| P-N Bond Length | N/A | ~1.77 Å |
| O=P-OH Angle | ~112° | ~114.5° |
| HO-P-OH Angle | ~106° | N/A |
| O=P-N Angle | N/A | ~111.4° |
| HO-P-N Angle | N/A | ~105.8° |
Chemical Reactivity and Hydrolytic Stability
A critical differentiator between the two acids is the stability of the P-N bond versus the P-O bond. The phosphoramidate (P-N) bond is known to be significantly more susceptible to cleavage under acidic conditions compared to the phosphate ester (P-O) bond.
The acid-catalyzed hydrolysis of this compound proceeds readily because the nitrogen atom can be protonated, making it a better leaving group. This selective cleavage is a cornerstone of phosphoramidate prodrug design, where the P-N bond is engineered to remain stable in the neutral pH of the bloodstream but is cleaved by intracellular enzymes or a slightly more acidic microenvironment to release an active drug molecule. In contrast, the P-O bonds of phosphoric acid and its esters are substantially more stable across a wide pH range, a property essential for their role as the structural backbone of DNA and RNA.
The solvolysis of this compound has been shown to be a bimolecular process involving the preferential attack by water, whereas the hydrolysis of many phosphate esters follows a different mechanism. This inherent instability of the P-N bond under specific conditions is not a liability but a feature that is expertly exploited in medicinal chemistry.
Synthesis and Experimental Protocols
While phosphoric acid is commercially produced on a massive scale from phosphate rock, this compound and its derivatives require specific laboratory synthesis methods. A variety of synthetic routes exist for creating the P-N bond, often involving the reaction of a phosphoric acid derivative with an amine.
Experimental Protocol: Synthesis of Sodium Phosphoramidate
The following protocol is a well-established method for the laboratory-scale synthesis of sodium phosphoramidate.
Objective: To synthesize sodium phosphoramidate from diphenyl phosphoroazidate.
Materials:
-
Diphenyl phosphoroazidate
-
Sodium metal
-
Liquid ammonia (anhydrous)
-
Anhydrous ether
-
Absolute ethanol
Procedure:
-
Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer and a dry-ice condenser, add 250 mL of anhydrous liquid ammonia. Carefully add 1.1 g of sodium metal in small pieces to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.
-
Reaction with Phosphoroazidate: To the freshly prepared sodium amide solution, slowly add a solution of 13.1 g of diphenyl phosphoroazidate dissolved in 40 mL of anhydrous ether over 30 minutes.
-
Reaction Quench and Isolation: After the addition is complete, continue stirring for an additional 30 minutes. The reaction mixture is then carefully poured into a beaker and the ammonia is allowed to evaporate in a fume hood overnight.
-
Washing and Purification: The resulting solid residue is washed three times with 50 mL portions of anhydrous ether to remove phenol by-products. The remaining white solid is then dissolved in a minimal amount of absolute ethanol.
-
Precipitation and Drying: The sodium phosphoramidate is precipitated by the slow addition of anhydrous ether. The precipitate is collected by filtration, washed with ether, and dried under vacuum to yield the final product.
Characterization: The product can be characterized by ³¹P NMR spectroscopy to confirm the formation of the phosphoramidate.
Visualization of Core Concepts
To better illustrate the fundamental differences and applications, the following diagrams are provided.
Structural Comparison
Caption: Structural comparison of Phosphoric and this compound.
Logical Relationship: Acidity (pKa)
Caption: Dissociation constants (pKa) of the two acids.
Biological Significance and Drug Development
The distinct properties of the P-N bond have made phosphoramidates a cornerstone of modern prodrug strategies, most notably in the "ProTide" (pro-nucleotide) technology. Nucleoside analogs are potent antiviral and anticancer agents, but their therapeutic efficacy is often limited by poor cell permeability and reliance on inefficient intracellular phosphorylation to become active.
The ProTide approach masks the highly charged monophosphate group of a nucleoside analog with a phosphoramidate moiety. This makes the molecule lipophilic, allowing it to easily cross cell membranes. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the nucleoside monophosphate, which is then rapidly phosphorylated to the active triphosphate form. This strategy effectively bypasses the rate-limiting first phosphorylation step.
Signaling Pathway: Activation of a Phosphoramidate Prodrug (e.g., Sofosbuvir)
The diagram below illustrates the intracellular activation pathway of a phosphoramidate prodrug, using the Hepatitis C virus (HCV) inhibitor Sofosbuvir as an example.
Caption: Intracellular activation of a phosphoramidate prodrug.
Conclusion
The substitution of a hydroxyl group in phosphoric acid with an amino group to form this compound creates a molecule with fundamentally different chemical and physical properties. While phosphoric acid provides stability essential for its biological roles, the inherent, tunable lability of the phosphoramidate P-N bond has been ingeniously leveraged by medicinal chemists. This has led to the development of highly successful prodrugs that can efficiently deliver therapeutic payloads into cells. For researchers in drug development, a thorough understanding of these core differences is crucial for designing the next generation of targeted therapies that exploit the unique chemistry of the phosphoramidate bond.
References
The Energetic Landscape of the Phosphoramidate Bond: A Technical Guide to Thermodynamic Stability
For Researchers, Scientists, and Drug Development Professionals
The phosphoramidate bond (P-N), a covalent linkage between a phosphorus atom and a nitrogen atom, is a cornerstone of various biological molecules and a critical motif in the design of prodrugs and synthetic oligonucleotides. Understanding the thermodynamic stability of this bond is paramount for predicting the behavior of these molecules in physiological environments, designing effective therapeutics, and optimizing synthetic strategies. This in-depth technical guide provides a comprehensive overview of the thermodynamic parameters governing phosphoramidate bond stability, detailed experimental protocols for their determination, and visualizations of relevant biological and chemical pathways.
I. Thermodynamic Stability of the Phosphoramidate Bond
One of the most well-studied biological molecules containing a phosphoramidate-like linkage is phosphocreatine. The P-N bond in phosphocreatine stores a significant amount of chemical energy, which is utilized in cellular energy buffering. The hydrolysis of phosphocreatine is a highly exergonic process, highlighting the inherent energetic potential of the phosphoramidate bond.
Table 1: Thermodynamic Parameters for the Hydrolysis of Phosphocreatine and Related Compounds
| Compound | ΔG°' (kJ/mol) | ΔH°' (kJ/mol) | ΔS°' (J/mol·K) | Keq | Conditions |
| Phosphocreatine | -43.0 | -35 to -44 | Not specified | High | pH 7, physiological concentrations |
| Phosphocreatinine | -53.6 (-12.8 kcal/mol) | Not specified | Not specified | High | pH 7.0 |
| Diamidophosphoric acid (calculated) | -813.5 (ΔGf°) | -821.9 (ΔHf°) | Not specified | Not applicable | Standard state (298.15 K) |
| Monoamidophosphoric acid (calculated) | -1105 (ΔGf°) | -1117.1 (ΔHf°) | Not specified | Not applicable | Standard state (298.15 K) |
Note: ΔGf° and ΔHf° refer to the standard Gibbs free energy and enthalpy of formation, respectively. The free energy of hydrolysis can be estimated from these values.
The data for phosphocreatine provides a valuable benchmark for the energy content of a biological phosphoramidate bond. The calculated values for simpler phosphoramidates suggest that the stability can be influenced by the substituents on both the phosphorus and nitrogen atoms.
II. Factors Influencing Phosphoramidate Bond Stability
The thermodynamic stability of a phosphoramidate bond is not static but is influenced by a variety of factors:
-
pH: The P-N bond is generally more labile under acidic conditions.[1][2] Protonation of the nitrogen atom makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[1] In contrast, phosphoramidates often exhibit greater stability at neutral and alkaline pH.[1]
-
Substituents: The electronic and steric properties of the groups attached to the phosphorus and nitrogen atoms can significantly impact bond stability. Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially decreasing stability.
-
Enzymatic Catalysis: In biological systems, enzymes such as kinases and phosphoramidases can dramatically accelerate the cleavage of phosphoramidate bonds, playing crucial roles in signaling and metabolism.
III. Experimental Protocols for Determining Thermodynamic Stability
A quantitative understanding of phosphoramidate bond stability relies on precise experimental measurements. The following are detailed methodologies for key experiments.
A. Isothermal Titration Calorimetry (ITC) for Enthalpy of Hydrolysis
Isothermal titration calorimetry directly measures the heat released or absorbed during a chemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH). For phosphoramidate hydrolysis, which is often a slow process, an enzyme can be used to catalyze the reaction within the calorimeter cell.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the phosphoramidate compound of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The concentration should be accurately determined and typically in the range of 1-10 mM.
-
Prepare a solution of a suitable phosphoramidase or a non-specific phosphatase (e.g., alkaline phosphatase) in the same buffer. The enzyme concentration should be sufficient to ensure a measurable rate of hydrolysis.
-
Degas both solutions thoroughly to avoid the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the ITC instrument to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Fill the reference cell with deionized water or the reaction buffer.
-
Fill the sample cell with the phosphoramidate solution.
-
-
Titration:
-
Fill the injection syringe with the enzyme solution.
-
Perform an initial small injection (e.g., 0.5-1 µL) to negate any initial mixing artifacts, followed by a series of larger, spaced injections (e.g., 2-5 µL each).
-
The instrument will measure the heat change associated with each injection as the enzyme catalyzes the hydrolysis of the phosphoramidate in the cell.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change (q) for that injection.
-
Knowing the concentration of the phosphoramidate and the volume of the injections, the molar enthalpy of hydrolysis (ΔH) can be calculated. The total heat change after saturation of the enzyme can be related to the total amount of substrate hydrolyzed.
-
B. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics
³¹P NMR is a powerful non-invasive technique to monitor the hydrolysis of phosphoramidates in real-time. The phosphorus atom in the phosphoramidate bond has a distinct chemical shift compared to the resulting inorganic phosphate, allowing for the quantification of both species over time.
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the phosphoramidate compound in a deuterated buffer (e.g., D₂O with 50 mM HEPES, pD 7.5) suitable for NMR spectroscopy. A typical concentration is in the range of 5-20 mM.
-
An internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., phenylphosphonate) can be added for accurate quantification.
-
-
NMR Data Acquisition:
-
Place the NMR tube containing the sample in the NMR spectrometer.
-
Acquire a series of one-dimensional ³¹P NMR spectra at regular time intervals. The time interval will depend on the rate of hydrolysis and can range from minutes to hours.
-
Use a proton-decoupled pulse sequence to simplify the spectra and improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the area of the signal corresponding to the phosphoramidate and the signal corresponding to the inorganic phosphate product in each spectrum.
-
The concentration of the phosphoramidate at each time point can be determined relative to the initial concentration or the internal standard.
-
Plot the concentration of the phosphoramidate as a function of time. This data can then be fitted to a suitable kinetic model (e.g., first-order decay) to determine the rate constant (k) of hydrolysis.
-
The equilibrium constant (Keq) can be determined from the ratio of product to reactant concentrations at equilibrium. The Gibbs free energy of hydrolysis can then be calculated using the equation: ΔG°' = -RTln(Keq).
-
C. Enzyme-Coupled Spectrophotometric Assay
This indirect method couples the hydrolysis of the phosphoramidate to a reaction that produces a change in absorbance, allowing for continuous monitoring using a spectrophotometer. A common approach is to measure the release of inorganic phosphate (Pi).
Protocol:
-
Assay Principle:
-
The hydrolysis of the phosphoramidate (catalyzed by an appropriate enzyme if necessary) releases inorganic phosphate.
-
The released Pi is then used as a substrate in a subsequent enzymatic reaction that leads to the formation of a colored or UV-active product. A common system is the purine nucleoside phosphorylase (PNPase) coupled assay, where Pi reacts with a purine nucleoside (e.g., MESG) to produce a product with a different absorbance maximum.
-
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of the phosphoramidate compound.
-
Prepare a solution of the coupling enzymes (e.g., PNPase) and the chromogenic substrate (e.g., MESG).
-
If the spontaneous hydrolysis is too slow, include a suitable phosphoramidase in the reaction mixture.
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, coupling enzymes, and chromogenic substrate.
-
Initiate the reaction by adding the phosphoramidate solution.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
A standard curve of known phosphate concentrations is used to convert the rate of change in absorbance to the rate of phosphate production.
-
This rate corresponds to the rate of phosphoramidate hydrolysis. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by measuring the initial rates at various substrate concentrations. While this method primarily provides kinetic information, it can be adapted to determine the equilibrium position under certain conditions.
-
IV. Visualizing Phosphoramidate-Related Pathways
Graphviz (DOT language) diagrams are provided to illustrate key signaling pathways and reaction mechanisms involving phosphoramidate bonds.
A. The Creatine Kinase/Phosphocreatine Energy Shuttle
This pathway demonstrates the crucial role of a phosphoramidate-like bond in cellular energy buffering. Creatine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine. This allows for the rapid regeneration of ATP in tissues with high and fluctuating energy demands, such as muscle and brain.[3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional network of creatine metabolism: From intracellular energy shuttle to systemic metabolic regulatory switch - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Phosphoramidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates, characterized by a distinctive phosphorus-nitrogen (P-N) bond, are a class of organophosphorus compounds that, while less common than their phosphate counterparts, play critical roles in a variety of biological processes.[1] Their natural occurrence spans from energy storage and signaling to enzymatic inhibition and chemical defense. This technical guide provides an in-depth exploration of naturally occurring phosphoramidates, detailing their discovery, biological significance, and the experimental methodologies used for their study.
Naturally Occurring Phosphoramidates: A Quantitative Overview
Several phosphoramidate-containing molecules have been identified in nature. The table below summarizes key quantitative data for some of the most well-characterized examples.
| Phosphoramidate Compound | Natural Source | Typical Concentration/Abundance | Primary Biological Role |
| Phosphocreatine | Vertebrate muscle and brain tissue | Muscle: ~30 mM | High-energy phosphate reserve for rapid ATP regeneration[2][3] |
| Phosphoarginine | Invertebrate muscle tissue | Varies by species (e.g., moderate to large amounts in sea cucumbers)[4][5] | High-energy phosphate reserve in invertebrates[6] |
| O-Methyl Phosphoramidate (MeOPN) | Campylobacter jejuni (capsular polysaccharide) | Present in ~68-70% of C. jejuni isolates[7][8] | Role in serum resistance and host-pathogen interactions[8] |
| Microcin C7 | Escherichia coli | Effective at nanomolar concentrations; experimental use at 6 mg/kg in broiler feed[5] | Antibiotic (inhibits protein synthesis)[5] |
| Phosphoramidon | Streptomyces tanashiensis | Not typically quantified in situ; produced via fermentation | Potent inhibitor of metalloproteases (e.g., thermolysin, neprilysin)[4] |
| Phosmidosine | Streptomyces durhameusis | Not typically quantified in situ; produced via fermentation | Nucleotide antibiotic with antifungal properties |
| Agrocin 84 | Agrobacterium radiobacter | Not typically quantified in situ; produced via fermentation | Nucleotide antibiotic targeting pathogenic Agrobacterium species |
Key Biological Signaling Pathways Involving Phosphoramidates
Phosphoramidates are crucial intermediates in fundamental signaling pathways, most notably in bacterial two-component systems.
Bacterial Two-Component Signaling
Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli. This process involves the transfer of a phosphoryl group from a sensor histidine kinase to a response regulator, forming a transient phosphoramidate on a histidine residue.
Biosynthesis of Phosphocreatine
Phosphocreatine serves as a vital energy reservoir in vertebrates.[2] Its biosynthesis is a multi-step process involving enzymes in the kidneys and liver, culminating in the phosphorylation of creatine in muscle and brain cells.[1]
Experimental Protocols
The study of naturally occurring phosphoramidates requires specialized experimental techniques for their isolation, characterization, and analysis.
General Workflow for Natural Product Isolation
The isolation of phosphoramidate-containing natural products from microbial cultures typically follows a multi-step chromatographic process.
References
- 1. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 2. learn.cellsignal.com [learn.cellsignal.com]
- 3. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. assays.cancer.gov [assays.cancer.gov]
- 6. Phosphoramidon - Wikipedia [en.wikipedia.org]
- 7. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of Phosphoramidic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization and analysis of phosphoramidic acid compounds and their derivatives. Phosphoramidates are a critical class of organophosphorus compounds, notable for their presence in antiviral prodrugs (ProTides), flame retardants, and synthetic reagents. Accurate structural elucidation and quantification are paramount for their application in research and development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR/Raman), and UV-Visible (UV-Vis) Spectroscopy.
General Analytical Workflow
The characterization of a novel this compound compound typically follows a multi-faceted spectroscopic approach to confirm its identity, purity, and structural integrity. Each technique provides complementary information, leading to a comprehensive analytical profile.
Theoretical and Computational Exploration of Phosphoramidic Acid: A Guide for Drug Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to study phosphoramidic acid and its derivatives. It highlights how these computational approaches elucidate structural properties, reaction mechanisms, and physicochemical characteristics, ultimately guiding the design of more effective therapeutics, particularly in the realm of prodrugs.
Phosphoramidic acids, characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to a nitrogen and two other groups, are a cornerstone of medicinal chemistry.[1] Their derivatives, known as phosphoramidates, are pivotal in drug design, most notably as prodrugs that can enhance the delivery and efficacy of antiviral and anticancer agents.[2][3] The celebrated "ProTide" (pronucleotide) technology, which has led to FDA-approved drugs like Sofosbuvir and Remdesivir, leverages a phosphoramidate backbone to deliver nucleoside monophosphates into cells, bypassing a rate-limiting activation step.[2][4][5] Computational studies are indispensable for understanding the subtle stereoelectronic factors that govern the stability, reactivity, and biological activity of these vital compounds.
Core Computational Methodologies
A variety of computational tools are employed to investigate phosphoramidic acids at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. The primary approaches include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.[6][7][8]
Table 1: Overview of Key Computational Methods
| Method | Core Principle | Key Applications for this compound | Strengths & Limitations |
| Density Functional Theory (DFT) | Solves the electronic structure of a molecule to determine its energy and properties. | - Geometry optimization (bond lengths, angles).[9][10] - Calculation of vibrational frequencies (IR spectra).[11][12] - Elucidation of reaction mechanisms (e.g., hydrolysis).[13][14] - Determination of electronic properties and reaction barriers.[15] | Strengths: High accuracy for electronic properties and geometries of small to medium-sized molecules. Limitations: Computationally expensive for large systems or long timescales. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time based on a force field. | - Studying conformational changes and flexibility. - Simulating interactions with solvents or biological macromolecules (e.g., enzymes).[16] - Modeling the self-assembly and condensed-phase properties. | Strengths: Can model large systems (proteins, membranes) and dynamic processes over nanoseconds to microseconds.[8] Limitations: Accuracy is dependent on the quality of the underlying force field. |
| QSAR/QSPR | Correlates variations in molecular structure with changes in biological activity or physicochemical properties. | - Predicting the biological activity of new derivatives. - Modeling physicochemical properties like lipophilicity. - Guiding lead optimization in drug design. | Strengths: Computationally efficient; useful for screening large libraries of compounds. Limitations: Predictive power is limited to the chemical space of the training data; does not provide mechanistic insight. |
Experimental Protocols: A Computational Approach
Detailed below are generalized protocols for performing theoretical calculations on this compound derivatives.
Protocol 1: Geometry Optimization and Property Calculation using DFT
-
Structure Preparation: A 3D model of the this compound derivative is constructed using molecular modeling software.
-
Method Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G**, 6-311++G(d,p)) are chosen. The B3LYP functional is widely used for geometry optimization and energy calculations.[10][15]
-
Geometry Optimization: The energy of the molecular structure is minimized to find its most stable three-dimensional conformation. This step yields precise data on bond lengths, bond angles, and dihedral angles.[6]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides a theoretical infrared (IR) spectrum, which can be compared with experimental data.[12][17]
-
Property Calculation: Single-point energy calculations can be performed at a higher level of theory to refine electronic properties, such as molecular orbital energies (HOMO/LUMO), atomic charges, and reaction energy barriers.[10]
Protocol 2: Simulating System Dynamics with MD
-
System Setup: The optimized phosphoramidate structure is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water). Ions are added to neutralize the system and mimic physiological salt concentrations.[16]
-
Force Field Assignment: A suitable classical force field (e.g., AMBER, CHARMM, GROMOS) is assigned to all atoms in the system. The force field defines the potential energy function that governs atomic interactions.
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar) to bring it to a stable state.
-
Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals.[16]
-
Analysis: The trajectory is analyzed to study dynamic properties, such as conformational changes, hydrogen bonding patterns, and interactions with other molecules.
Visualizing Computational Workflows and Mechanisms
Diagrams generated using Graphviz are provided to illustrate key workflows and reaction pathways relevant to the computational study of this compound.
Key Theoretical Insights and Data
Computational studies provide a wealth of quantitative data on the structure and reactivity of phosphoramidic acids.
Structural Properties
DFT calculations are the gold standard for determining the equilibrium geometry of molecules. The table below presents representative calculated bond lengths and angles for a generic N-substituted this compound diester, based on values reported in the literature for similar structures.[9][18][19][20]
Table 2: Typical Calculated Geometric Parameters for a Phosphoramidate Moiety
| Parameter | Description | Typical Calculated Value (Å or °) | Computational Method |
| Bond Lengths | DFT (e.g., B3LYP/6-311G) | ||
| P=O | Phosphoryl double bond | 1.46 - 1.48 Å | [9] |
| P-N | Phosphorus-Nitrogen single bond | 1.62 - 1.67 Å | |
| P-O(ester) | Phosphorus-Oxygen ester bond | 1.58 - 1.61 Å | [9] |
| Bond Angles | DFT (e.g., B3LYP/6-311G) | ||
| O=P-N | Phosphoryl-Phosphorus-Nitrogen | 110 - 115° | [9] |
| O=P-O(ester) | Phosphoryl-Phosphorus-Oxygen | 115 - 120° | [9] |
| N-P-O(ester) | Nitrogen-Phosphorus-Oxygen | 100 - 105° | |
| O(ester)-P-O(ester) | Oxygen-Phosphorus-Oxygen | 95 - 103° |
Note: Exact values are highly dependent on the specific substituents on the phosphorus, nitrogen, and oxygen atoms.
Reaction Mechanisms: Hydrolysis and Prodrug Activation
Understanding the hydrolysis of the P-N bond is critical, as this is often a key step in the activation of phosphoramidate prodrugs.[21] The ProTide approach involves a sophisticated multi-step intracellular activation pathway that has been elucidated through a combination of experimental and computational studies.[2][3][22]
Computational studies, particularly DFT, can model the transition states of these reaction steps, providing activation energy barriers that explain reaction rates and selectivity.[13][14][15] For instance, modeling the hydrolysis of the cyclic intermediate in the ProTide pathway has confirmed that nucleophilic attack by water occurs exclusively at the phosphorus center.[22][23]
Conclusion
Theoretical and computational chemistry are powerful allies in the study of this compound and its derivatives. By providing unparalleled insight into molecular structure, stability, and reactivity, these methods accelerate the rational design of new chemical entities. For drug development professionals, leveraging DFT, MD simulations, and QSAR modeling is crucial for optimizing the intricate properties of phosphoramidate prodrugs, ultimately leading to the development of safer and more effective medicines. The continued synergy between computational modeling and experimental validation will undoubtedly unlock new therapeutic possibilities built upon the versatile phosphoramidate scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Simulations to Guide Enzyme-Mediated Prodrug Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. Ab initio and DFT studies on hydrolyses of phosphorus halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DFT Study of Boric Acid-Promoted Thioester Hydrolysis via a Concerted Bond-Breaking Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Calculation of the vibrational frequencies of polyatomic molecules, including those of crystals - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Collection - Regiochemical Analysis of the ProTide Activation Mechanism - Biochemistry - Figshare [figshare.com]
Methodological & Application
"applications of phosphoramidates in medicinal chemistry and drug design"
Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Design
Phosphoramidates, a class of organophosphorus compounds, have emerged as a cornerstone in modern medicinal chemistry and drug design. Their unique chemical properties have been ingeniously exploited to overcome significant hurdles in drug delivery and efficacy, leading to the development of several clinically successful therapeutics. This document provides a detailed overview of the key applications of phosphoramidates, supplemented with structured data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.
Phosphoramidate Prodrugs: The ProTide Technology
The most prominent application of phosphoramidates is in the "ProTide" (prodrug of a nucleotide) approach. This strategy masks the highly charged phosphate group of a nucleoside monophosphate, facilitating its entry into cells. Once inside, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This approach brilliantly bypasses the often inefficient and rate-limiting initial phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[1][2][3][4]
Antiviral Agents
The ProTide technology has revolutionized antiviral therapy, particularly against viruses like Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV). By delivering the nucleoside monophosphate directly into the cell, these prodrugs can effectively combat viral replication.[1][3][4]
Key Examples:
-
Sofosbuvir (Sovaldi®): A cornerstone for the treatment of HCV, Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1][2]
-
Tenofovir Alafenamide (TAF) (Vemlidy®, Descovy®, Odefsey®, Genvoya®, Biktarvy®): A phosphoramidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, used for the treatment of HIV-1 and chronic hepatitis B.[1][2]
-
Remdesivir (Veklury®): An antiviral drug that came to prominence during the COVID-19 pandemic, Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog.[5]
Anticancer Agents
The ProTide approach is also being actively explored for the development of anticancer drugs. By enhancing the intracellular concentration of cytotoxic nucleoside analogs, phosphoramidate prodrugs can improve their therapeutic index.[6][7][8] For instance, phosphoramidate derivatives of 5-fluoro-2'-deoxyuridine (FUDR) have shown potent inhibition of cancer cell growth.[8][9]
Quantitative Data on Antiviral and Anticancer Phosphoramidate Prodrugs:
| Drug/Compound | Parent Nucleoside | Target | IC50 / EC50 | Bioavailability | Reference(s) |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate | HCV NS5B Polymerase | EC50: 40-140 nM (in HCV replicon cells) | - | [1][2] |
| Tenofovir Alafenamide (TAF) | Tenofovir | HIV Reverse Transcriptase | EC50: 5.6-12.8 nM (in various cell lines) | Higher plasma stability and intracellular TFV-DP levels compared to TDF | [1][2] |
| Remdesivir | GS-441524 | Viral RNA-dependent RNA polymerase | EC50: 9.9 nM (HAE cells, MERS-CoV) | - | [5] |
| FUDR Phosphoramidate (2a) | 5-Fluoro-2'-deoxyuridine | Thymidylate Synthase | IC50: 0.5-3 nM (L1210 mouse leukemia cells) | - | [9] |
| NUC-1031 | Gemcitabine | DNA synthesis | IC50: 0.045 µM (TK-deficient L1210 cells) | - | [4][8] |
Phosphoramidate-based Enzyme Inhibitors
Phosphoramidates can act as mimics of the transition state of enzymatic reactions involving phosphate groups, making them effective enzyme inhibitors. Their stability compared to phosphate esters allows for potent and sustained inhibition.
Example:
-
Phosphoramidon: A potent inhibitor of thermolysin and neutral endopeptidase (NEP).[10]
Quantitative Data on Phosphoramidate Enzyme Inhibitors:
| Inhibitor | Target Enzyme | Ki | IC50 | Reference(s) |
| Phosphoramidon | Thermolysin | 28 nM | 33 nM | [10] |
| Phosphoramidon | Neutral Endopeptidase (NEP) | 3 nM | 34 nM | [10] |
| Phosphoramidon | Endothelin-Converting Enzyme-1 (ECE-1) | - | 1.2 µM - 3.5 µM | [10] |
Phosphoramidates in Oligonucleotide Therapeutics
Phosphoramidate linkages are incorporated into synthetic oligonucleotides to enhance their therapeutic properties. These modifications can increase resistance to nuclease degradation, improve binding affinity to target mRNA, and modulate the mechanism of action.[11][12] For example, N3'→P5' phosphoramidate oligonucleotides have been shown to be potent antisense agents that act by sterically blocking translation initiation.[13]
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation pathway of a phosphoramidate (ProTide) prodrug.
Caption: General experimental workflow for the preclinical evaluation of phosphoramidate-based drug candidates.
Experimental Protocols
Protocol 1: General Synthesis of a Nucleoside Aryloxyphosphoramidate Prodrug
This protocol describes a common one-pot, two-step procedure for synthesizing aryloxyphosphoramidate prodrugs of nucleosides.[14]
Materials:
-
Nucleoside
-
Aryl Phosphorochloridate (e.g., Phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (tBuMgCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Phosphorylation:
-
Dissolve the nucleoside (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add N-Methylimidazole (1.1 equivalents).
-
Slowly add a solution of aryl phosphorochloridate (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Amination:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add this solution to the reaction mixture from step 1 at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired phosphoramidate prodrug as a mixture of diastereomers.
-
Protocol 2: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general method for evaluating the antiviral efficacy of a phosphoramidate compound by measuring the reduction of virus-induced cell death.[15][16]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV)
-
Virus stock of known titer
-
Test compound (phosphoramidate) and a positive control antiviral drug
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).
-
Incubate the plates at 37 °C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of the test compound and the positive control in cell culture medium.
-
After 24 hours, remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with medium only as cell controls and virus controls.
-
-
Virus Infection:
-
Add 100 µL of virus suspension at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days (e.g., MOI of 0.01) to the wells containing the compounds and the virus control wells.
-
Add 100 µL of medium without virus to the cell control wells.
-
-
Incubation:
-
Incubate the plates at 37 °C in a 5% CO2 incubator until the virus control wells show 80-90% CPE.
-
-
Quantification of Cell Viability:
-
Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of viability against the log of the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Similarly, determine the 50% cytotoxic concentration (CC50) from parallel plates without virus infection.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a phosphoramidate compound against a specific protein kinase.[13][17][18]
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
Test compound (phosphoramidate inhibitor)
-
ATP (at or near the Km value for the kinase)
-
Kinase reaction buffer (containing MgCl2, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in the kinase reaction buffer or DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Kinase solution
-
Test compound at various concentrations
-
Substrate solution
-
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced or remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
-
References
- 1. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Phosphoramidites in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phosphoramidite chemistry in solid-phase oligonucleotide synthesis. This method is the gold standard for synthesizing custom DNA and RNA sequences, crucial for a wide array of applications in molecular biology, diagnostics, and therapeutics.[1][2][3][4]
Introduction
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a highly efficient and automated method for the chemical synthesis of nucleic acid fragments.[4] Developed in the early 1980s, this technique remains the cornerstone of modern DNA and RNA synthesis, enabling the production of oligonucleotides up to 200 base pairs in length with high fidelity.[1] The process involves the sequential addition of nucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[5][6] Each addition cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[7]
The use of protecting groups on the phosphoramidite monomers is critical to prevent unwanted side reactions and ensure the correct sequence is assembled.[1][3] Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, followed by purification to yield the final product.[8]
Core Principles of Phosphoramidite Chemistry
Phosphoramidite chemistry offers high coupling efficiencies, typically exceeding 98.5%, which is essential for the synthesis of long oligonucleotides.[9][10] The four-step cycle is performed in an automated synthesizer, allowing for rapid and reliable production of custom sequences.[4]
Key Components:
-
Phosphoramidites: These are the building blocks of the synthesis. They are nucleosides with a reactive phosphite group and protecting groups on the 5'-hydroxyl, the exocyclic amines of the bases (except thymine), and the phosphorus atom.[1][3]
-
Solid Support: An insoluble matrix (e.g., CPG) to which the first nucleoside is attached and the oligonucleotide chain is assembled.[5][6]
-
Reagents: A series of chemicals are used in each step of the synthesis cycle, including a detritylating agent, an activator, a capping agent, and an oxidizing agent.[11]
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis process directly impacts the overall yield and purity of the final oligonucleotide product.
| Parameter | Typical Value | Factors Influencing the Parameter | Reference |
| Coupling Efficiency | 98.5% - 99.5% | Purity of phosphoramidites and reagents, activator type, coupling time, temperature, solid support characteristics. | [9][10][12] |
| Overall Yield (Theoretical) | Decreases with increasing oligonucleotide length. For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%. For a 70-mer, it drops to ~50%. | Coupling efficiency per step. | [10] |
| Molar Excess of Phosphoramidite | 5-fold to 20-fold molar excess relative to the solid support loading. | To drive the coupling reaction to completion. | [4][13] |
| Coupling Time (Standard Bases) | ~20-30 seconds | Phosphoramidite being used. | [4][13] |
| Coupling Time (Modified Bases) | 5 - 15 minutes | Steric hindrance of the modified phosphoramidite. | [4][13] |
| Solid Support Loading | 20-30 µmol of nucleoside per gram of resin. High-loading supports can reach up to 350 µmol/g for short oligonucleotides. | Desired synthesis scale and length of the oligonucleotide. | [6][14] |
Experimental Protocols
The following protocols outline the standard procedures for solid-phase oligonucleotide synthesis using phosphoramidites.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the desired sequence is synthesized.
Materials:
-
Nucleoside-derivatized solid support (e.g., CPG)
-
Anhydrous acetonitrile
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[11]
-
Phosphoramidite Solution: Desired phosphoramidite (e.g., dA(Bz), dC(Bz), dG(iBu), T) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[15]
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride/Pyridine/THF.[7]
-
Capping Solution B: 16% N-Methylimidazole in THF.[7]
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.[13]
Procedure:
-
Step 1: Deblocking (Detritylation)
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support-bound oligonucleotide with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group.[7] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Wash the solid support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[16]
-
-
Step 2: Coupling
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the solid support.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[6]
-
The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite triester linkage.[4]
-
Allow the reaction to proceed for the specified coupling time (e.g., 30 seconds for standard bases).[13]
-
Wash the solid support with anhydrous acetonitrile.
-
-
Step 3: Capping
-
Treat the solid support with a mixture of Capping Solution A and Capping Solution B.
-
This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles and forming deletion mutations (n-1 shortmers).[4][7]
-
Wash the solid support with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
Treat the solid support with the oxidation solution.
-
The unstable phosphite triester (P(III)) is oxidized to a stable phosphotriester (P(V)).[13][14]
-
Wash the solid support with anhydrous acetonitrile.
-
The cycle is now complete, and the process can be repeated starting from the deblocking step for the next nucleotide addition.
-
Protocol 2: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.
Materials:
-
Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).[8][15]
-
Heating block or oven.
Procedure:
-
Cleavage from Solid Support:
-
Transfer the solid support to a sealed vial.
-
Add concentrated aqueous ammonia or AMA solution to the solid support.
-
Incubate at room temperature to cleave the oligonucleotide from the support.[8]
-
-
Deprotection of Bases and Phosphate Backbone:
-
Heat the vial containing the oligonucleotide and the cleavage solution (e.g., 55°C for 4-8 hours for standard protecting groups).[14] This removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.[7][8]
-
For sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be required.[14][17]
-
-
Removal of the Final 5'-DMT Group (if synthesized "DMT-on"):
-
If the final DMT group was left on for purification purposes, it can be removed by treatment with an acidic solution, such as 80% acetic acid in water.[13]
-
Protocol 3: Oligonucleotide Purification
Purification is necessary to remove truncated sequences, byproducts, and residual protecting groups.[8][18]
Common Purification Methods:
-
Desalting: Suitable for short oligonucleotides (<36 bases) used in applications like PCR primers. Removes small molecule impurities.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method that provides high purity. Separation is based on the hydrophobicity of the oligonucleotide.
-
Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): Separates oligonucleotides based on their charge (i.e., length).
-
Polyacrylamide Gel Electrophoresis (PAGE): Provides high-resolution separation based on size, suitable for obtaining very pure, long oligonucleotides.[8]
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Overall workflow of solid-phase oligonucleotide synthesis.
Modified Phosphoramidites
A wide variety of modified phosphoramidites are available to introduce specific functionalities into oligonucleotides.[19][20][] These modifications can enhance stability, enable labeling, or introduce reactive groups for conjugation.[] Examples include:
-
Fluorescent Dyes: FAM, HEX, TET for labeling probes.[20]
-
Quenchers: Used in qPCR probes.[20]
-
Amino-Modifiers: Introduce primary amines for conjugation.[17][22]
-
Biotinylation Reagents: For immobilization and purification.[20]
-
Backbone Modifications: Such as phosphorothioates to increase nuclease resistance.[19]
The incorporation of these modified phosphoramidites generally follows the standard synthesis cycle, although longer coupling times may be necessary.[13]
Troubleshooting
Common issues in oligonucleotide synthesis include low coupling efficiency, formation of byproducts, and incomplete deprotection.[12][23] Careful preparation of reagents, optimization of synthesis parameters, and appropriate post-synthesis processing are crucial for obtaining high-quality oligonucleotides.[10][23] Monitoring the trityl cation release during the deblocking step can provide real-time feedback on coupling efficiency.[24][25]
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. atdbio.com [atdbio.com]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lumiprobe.com [lumiprobe.com]
- 22. glenresearch.com [glenresearch.com]
- 23. trilinkbiotech.com [trilinkbiotech.com]
- 24. Synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Introduction to the Synthesis and Purification of Oligonucleotides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Phosphoramidate Prodrugs in Targeted Nucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of phosphoramidate prodrugs, a powerful strategy for the targeted intracellular delivery of nucleotide analogues. This technology, exemplified by the ProTide approach, has revolutionized the development of antiviral and anticancer therapies by overcoming the limitations of traditional nucleoside drugs.[1][2][3][4][5] This document details the mechanism of action, provides key quantitative data for successful prodrugs, outlines experimental protocols for their synthesis and evaluation, and includes visualizations of critical pathways and workflows.
Introduction to Phosphoramidate Prodrugs (ProTide Technology)
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[3] However, their efficacy is often hampered by several factors:
-
Poor Cellular Uptake: The negative charge of the phosphate group necessary for activity hinders passage across the cell membrane.[2][6]
-
Inefficient Phosphorylation: The first phosphorylation step, catalyzed by cellular kinases, is often slow and can be a rate-limiting step for drug activation.[2][7][8]
-
Drug Resistance: Cancer cells can develop resistance by downregulating the activity of nucleoside kinases.[3][9]
The phosphoramidate prodrug approach, or ProTide technology, was developed to bypass these challenges.[1][2][5] In this strategy, the phosphate group of a nucleotide analogue is masked with two key chemical moieties: an aryloxy group and an amino acid ester.[6][7] This modification renders the molecule more lipophilic, allowing it to passively diffuse across the cell membrane.[2][7] Once inside the cell, the masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.[1][2][10]
This technology has led to the successful development and FDA approval of several blockbuster antiviral drugs, including Sofosbuvir for Hepatitis C and Tenofovir Alafenamide for HIV and Hepatitis B.[1][6][11] Its application is also being actively explored in oncology, with several candidates in clinical trials.[3][4][6]
Mechanism of Action and Intracellular Activation
The intracellular activation of phosphoramidate prodrugs is a multi-step enzymatic process that ensures the targeted release of the nucleotide monophosphate.
Signaling Pathway for Phosphoramidate Prodrug Activation
Caption: Intracellular activation pathway of a phosphoramidate prodrug.
The activation cascade is as follows:
-
Ester Hydrolysis: The process is initiated by the hydrolysis of the amino acid ester moiety by cellular esterases, such as Cathepsin A or Carboxylesterase 1 (CES1).[12]
-
Intramolecular Cyclization: The resulting carboxylate anion attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate.[12]
-
Aryl Group Displacement: This cyclization displaces the aryloxy group.[12]
-
P-N Bond Cleavage: The unstable cyclic intermediate undergoes hydrolysis of the P-N bond, which can be facilitated by phosphoramidases like the Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the nucleoside monophosphate.[12]
-
Anabolic Phosphorylation: The liberated nucleoside monophosphate is then sequentially phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.[10]
Quantitative Data of Key Phosphoramidate Prodrugs
The ProTide approach has yielded several clinically successful drugs. The following table summarizes key data for some of these compounds.
| Prodrug | Parent Nucleotide Analogue | Therapeutic Area | Key Features & Efficacy |
| Sofosbuvir (GS-7977) | 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate | Antiviral (Hepatitis C) | Potent inhibitor of HCV NS5B RNA-dependent RNA polymerase. Achieves high sustained virologic response rates.[13] Designed for liver targeting.[13] |
| Tenofovir Alafenamide (TAF) | Tenofovir | Antiviral (HIV, Hepatitis B) | Prodrug of the nucleotide analogue tenofovir.[1] Demonstrates improved plasma stability and more efficient delivery into target cells compared to Tenofovir Disoproxil Fumarate (TDF), leading to lower circulating levels of tenofovir and reduced off-target toxicity.[11][14] |
| Remdesivir (GS-5734) | 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside monophosphate | Antiviral (Ebola, SARS-CoV-2) | A phosphoramidate prodrug that delivers the active nucleoside monophosphate into lung cells.[10][15] It is converted to the active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerases.[10] |
| NUC-1031 (Acelarin) | Gemcitabine monophosphate | Anticancer | A phosphoramidate prodrug of the anticancer agent gemcitabine.[5][6] Designed to overcome key resistance mechanisms associated with gemcitabine therapy.[5] |
| NUC-3373 | 5-fluoro-2'-deoxyuridine monophosphate | Anticancer | A phosphoramidate prodrug of the active metabolite of 5-fluorouracil.[6] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and evaluation of phosphoramidate prodrugs. These should be adapted based on the specific properties of the parent nucleotide analogue.
General Synthesis of a Phosphoramidate Prodrug
The synthesis of phosphoramidate prodrugs typically involves the coupling of a nucleoside with a pre-formed phosphorochloridate reagent.[16][17]
Experimental Workflow for Phosphoramidate Prodrug Synthesis
Caption: A typical workflow for the synthesis of a phosphoramidate prodrug.
Materials:
-
Protected nucleoside (e.g., with a 3'-O-TBDMS group)
-
Aryl-(L-alaninyl ester)-phosphorochloridate
-
tert-Butylmagnesium chloride (tBuMgCl) in THF
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Deprotection reagent (e.g., trifluoroacetic acid (TFA) in water/THF)
-
HPLC system for final purification
Procedure:
-
Preparation of the Phosphorochloridate Reagent: The phosphorochloridate reagent is typically prepared by reacting phosphorus oxychloride with the desired aryl alcohol followed by the amino acid ester. This reagent should be freshly prepared or stored under anhydrous conditions.
-
Phosphorylation Reaction: a. Dissolve the protected nucleoside in anhydrous THF or DCM under an inert atmosphere (e.g., argon). b. Cool the solution to -78 °C. c. Add a solution of tBuMgCl (1.0 M in THF) dropwise to the nucleoside solution and stir for 30 minutes. d. In a separate flask, dissolve the aryl-(L-alaninyl ester)-phosphorochloridate in anhydrous THF or DCM. e. Add the phosphorochloridate solution dropwise to the nucleoside/tBuMgCl mixture at -78 °C. f. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous ammonium chloride. b. Extract the product with ethyl acetate or DCM. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to isolate the protected phosphoramidate prodrug as a mixture of diastereomers.
-
Deprotection: a. Dissolve the purified protected prodrug in a mixture of THF and water. b. Add trifluoroacetic acid and stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS. c. Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate). d. Extract the product and purify by preparative HPLC to obtain the final phosphoramidate prodrug.
In Vitro Evaluation of Prodrug Efficacy
Objective: To determine the biological activity of the phosphoramidate prodrug in relevant cell lines and compare it to the parent nucleoside.
Materials:
-
Cancer cell lines (e.g., BxPC3 for pancreatic cancer, GL261-Luc for glioblastoma) or virally infected cells (e.g., Huh-7 for HCV).[6]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Phosphoramidate prodrug and parent nucleoside
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure (Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the phosphoramidate prodrug and the parent nucleoside. Add the drug solutions to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting cell viability against drug concentration.
In Vivo Evaluation of Prodrug Efficacy
Objective: To assess the anti-tumor or antiviral efficacy of the phosphoramidate prodrug in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice) for xenograft studies
-
Human cancer cell line for xenograft implantation (e.g., H460 for non-small-cell lung cancer, HT29 for colon cancer)[18]
-
Phosphoramidate prodrug formulated for in vivo administration (e.g., in a solution with appropriate excipients)
-
Calipers for tumor measurement
Procedure (Xenograft Model):
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of nude mice.[18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the phosphoramidate prodrug and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Targeted Delivery Strategies
While the inherent lipophilicity of phosphoramidate prodrugs facilitates general cellular uptake, more sophisticated targeting strategies are being developed to enhance drug delivery to specific tissues and organs, thereby increasing efficacy and reducing off-target toxicity.
Logical Relationship of Targeted Delivery Strategies
Caption: Strategies for targeted delivery of phosphoramidate prodrugs.
-
Liver Targeting: The "HepDirect" prodrug approach utilizes cyclic 1,3-propanyl esters that are specifically cleaved by the cytochrome P450 isoenzyme CYP3A4, which is predominantly expressed in the liver.[19][20][21] This leads to the targeted release of the active drug in hepatocytes.[19][20] Sofosbuvir is a prime example of a liver-targeting phosphoramidate prodrug.[13]
-
Extrahepatic Targeting: For diseases outside the liver, strategies involve conjugating the nucleotide or prodrug to ligands that bind to receptors on target cells.[22][23] These can include peptides, lipids, or carbohydrates to target tissues like muscle, kidney, or the central nervous system.[22][24]
-
Hypoxia-Activated Prodrugs: Some phosphoramidate prodrugs, such as TH-302, are designed to be activated under the hypoxic conditions often found in solid tumors.[18] This selective activation in the tumor microenvironment enhances anti-cancer efficacy while minimizing systemic toxicity.[18]
-
Antibody-Drug Conjugates (ADCs): A novel approach involves integrating ProTide technology into ADCs.[25] In this strategy, a ProTide linker is used to attach the phosphorylated drug to an antibody that targets a specific cancer cell surface antigen, enabling direct delivery and release of the active nucleotide inside the tumor cell.[25]
Conclusion
Phosphoramidate prodrugs represent a clinically validated and highly successful strategy for the targeted intracellular delivery of nucleotides. By masking the phosphate charge, these prodrugs overcome key limitations of nucleoside analogues, leading to improved efficacy and safety profiles. The continued development of this technology, particularly with the integration of advanced targeting strategies, holds immense promise for the creation of next-generation antiviral and anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardiff.ac.uk [cardiff.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01995G [pubs.rsc.org]
- 17. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 21. [PDF] Liver-Targeted Drug Delivery Using HepDirect1 Prodrugs | Semantic Scholar [semanticscholar.org]
- 22. Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery [insights.bio]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biorxiv.org [biorxiv.org]
- 25. ProTide-enabled antibody-drug conjugates: A novel platform for the targeted delivery of phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Phosphoramidate Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of chiral phosphoramidate ligands, which are pivotal in modern asymmetric catalysis. The modular nature and accessibility of these ligands have made them indispensable tools in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction
Chiral phosphoramidate ligands, particularly those derived from axially chiral backbones like 1,1'-bi-2-naphthol (BINOL), have emerged as a highly successful and versatile class of ligands for a wide range of transition-metal-catalyzed asymmetric reactions.[1][2] Their popularity stems from their modular synthesis, which allows for facile tuning of steric and electronic properties, and their remarkable ability to induce high levels of enantioselectivity in catalytic processes.[2][3] This document outlines two primary, reliable protocols for their synthesis and presents a summary of representative yields.
General Synthetic Strategies
The synthesis of chiral phosphoramidate ligands typically involves a two-step process:
-
Formation of a Phosphorochloridite Intermediate: A chiral diol, most commonly a BINOL derivative, is reacted with a phosphorus source, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), to generate a reactive phosphorochloridite.
-
Amination: The phosphorochloridite is then reacted with a primary or secondary amine to form the final phosphoramidate ligand.
Variations in this general approach, such as the order of bond formation and the choice of reagents, allow for the synthesis of a diverse library of ligands.
Data Presentation: A Comparative Overview of Synthetic Yields
The following table summarizes the yields for the synthesis of various chiral phosphoramidate ligands based on the protocols detailed below. This data is intended to provide a comparative overview of the efficiency of these methods for different amine and diol components.
| Ligand ID | Chiral Diol | Amine | Synthetic Protocol | Overall Yield (%) | Reference |
| L1 | (R)-BINOL | Diethylamine | Protocol 1 | ~95% | [4] |
| L2 | (R)-BINOL | Dibenzylamine | Protocol 1 | ~90% | [4] |
| L3 | (R)-BINOL | (S,S)-Bis(1-phenylethyl)amine | Protocol 1 | ~85% | [4] |
| L4 | (S)-3,3'-Di(perfluorooctyl)BINOL | N,N-Dimethylamine | Protocol 2 | High (not specified) | [5] |
| L5 | (S)-3,3'-Di(perfluorooctyl)BINOL | N,N-Diethylamine | Protocol 2 | 92% | [5] |
| L6 | (S)-3,3'-Di(perfluorooctyl)BINOL | N,N-Diisopropylamine | Protocol 2 | 90% | [5] |
| L7 | D-Mannitol derived diol | Diethylamine | Protocol 2 | 55% | [3] |
| L8 | D-Mannitol derived diol | Piperidine | Protocol 2 | 45% | [3] |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The values presented are representative and may vary.
Experimental Protocols
Protocol 1: Synthesis via Chiral Diol and Phosphorus Trichloride (Feringa's Method)
This protocol is a widely adopted and reliable method for the synthesis of BINOL-derived phosphoramidate ligands.[1][4] It involves the initial formation of a phosphorochloridite from the chiral diol and PCl₃, followed by reaction with an amine.
Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq.).
-
Add anhydrous toluene to dissolve the BINOL.
-
Add triethylamine (2.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The formation of a white precipitate (triethylammonium hydrochloride) will be observed.
-
Filter the mixture under inert atmosphere through a cannula or a filter frit to remove the precipitate.
-
Wash the precipitate with anhydrous toluene.
-
The filtrate containing the crude phosphorochloridite is typically used directly in the next step without further purification.
Step 2: Synthesis of the Chiral Phosphoramidate Ligand
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the desired secondary amine (1.0 eq.) in anhydrous toluene.
-
Add triethylamine (1.1 eq.) to the amine solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the previously prepared phosphorochloridite solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
A precipitate of triethylammonium hydrochloride will form.
-
Filter the reaction mixture to remove the precipitate.
-
The filtrate is concentrated under reduced pressure to yield the crude phosphoramidate ligand.
-
The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate, often with a small percentage of triethylamine to prevent hydrolysis on the silica) to afford the pure chiral phosphoramidate ligand.
Protocol 2: Synthesis via Chiral Diol and Dialkylphosphoramidous Dichloride
This alternative protocol is particularly useful when the desired dialkylphosphoramidous dichloride is commercially available or easily synthesized.[5]
Step 1: Synthesis of the Chiral Phosphoramidate Ligand
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral diol (e.g., perfluorinated (S)-BINOL) (1.0 eq.).
-
Add anhydrous and purified triethylamine (Et₃N) and an appropriate organic solvent (e.g., toluene or THF).
-
Cool the mixture to 0 °C.
-
Slowly add the corresponding dialkylphosphoramidous dichloride (e.g., diethylphosphoramidous dichloride) (2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction progress can be monitored by TLC or ³¹P NMR.
-
Upon completion, the triethylammonium hydrochloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure chiral phosphoramidate ligand.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described synthetic protocols.
Caption: Workflow for Protocol 1 (Feringa's Method).
Caption: Workflow for Protocol 2.
References
- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Phosphoramidic Acids as Catalysts in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidic acids have emerged as a promising class of organocatalysts for ring-opening polymerization (ROP) of cyclic esters. Their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic site, enables them to activate both the monomer and the initiator/propagating chain end, leading to controlled polymerizations under mild conditions. This unique catalytic mechanism allows for the synthesis of well-defined biodegradable polymers, such as polyesters, which are of significant interest for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.
These application notes provide a comprehensive overview of the use of phosphoramidic acids as catalysts in polymerization reactions, with a focus on the ROP of ε-caprolactone, lactide, and β-butyrolactone. Detailed experimental protocols for catalyst synthesis and polymerization are provided, along with tabulated quantitative data for easy comparison of catalyst performance. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes.
Data Presentation
The following tables summarize the quantitative data for the ring-opening polymerization of various cyclic esters catalyzed by the phosphoramidic acid (PhO)₂P(O)NH(SO₂CF₃) (PAA). These data highlight the efficiency and control offered by this catalyst system.
Table 1: ROP of ε-Caprolactone (ε-CL) Catalyzed by (PhO)₂P(O)NH(SO₂CF₃) (PAA)
| Entry | [M]₀/[I]₀/[C]₀ | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) (SEC) | Mₙ ( g/mol ) (theor) | PDI |
| 1 | 100/1/1 | Toluene | 25 | 1.5 | >98 | 12,000 | 11,400 | 1.10 |
| 2 | 200/1/1 | Toluene | 25 | 3 | >98 | 23,500 | 22,800 | 1.15 |
| 3 | 500/1/1 | Toluene | 25 | 8 | 95 | 52,000 | 54,100 | 1.20 |
| 4 | 100/1/1 | CH₂Cl₂ | 25 | 1 | >98 | 11,800 | 11,400 | 1.08 |
Data synthesized from literature reports.[1] M: Monomer (ε-CL), I: Initiator (n-pentanol), C: Catalyst (PAA). Mₙ (theor) = ([M]₀/[I]₀) × MW of monomer × conversion + MW of initiator.
Table 2: ROP of rac-Lactide (rac-LA) Catalyzed by (PhO)₂P(O)NH(SO₂CF₃) (PAA)
| Entry | [M]₀/[I]₀/[C]₀ | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) (SEC) | Mₙ ( g/mol ) (theor) | PDI |
| 1 | 100/1/1 | Toluene | 80 | 24 | 92 | 13,500 | 13,200 | 1.18 |
| 2 | 200/1/1 | Toluene | 80 | 48 | 90 | 26,000 | 25,900 | 1.25 |
| 3 | 100/1/1 | CH₂Cl₂ | 40 | 12 | 95 | 14,000 | 13,700 | 1.15 |
Data are representative values from studies on acidic organocatalysts for ROP of lactide.[1][2] M: Monomer (rac-LA), I: Initiator (benzyl alcohol), C: Catalyst (PAA). Mₙ (theor) = ([M]₀/[I]₀) × MW of monomer × conversion + MW of initiator.
Table 3: ROP of rac-β-Butyrolactone (rac-β-BL) Catalyzed by Phosphoric Acid Derivatives
| Entry | Catalyst | [M]₀/[I]₀/[C]₀ | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) (SEC) | PDI |
| 1 | Diphenyl Phosphate | 100/1/1 | Toluene | 100 | 24 | 45 | 4,200 | 1.30 |
| 2 | (4-NO₂PhO)₂P(O)OH | 100/1/1 | Toluene | 100 | 24 | 60 | 5,500 | 1.25 |
Data are representative for phosphoric acid catalysis of β-BL ROP, indicating general trends.[3][4] M: Monomer (rac-β-BL), I: Initiator (3-phenyl-1-propanol), C: Catalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst ((PhO)₂P(O)NH(SO₂CF₃))
This protocol describes a general method for the synthesis of the this compound catalyst, diphenylphosphoramidoyl trifluoromethanesulfonamide.
Materials:
-
Diphenyl phosphorochloridate ((PhO)₂P(O)Cl)
-
Trifluoromethanesulfonamide (CF₃SO₂NH₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating plate
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add trifluoromethanesulfonamide (1.0 eq) and anhydrous dichloromethane to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise while stirring.
-
Addition of Phosphoryl Chloride: To the stirred solution, add a solution of diphenyl phosphorochloridate (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Work-up: After completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a mixture of dichloromethane and diethyl ether or by column chromatography on silica gel to yield the pure this compound catalyst.
-
Characterization: Confirm the structure and purity of the synthesized catalyst using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: this compound-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
This protocol provides a detailed procedure for the controlled polymerization of ε-caprolactone using the this compound catalyst.
Materials:
-
ε-Caprolactone (monomer), freshly distilled over CaH₂
-
(PhO)₂P(O)NH(SO₂CF₃) (catalyst)
-
n-Pentanol (initiator), dried over molecular sieves
-
Anhydrous toluene (solvent)
-
Anhydrous methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, syringes)
-
Magnetic stirrer and thermostat-controlled oil bath
-
Vacuum line
Procedure:
-
Preparation of Reagents: In a glovebox or under an inert atmosphere, prepare stock solutions of the catalyst and initiator in anhydrous toluene.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of ε-caprolactone.
-
Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Initiation: Using a syringe, add the required volume of the initiator stock solution to the monomer solution.
-
Catalysis: Commence the polymerization by adding the required volume of the catalyst stock solution.
-
Polymerization: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 25 °C) and stir.
-
Monitoring: At specific time intervals, take aliquots from the reaction mixture using a syringe and quench them in cold chloroform for conversion analysis by ¹H NMR and molecular weight analysis by size-exclusion chromatography (SEC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Decant the supernatant and wash the polymer precipitate with fresh methanol multiple times.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polycaprolactone (PCL) for its molecular weight (Mₙ), polydispersity index (PDI) by SEC, and end-group analysis by ¹H NMR and MALDI-TOF mass spectrometry.
Protocol 3: General Procedure for this compound-Catalyzed Copolymerization of Cyclic Esters
This protocol outlines a general method for the synthesis of random copolymers of ε-caprolactone and L-lactide.
Materials:
-
ε-Caprolactone (M₁), purified as in Protocol 2
-
L-Lactide (M₂), recrystallized from ethyl acetate and dried under vacuum
-
(PhO)₂P(O)NH(SO₂CF₃) (catalyst)
-
Benzyl alcohol (initiator), dried over molecular sieves
-
Anhydrous toluene (solvent)
-
Anhydrous methanol
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk flask with the desired amounts of ε-caprolactone and L-lactide.
-
Solvent and Initiator: Add anhydrous toluene and the initiator (benzyl alcohol).
-
Catalysis: Add the this compound catalyst to the mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring and Termination: Monitor the reaction and terminate as described in Protocol 2.
-
Isolation and Purification: Isolate and purify the copolymer as described for the homopolymer in Protocol 2.
-
Characterization: Characterize the copolymer for its composition (¹H NMR), molecular weight (SEC), thermal properties (DSC), and microstructure (¹³C NMR). The reactivity ratios of the monomers can be determined by analyzing the copolymer composition at low monomer conversions.[5]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound-catalyzed polymerization.
Caption: Experimental workflow for this compound-catalyzed ROP.
Caption: Bifunctional catalytic cycle of this compound in ROP.
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Copolymerization of L-Lactide and ε-Caprolactone promoted by zinc complexes with phosphorus based ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphoramidates as Flame Retardant Additives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphoramidates as effective halogen-free flame retardant additives in various polymeric materials. This document details their mechanism of action, synthesis protocols, and standardized testing procedures for evaluating their flame retardant efficacy.
Introduction to Phosphoramidate Flame Retardants
Phosphoramidates, a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond, have garnered significant attention as promising flame retardant additives.[1][2] Their appeal lies in their relatively low volatility, ease of synthesis, and reduced evolution of toxic gases and smoke during combustion compared to traditional halogenated flame retardants.[1][2] The synergistic interaction between phosphorus and nitrogen atoms often leads to enhanced flame retardancy, making them highly effective in a variety of polymers, including polyurethanes, epoxy resins, and cellulosic materials like cotton.[2][3][4]
Phosphoramidates can exert their flame retardant effects through two primary mechanisms: in the gas phase and the condensed phase.[5][6] In the gas phase, they can decompose to release phosphorus-containing radicals (e.g., PO•) that scavenge high-energy H• and OH• radicals in the flame, thereby inhibiting the combustion chain reactions.[5][6] In the condensed phase, they can promote the formation of a protective char layer on the polymer surface.[7][8] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.[7][8]
Quantitative Data on Flame Retardant Performance
The effectiveness of phosphoramidate additives is quantified using several standard fire safety tests. The following tables summarize typical data obtained for various polymers treated with different phosphoramidates.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Polymer Matrix | Phosphoramidate Additive | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Flexible Polyurethane Foam | EDA-b-DOPO | - | >28 | V-0 | [5] |
| Cotton Fabric | DMBHP | 15.1 | - | Pass | [3] |
| Cotton Fabric | DMBHP | 24.7 | 31.1 | - | [3][9] |
| Epoxy Resin | PDPA | 4 | 33.4 | V-0 | [4] |
| Epoxy Resin | BDMPP | 14 | 33.8 | V-0 | [4] |
| Epoxy Resin | PPAP | 5 | 30.8 | V-0 | [4] |
| Epoxy Resin | PCS | 7 | 31.2 | V-0 | [10] |
LOI: The minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion. Higher values indicate better flame retardancy.[11] UL-94: A vertical burn test that classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties. V-0 is the highest rating.[11][12]
Table 2: Cone Calorimetry Data
| Polymer Matrix | Phosphoramidate Additive | Loading (wt%) | pHRR (kW/m²) (Reduction %) | THR (MJ/m²) (Reduction %) | Reference | | --- | --- | --- | --- | --- | | Epoxy Resin | PDPA | 4 | 40.9% | 24.6% |[4] | | Epoxy Resin | PCS | 7 | 59.7% | 63.7% |[10] |
Cone calorimetry measures the heat release rate (HRR), total heat released (THR), and other combustion parameters under forced-flaming conditions, simulating a real-world fire scenario.[13][14] pHRR stands for peak Heat Release Rate.
Experimental Protocols
Synthesis of Phosphoramidates
Protocol 3.1.1: General Synthesis of N,N-bis(2-hydroxyethyl)phosphoramidate (DMBHP) [3]
This protocol describes a single-step synthesis from dimethyl phosphite and diethanolamine.
Materials:
-
Dimethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Diethanolamine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare a solution of dimethyl phosphite (0.1 mol) and carbon tetrachloride (0.1 mol) in anhydrous THF.
-
Cool the solution to 0–5 °C in an ice bath with continuous stirring.
-
Prepare a separate solution of diethanolamine (0.1 mol) and triethylamine (0.1 mol) in anhydrous THF.
-
Add the diethanolamine/triethylamine solution dropwise to the cooled dimethyl phosphite solution over a period of 1 hour using an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 11 hours.
-
The resulting product, DMBHP, can then be purified.
Protocol 3.1.2: Synthesis of Monosubstituted Secondary Dimethyl Phosphoramidates [1]
Materials:
-
Dimethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Appropriate primary amine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Under a nitrogen atmosphere, prepare a stirred solution of dimethyl phosphite (0.5 mol) and carbon tetrachloride (0.55 mol) in anhydrous THF (350 mL).
-
Cool the solution to 0–5 °C.
-
In a separate flask, prepare a mixture of the appropriate primary amine (0.5 mol) and triethylamine (0.55 mol) in anhydrous THF (150 mL).
-
Add the amine/triethylamine mixture dropwise to the cooled dimethyl phosphite solution.
-
Maintain the reaction at 0-5°C during the addition.
-
After addition, allow the mixture to warm to room temperature and stir for several hours to complete the reaction.
-
The product can be isolated and purified using standard techniques.
Incorporation of Phosphoramidates into Polymer Matrices
Protocol 3.2.1: Additive Incorporation into Flexible Polyurethane Foam (FPUF) [15]
Materials:
-
Polyol (e.g., Rokopol® RF-551)
-
Isocyanate (e.g., polymeric MDI)
-
Surfactant
-
Catalyst
-
Blowing agent (e.g., water)
-
Phosphoramidate flame retardant
Procedure:
-
Prepare the polyol premix (Component A) by thoroughly mixing the polyol, surfactant, catalyst, water, and the desired amount of phosphoramidate flame retardant.
-
In a separate container, measure the appropriate amount of isocyanate (Component B).
-
Rapidly mix Component A and Component B for approximately 5 seconds using a mechanical stirrer.
-
Immediately pour the mixture into a mold and allow it to foam and cure at ambient temperature.
Flame Retardancy Testing
Protocol 3.3.1: Limiting Oxygen Index (LOI) Test (ASTM D2863) [11]
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus with a heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source (e.g., propane torch)
Procedure:
-
Mount the conditioned specimen of specified dimensions vertically in the specimen holder within the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to be lower than the LOI value.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior of the specimen. The test is considered a "pass" for that oxygen concentration if the flame self-extinguishes before a specified length of the specimen is consumed or within a specified time.
-
Incrementally increase the oxygen concentration and repeat the test until the specimen sustains combustion.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.
Protocol 3.3.2: UL-94 Vertical Burning Test [11][16]
Objective: To classify the flammability of plastic materials.
Apparatus:
-
Test chamber, free of drafts
-
Specimen holder to clamp the specimen vertically
-
Tirrill burner with a specified flame height
-
Surgical cotton
-
Timer
Procedure:
-
Clamp a conditioned specimen of specified dimensions vertically.
-
Place a layer of dry surgical cotton on the base of the chamber, 10 inches below the specimen.
-
Apply a specified blue flame from the Tirrill burner to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Record whether any flaming drips ignited the cotton below.
-
Five specimens are tested for each material.
-
Classification (V-0, V-1, V-2) is based on the afterflame times, total afterflame time for the set of specimens, afterglow time, and whether flaming drips ignite the cotton.
Protocol 3.3.3: Cone Calorimetry (ASTM E1354) [13][14]
Objective: To measure the heat release rate and other fire-response characteristics of materials.
Apparatus:
-
Cone calorimeter, consisting of a conical radiant heater, specimen holder, load cell, spark igniter, and gas analysis instrumentation.
Procedure:
-
Prepare a specimen of specified dimensions and wrap it in aluminum foil, leaving the top surface exposed.
-
Place the specimen in the holder on the load cell.
-
Expose the specimen to a specified constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.
-
A spark igniter is used to ignite the flammable gases evolved from the decomposing specimen.
-
During the test, continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate.
-
From these measurements, calculate key parameters such as the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production rate.
Visualizations
Caption: Dual-phase flame retardant mechanism of phosphoramidates.
Caption: Experimental workflow for evaluating phosphoramidate flame retardants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a phosphoramidate flame retardant and its fl... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.iafss.org [publications.iafss.org]
- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of a Polymeric Phosphoramide Flame-Retardant and Its Effect on the Flame-Retardant Properties of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e2techtextiles.com [e2techtextiles.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iewc.com [iewc.com]
Application Notes and Protocols for Phosphoramidate-Based Inhibitors in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates, organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, have garnered significant attention in medicinal chemistry and enzymology. Their structural similarity to the transition states of various enzymatic reactions, coupled with their relative stability, makes them excellent candidates for the design of potent and selective enzyme inhibitors. Furthermore, the "ProTide" approach utilizes phosphoramidates as prodrugs, enabling the intracellular delivery of phosphorylated active compounds. This document provides detailed application notes and experimental protocols for the study of phosphoramidate-based inhibitors targeting a range of enzymes.
Mechanism of Action of Phosphoramidate-Based Inhibitors
Phosphoramidate-based inhibitors can exert their effects through several mechanisms:
-
Transition-State Analogs: Many phosphoramidates are designed to mimic the tetrahedral, pentacoordinate transition state of enzymatic reactions, such as peptide bond hydrolysis by proteases. By binding tightly to the enzyme's active site, they block substrate access and inhibit catalysis. For example, phosphoramidate inhibitors of the metalloprotease thermolysin have been shown to interact with the active site zinc ion, mimicking the transition state of peptide cleavage[1].
-
Prodrugs (ProTide Technology): The phosphoramidate moiety can be used to mask a phosphate group, improving the cell permeability of nucleotide or phosphate-containing drugs. Once inside the cell, the phosphoramidate is enzymatically cleaved, releasing the active phosphorylated drug. This strategy has been successfully employed for antiviral and anticancer nucleoside analogs.
-
Direct Covalent Inhibition: In some cases, phosphoramidates can act as activity-based probes, forming a covalent bond with a reactive residue in the enzyme's active site, leading to irreversible inhibition[2][3].
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of phosphoramidate-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and/or their inhibition constant (Ki). The following tables summarize representative quantitative data for phosphoramidate inhibitors against various enzyme classes.
Table 1: Phosphoramidate-Based Inhibitors of Prostate-Specific Membrane Antigen (PSMA)
| Inhibitor | IC50 (nM) | Reference Compound IC50 (nM) | Notes |
| Steroid-derived phosphoramidate 1a | 0.23 | 0.35 (Compound 8) | Sub-micromolar potency achieved with a bulky steroid moiety. |
| Steroid-derived phosphoramidate 1c | 0.28 | 0.35 (Compound 8) | Demonstrates tolerance for large hydrophobic groups. |
| Hydroxyproline-based phosphoramidate | Comparable to earlier generations | - | Enhanced thermal and acid stability compared to previous scaffolds[4]. |
| 18F-fluorobenzamido-phosphoramidate | 0.68 | - | High binding affinity for PSMA imaging[5]. |
| Glutamate-serine dipeptide phosphoramidate | 14 | - | Forms the basis for developing radiolabeled imaging agents[5]. |
Table 2: Phosphoramidate-Based Inhibitors of Sialyltransferases
| Inhibitor | Enzyme Target | Ki (µM) | Km of Substrate (µM) | Notes |
| (R)-10 (Aromatic phosphoramidate) | α2,6-ST | 68 ± 24 | 46 ± 7 (CMP-Neu5Ac) | Competitive inhibitor mimicking the transition state[5][6]. |
| (S)-10 (Aromatic phosphoramidate) | α2,6-ST | 140 ± 30 | 46 ± 7 (CMP-Neu5Ac) | Stereochemistry at the phosphorus center influences binding affinity[5][6]. |
| Phosphoramidate analogues of CMP-Neu5Ac | α2,3-ST | Weak | - | Determined by an HPLC-based inhibition assay[7][8]. |
| Phosphoramidate analogues of CMP-Neu5Ac | α2,6-ST | Weak | - | Determined by an HPLC-based inhibition assay[7][8]. |
Table 3: Phosphoramidate-Based Inhibitors of Urease
| Inhibitor Class | Specific Compound | Enzyme Source | IC50 (µM) | Ki (mM) | Notes |
| N-acylphosphoric triamides | Benzoyl derivative | Jack bean | < 1 | - | Highly potent inhibitors. |
| Phenyl phosphorodiamidates | - | Klebsiella aerogenes | - | - | Slow and tight-binding inhibitors[9]. |
| Phosphoramidate | - | Jack bean | - | 1.9 | Reversible inhibitor[9]. |
| Flurofamide | - | Ureaplasma urealyticum | 10 | - | Potent inhibitor of bacterial growth[10]. |
Table 4: Phosphoramidate-Based Inhibitors of Acetylcholinesterase (AChE)
| Inhibitor Class | Specific Compound | IC50 (nM) | Notes |
| Novel phosphoramidate derivatives | - | In the nanomolar range | Designed as potential anti-Alzheimer drugs. |
| Organophosphate-based phosphoramidates | Various | Varies | Often act as irreversible inhibitors. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibition of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Phosphoramidate inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the phosphoramidate inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
To each well of the microplate, add 5 µL of the serially diluted inhibitor.
-
For the positive control (no inhibition), add 5 µL of assay buffer with the same final DMSO concentration.
-
For the negative control (no kinase activity), add 5 µL of assay buffer.
-
-
Enzyme and Substrate Addition: Add 20 µL of a solution containing the kinase and its substrate in the assay buffer to each well. The final concentrations of the enzyme and substrate should be optimized for the specific kinase.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range (typically 30-60 minutes).
-
Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 50 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay Workflow
Protocol 2: Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to measure the inhibition of urease activity based on the quantification of ammonia produced.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphoramidate inhibitor stock solution (in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor and Enzyme Preparation:
-
Prepare serial dilutions of the phosphoramidate inhibitor in phosphate buffer.
-
In a 96-well plate, add 25 µL of the urease solution to each well.
-
Add 25 µL of the serially diluted inhibitor to the respective wells. For the control, add 25 µL of phosphate buffer with the same final DMSO concentration.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the urea solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Color Development:
-
Add 50 µL of the phenol-nitroprusside reagent to each well.
-
Add 50 µL of the alkaline hypochlorite reagent to each well.
-
-
Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Urease Inhibition Assay Workflow
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to measure AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Phosphoramidate inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the phosphoramidate inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the inhibitor solution to the test wells.
-
For the control wells (100% activity), add 150 µL of phosphate buffer and 20 µL of DTNB solution.
-
Add 10 µL of the AChE solution to all test and control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the ATCI solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways
Phosphoramidate-based kinase inhibitors can modulate various intracellular signaling pathways critical for cell growth, proliferation, and survival. The MAPK and PI3K/Akt pathways are common targets.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating gene expression and other cellular processes[11][12][13]. Aberrant activation of this pathway is a hallmark of many cancers[11]. Phosphoramidate inhibitors can be designed to target specific kinases within this cascade, such as MEK or ERK.
Inhibition of the MAPK Pathway
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is also frequently observed in cancer. Phosphoramidate inhibitors can be developed to target key kinases in this pathway, such as PI3K or Akt[2][9][14].
Inhibition of the PI3K/Akt Pathway
Conclusion
Phosphoramidate-based inhibitors represent a versatile and powerful class of molecules for enzyme studies and drug development. Their ability to act as transition-state analogs and their utility in prodrug strategies provide a broad platform for targeting a wide range of enzymes. The protocols and data presented here offer a comprehensive guide for researchers to design, synthesize, and evaluate novel phosphoramidate inhibitors for their specific enzyme of interest. Careful consideration of the mechanism of action and the use of robust and quantitative experimental assays are crucial for the successful development of these promising therapeutic agents.
References
- 1. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Synthesis and evaluation of constrained phosphoramidate inhibitors of prostate-specific membrane antigen [escholarship.org]
- 5. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of phosphoramidate amino acid-based inhibitors of sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the growth of Ureaplasma urealyticum by a new urease inhibitor, flurofamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Phosphoramidates in the Development of Novel Pesticides and Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates, a class of organophosphorus compounds, have garnered significant attention in the agrochemical industry for their potential as novel pesticides and herbicides.[1][2] These compounds are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amino group. The structural versatility of phosphoramidates allows for the fine-tuning of their biological activity, selectivity, and physicochemical properties.[3] This document provides detailed application notes, experimental protocols, and quantitative data to aid researchers in the development and evaluation of new phosphoramidate-based agrochemicals.
Application Notes
Insecticidal Phosphoramidates: Acetylcholinesterase Inhibitors
The primary mechanism of action for most insecticidal phosphoramidates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]
Structure-activity relationship (SAR) studies have shown that the insecticidal potency of phosphoramidates is influenced by the nature of the substituents on the phosphorus atom and the amino group. Generally, compounds with electron-donating groups on the aromatic rings exhibit higher toxicity.[5] The design of effective phosphoramidate insecticides often involves creating a molecule that can effectively fit into the active site of AChE and phosphorylate the serine residue, leading to irreversible inhibition.[4]
Herbicidal Phosphoramidates: Targeting Amino Acid Synthesis
Certain phosphoramidates have demonstrated potent herbicidal activity, primarily by inhibiting key enzymes in plant amino acid biosynthesis pathways.[6] A major target is glutamine synthetase (GS), an enzyme essential for nitrogen assimilation in plants.[7][8][9] GS catalyzes the conversion of glutamate and ammonia to glutamine. Inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, causing plant death.[7][8][9]
The development of phosphoramidate herbicides focuses on designing molecules that act as mimics of the tetrahedral transition state of the GS-catalyzed reaction.[10] The phosphoramidate moiety can interact with the active site of the enzyme, leading to potent and often irreversible inhibition.
The Pro-pesticide Approach
The "pro-pesticide" or "prodrug" strategy can be effectively applied to phosphoramidates to enhance their selectivity and environmental safety.[11] A pro-pesticide is a biologically inactive precursor that is converted into the active pesticide within the target organism (insect or plant) through metabolic processes. This approach can improve the compound's uptake, translocation, and target specificity, while reducing its impact on non-target organisms. For phosphoramidates, this can involve masking the active phosphorus center with moieties that are cleaved by specific enzymes present in the target pest.[11]
Quantitative Data
Table 1: Insecticidal Activity of Novel Phosphoramidates against Various Pests
| Compound ID | Target Pest | Assay Type | LD50 / LC50 (µg/g or µg/mL) | AChE Inhibition (IC50, µM) | Reference |
| PM-1 | Musca domestica (Housefly) | Topical Application | 1.25 | 0.85 | [12] |
| PM-2 | Spodoptera litura (Tobacco Cutworm) | Leaf Dip | 5.8 | 2.1 | [1] |
| PM-3 | Myzus persicae (Green Peach Aphid) | Spray | 10.2 | 4.5 | [13] |
| PM-4 | Plutella xylostella (Diamondback Moth) | Diet Incorporation | 3.5 | 1.5 | [1] |
| PM-5 | Aedes aegypti (Yellow Fever Mosquito) | Larval Bioassay | 0.9 | 0.6 | [12] |
Data is a representative compilation from multiple sources and should be used for comparative purposes.
Table 2: Herbicidal Activity of Novel Phosphoramidates
| Compound ID | Target Weed | Assay Type | GR50 / IC50 (µM) | Target Enzyme Inhibition (Ki, µM) | Reference |
| PH-1 | Echinochloa crus-galli (Barnyardgrass) | Whole Plant Assay | 15.2 | GS: 5.8 | [14] |
| PH-2 | Amaranthus retroflexus (Redroot Pigweed) | Seedling Growth | 8.9 | GS: 3.1 | [7] |
| PH-3 | Setaria faberi (Giant Foxtail) | Root Inhibition | 21.5 | GS: 9.2 | [14] |
| PH-4 | Abutilon theophrasti (Velvetleaf) | Foliar Spray | 12.8 | GS: 4.7 | [7] |
| PH-5 | Chenopodium album (Common Lambsquarters) | Germination Assay | 30.1 | GS: 11.5 | [14] |
GR50: concentration for 50% growth reduction. IC50: concentration for 50% inhibition. Ki: inhibition constant for glutamine synthetase (GS). Data is a representative compilation.
Experimental Protocols
Protocol 1: Synthesis of a Novel N-Aryl Phosphoramidate
This protocol describes a general method for the synthesis of N-aryl phosphoramidates via the reaction of a dialkyl phosphite with an aryl amine in the presence of a coupling agent.
Materials:
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Aryl amine (e.g., aniline)
-
Carbon tetrachloride (CCl4)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dialkyl phosphite (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Add carbon tetrachloride (1.5 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining AChE activity.
Materials:
-
Source of AChE (e.g., purified electric eel AChE or insect homogenate)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test phosphoramidate compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test phosphoramidate and serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each concentration of the test compound. Include a control (buffer + solvent) and a blank (buffer only).
-
Add 50 µL of AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]
Protocol 3: Whole-Plant Herbicide Efficacy Assay
This protocol outlines a method for evaluating the post-emergence herbicidal activity of phosphoramidates.[16][17]
Materials:
-
Test weed species (e.g., Echinochloa crus-galli) grown in pots to the 2-3 leaf stage.
-
Test phosphoramidate compounds formulated for spraying (e.g., dissolved in acetone with a surfactant).
-
Laboratory spray chamber calibrated to deliver a specific volume.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Prepare a stock solution of the formulated phosphoramidate and a series of dilutions to test a range of application rates.
-
Arrange the potted weeds in the spray chamber. Include untreated control plants.
-
Apply the herbicide solutions to the plants using the calibrated sprayer. Ensure even coverage.[16]
-
After treatment, transfer the plants to a greenhouse or controlled environment chamber with appropriate conditions for growth.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, 14, and 21 days after treatment.[17]
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 70 °C for 48 hours and then record the dry weight.
-
Calculate the percent growth reduction for each treatment compared to the untreated control.
-
Determine the GR50 value (the concentration that causes a 50% reduction in plant growth) by plotting the percent growth reduction against the herbicide application rate.[18]
Visualizations
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by phosphoramidate insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. Effectiveness and mode of action of phosphonate inhibitors of plant glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Synthesis and Insecticidal Activity of New [research.amanote.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Phosphoramidate Synthesis
Welcome to the technical support center for phosphoramidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the overall yield in phosphoramidate synthesis?
A1: The overall yield is a product of the efficiency of each step in the synthesis cycle. The most critical factors include the quality and purity of reagents (phosphoramidites, activators, solvents), the near-complete exclusion of moisture from the reaction system, and the optimization of reaction conditions such as coupling time and reagent concentration.[][][][4] Maintaining a high coupling efficiency, typically above 99%, at every step is fundamental to achieving a good yield for the final product, especially for long oligonucleotides.[5][6]
Q2: How does moisture impact phosphoramidate synthesis and lead to low yields?
A2: Moisture is one of the most common causes of poor phosphoramidite synthesis performance.[4][5] Even trace amounts of water can significantly lower yields in two primary ways:
-
Hydrolysis of Activated Phosphoramidite: Water can react with the activated phosphoramidite intermediate, rendering it incapable of coupling to the growing oligonucleotide chain.[][5]
-
Degradation of Phosphoramidite Reagent: Water can directly hydrolyze the phosphoramidite reagent in solution, converting it to an inactive H-phosphonate, which reduces the concentration of the active reagent available for the coupling reaction.[5][7] Therefore, using anhydrous solvents (water content < 25 ppm) and ensuring all reagents and equipment are scrupulously dry is essential.[4][5]
Q3: What is the role of the activator and how does its choice affect the reaction?
A3: The activator is a crucial component that protonates the nitrogen of the phosphoramidite, converting it into a highly reactive intermediate that can couple with the 5'-hydroxyl group of the growing chain.[] The choice of activator impacts reaction speed, efficiency, and the potential for side reactions.[][8] Activators vary in their acidity and nucleophilicity, which influences their effectiveness.[9] For example, highly acidic activators can increase the risk of detritylation of the phosphoramidite monomer, leading to unwanted side products (n+1 formation).[5][9]
Q4: Why is the oxidation step critical for the integrity of the final product?
A4: After the coupling step, the newly formed internucleosidic linkage is an unstable phosphite triester.[][10] The oxidation step converts this unstable phosphite into a more stable phosphate triester, which is crucial for the integrity of the DNA backbone.[10][] Incomplete or failed oxidation leaves unstable linkages in the chain, which can lead to strand cleavage during subsequent steps or deprotection, thereby reducing the yield of the full-length product.[][]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Q: My trityl monitor shows a significant drop in signal, or my analysis shows a high percentage of truncated sequences (n-1). What is causing the low coupling efficiency?
A: Low coupling efficiency is a frequent cause of poor overall yield. Several factors can contribute to this issue. Use the following workflow and table to diagnose the problem.
Caption: Troubleshooting workflow for low coupling efficiency.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Reagent Degradation | Use fresh, high-purity phosphoramidites and activator solutions. Ensure phosphoramidites have been stored properly under an inert atmosphere at -20°C. | Phosphoramidites are sensitive to moisture and oxidation.[4][7] Impurities in activators can also reduce the efficiency of activation.[] |
| Moisture Contamination | Ensure all solvents (especially acetonitrile) are anhydrous (<25 ppm water). Use an in-line drying filter for the argon/helium gas supply.[4][5] | Water hydrolyzes the activated phosphoramidite, preventing it from coupling to the growing chain.[][5] |
| Suboptimal Coupling Time | Increase the coupling time for the specific monomer. A double or triple coupling time may be necessary for sterically hindered or modified nucleosides.[][][12] | Some sequences, particularly those rich in GC content or containing modified bases, require longer reaction times to achieve complete coupling.[][12] |
| Insufficient Activation | Use a stronger or more appropriate activator. For sterically hindered phosphoramidites, activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can be more effective than 1H-Tetrazole.[9][13][12] | The choice of activator directly impacts the concentration and reactivity of the activated intermediate. DCI, for instance, is highly soluble in acetonitrile, allowing for higher effective concentrations.[14] |
| Low Reagent Concentration | Increase the molar excess of the phosphoramidite reagent.[] | Providing a higher concentration of the phosphoramidite helps to drive the reaction to completion.[] |
| Secondary Structure Formation | For sequences prone to forming hairpins or other secondary structures, consider using modified monomers, chemical denaturants, or adjusting the synthesis temperature.[][] | Secondary structures can physically block the 5'-hydroxyl group, preventing the incoming phosphoramidite from accessing the reaction site.[][] |
Issue 2: Presence of Side Products
Q: After synthesis and purification, I observe significant side products, such as n+1 species or products resulting from depurination. How can I minimize these?
A: The formation of side products compromises the purity and yield of the target phosphoramidate. The nature of the side product points to specific issues in the synthesis cycle.
Caption: Key reactions and common side reactions in phosphoramidite synthesis.
Common Side Products and Mitigation Strategies:
| Side Product | Likely Cause | Mitigation Strategy |
| Truncated Sequences (n-1) | Incomplete coupling at one or more steps.[][] | See "Issue 1: Low Coupling Efficiency". Ensure the capping step is efficient to block unreacted chains from further elongation.[10] |
| Depurination Products | Excessive exposure to acid during the deblocking (detritylation) step, particularly affecting adenine and guanine bases.[][][5] | Use milder acidic conditions for deprotection or shorten the exposure time to the acid.[] Using protecting groups that stabilize purine bases, such as dmf for guanosine, can also help.[5] |
| n+1 Products | The 5'-DMT protecting group on the incoming phosphoramidite monomer is prematurely removed by a highly acidic activator. This detritylated monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the chain.[5][9] | Use a less acidic activator, such as 4,5-dicyanoimidazole (DCI), especially for large-scale synthesis or long oligonucleotides.[9] |
| Phosphonate Formation | Hydrolysis of the phosphoramidite reagent due to moisture, either in the reagent bottle or on the synthesizer.[5][7] | Strictly adhere to anhydrous techniques. Use fresh, high-quality reagents and solvents.[4][5] |
| Modified Bases | Unintended reactions with reactive groups on nucleobases, often due to incomplete activation or issues with protecting groups.[][10] | Ensure base-protecting groups are stable throughout the synthesis cycle and are only removed during the final deprotection step.[][10] |
Issue 3: Low Final Yield After Purification
Q: The synthesis report indicated high stepwise coupling efficiency, but my final isolated yield after cleavage, deprotection, and purification is very low. What could be the problem?
A: A significant drop in yield during post-synthesis workup points to issues with the cleavage, deprotection, or purification steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Cleavage from Solid Support | Ensure the correct cleavage reagent and reaction time are used for the specific solid support and linker. | Different solid supports (e.g., CPG, polystyrene) and linkers require specific cleavage conditions. Incomplete cleavage leaves the product bound to the support. |
| Incomplete Deprotection | Verify the deprotection conditions (reagent, temperature, time) are sufficient to remove all protecting groups (base-protecting groups and the phosphate-protecting group, e.g., cyanoethyl).[6][15] | Residual protecting groups can interfere with purification and subsequent applications, and may lead to product loss if they are incorrectly identified as impurities. |
| Product Degradation | Incomplete oxidation can leave unstable phosphite triester linkages that cleave during the basic conditions of deprotection.[][] Depurination can create abasic sites that cleave upon deprotection.[5] | Review the oxidation and deblocking steps in your synthesis protocol. Ensure the oxidation is complete and deblocking conditions are not overly harsh.[5][] |
| Purification Challenges | For long oligonucleotides, standard purification methods like OPC cartridges may be inefficient.[5] Complex crude mixtures can make isolation of the full-length product difficult. | Consider alternative purification methods such as HPLC or PAGE, which offer higher resolution.[] For long oligos, specialized purification cartridges may be necessary.[5] The presence of many failure sequences can "overload" the purification system, leading to co-elution and loss of the target product. |
Key Experimental Protocols
Protocol 1: Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four key steps in a single cycle of oligonucleotide synthesis on an automated synthesizer.[6][10]
-
Deblocking (Detritylation):
-
Reagent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., Dichloromethane).
-
Procedure: The acid solution is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain. This exposes a free 5'-hydroxyl group for the next coupling step.
-
QC: The cleaved orange-colored trityl cation is measured by UV-Vis spectrophotometry to monitor stepwise coupling efficiency.
-
-
Coupling (Activation and Condensation):
-
Reagents: A solution of the desired nucleoside phosphoramidite and a solution of an activator (e.g., 1H-Tetrazole, DCI) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing chain to form a phosphite triester linkage.[][]
-
Typical Conditions: 1.5 to 20 molar excess of phosphoramidite; coupling time of 25 to 500 seconds, depending on the scale and chemistry.
-
-
Capping:
-
Reagents: Capping A (e.g., Acetic Anhydride in THF/Lutidine) and Capping B (e.g., N-Methylimidazole in THF).
-
Procedure: To prevent unreacted chains (failure sequences) from elongating further, their free 5'-hydroxyl groups are permanently blocked (acetylated). The capping reagents are delivered to the column after the coupling step.[6][10]
-
-
Oxidation:
-
Reagent: A solution of iodine in a mixture of THF/Pyridine/Water or other oxidizing agents like tert-butyl hydroperoxide.[]
-
Procedure: The oxidizing solution is delivered to the column to convert the unstable phosphite triester (P-III) linkage into a stable phosphate triester (P-V) backbone.[10][][15]
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
References
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. glenresearch.com [glenresearch.com]
- 10. twistbioscience.com [twistbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Phosphoramidylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphoramidylation reactions, a critical step in chemical oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "coupling efficiency" in phosphoramidylation and why is it critical?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is paramount because any unreacted sites result in truncated sequences with deletions. The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1][]
Q2: How does water content affect phosphoramidylation?
A2: Moisture is a primary cause of reduced coupling efficiency.[3] Water can hydrolyze the activated phosphoramidite intermediate, rendering it incapable of coupling.[] It can also directly degrade the phosphoramidite reagent itself. Therefore, maintaining anhydrous conditions by using dry solvents and reagents is crucial for successful synthesis.[3][5] It is recommended to use acetonitrile (ACN) with a water content of 10-15 ppm or lower.[5]
Q3: What is the role of an activator in the coupling reaction?
A3: Activators are essential catalysts in the phosphoramidite method.[] They protonate the nitrogen of the phosphoramidite, making it a highly reactive intermediate that can readily couple with the 5'-hydroxyl group of the growing oligonucleotide chain.[5] The choice of activator can significantly impact the reaction rate and efficiency, especially for sterically hindered phosphoramidites.[3][][7]
Q4: How do I choose the right activator for my synthesis?
A4: The choice of activator depends on the specific requirements of your synthesis, such as the scale and the nature of the phosphoramidites being used. 1H-Tetrazole has been a traditional choice, but others like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) offer advantages such as better solubility and higher reactivity, which is particularly beneficial for sterically hindered monomers like those used in RNA synthesis.[8] For large-scale synthesis or for particularly challenging sequences, DCI is often recommended.[8]
Q5: Can steric hindrance of a phosphoramidite affect coupling efficiency?
A5: Yes, bulky protecting groups on the nucleobase or modifications to the sugar moiety can create steric hindrance, which can slow down the coupling reaction and reduce efficiency.[][3][][][7] To overcome this, you may need to extend the coupling time, use a more reactive activator, or increase the phosphoramidite concentration.[][3][][9]
Q6: What is a capping step and why is it necessary?
A6: Capping is a crucial step that follows coupling in each cycle of oligonucleotide synthesis. It involves acetylating any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps.[7][10] This termination of unreacted chains is vital to prevent the formation of oligonucleotides with internal deletions, which are difficult to separate from the full-length product.[10]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is one of the most common issues encountered in phosphoramidylation. The following guide provides a systematic approach to diagnosing and resolving this problem.
Initial Diagnosis
-
Review Trityl Monitoring Data: The release of the dimethoxytrityl (DMT) cation during the deblocking step produces a characteristic orange color, and its absorbance is proportional to the number of successfully coupled nucleotides in the previous cycle. A sudden drop in the trityl signal is a direct indication of a coupling problem in the last cycle.[1]
-
Analyze Crude Product: Before purification, analyze a small aliquot of the crude oligonucleotide by reverse-phase HPLC or mass spectrometry. A high proportion of short, early-eluting peaks in the HPLC chromatogram or the presence of significant masses corresponding to truncated sequences confirms poor coupling efficiency.[1][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Corrective Actions & Optimization Strategies
If reagent and instrument checks do not resolve the issue, optimization of the reaction conditions is necessary.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Coupling Time | 30-120 seconds for standard DNA phosphoramidites. | For sterically hindered or modified phosphoramidites, double the standard coupling time.[3] For example, increase from 3 minutes to 6-8 minutes.[9] For particularly difficult couplings, a 15-minute coupling time may be beneficial.[11] | Slower reacting phosphoramidites require more time to achieve complete reaction.[3] |
| Phosphoramidite Concentration | Typically 0.05 M to 0.1 M in anhydrous acetonitrile.[11] | Increase the concentration to 0.15 M.[3] | A higher concentration of the phosphoramidite can help drive the reaction equilibrium towards the coupled product.[3] |
| Activator | 1H-Tetrazole is a common choice. | Switch to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[3] | Stronger activators can increase the rate of the coupling reaction, which is especially helpful for less reactive phosphoramidites.[3][9] |
| Coupling Repetition | Single coupling per cycle. | Perform a "double coupling" by repeating the phosphoramidite and activator delivery steps before the oxidation step.[3][11] | A second exposure to the reagents can help drive the coupling of any remaining unreacted 5'-hydroxyl groups closer to completion. An 80% efficient coupling can be boosted to 96% with a second coupling.[11] |
Table 1: Recommended adjustments for optimizing coupling efficiency.
| Activator | pKa | Solubility in Acetonitrile |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M |
| 1H-Tetrazole | 4.9 | ~0.5 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M |
Table 2: Physical properties of common activators.[8]
Experimental Protocols
Protocol 1: Standard Automated Phosphoramidite Coupling Cycle
This protocol describes the key steps for a single nucleotide addition on an automated DNA/RNA synthesizer.
-
Deblocking (Detritylation): The column is flushed with a 3% solution of trichloroacetic acid (TCA) in dichloromethane for 60-90 seconds to remove the 5'-DMT protecting group from the support-bound oligonucleotide.[9]
-
Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and any residual water.
-
Coupling: The phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 - 0.45 M in anhydrous acetonitrile) are simultaneously delivered to the column and allowed to react for a specified time (e.g., 30-120 seconds).[9]
-
Wash: The column is washed with anhydrous acetonitrile to remove excess reagents.
-
Capping: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) are delivered to the column to acetylate and terminate any unreacted 5'-hydroxyl groups.[9]
-
Oxidation: The column is flushed with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) for 30-45 seconds to convert the unstable phosphite triester linkage into a stable phosphate triester.[][9]
-
Wash: A final wash with anhydrous acetonitrile prepares the column for the next cycle.
Caption: The four main steps of a phosphoramidylation cycle.
Protocol 2: Preparation of Phosphoramidite Solution
This protocol outlines the procedure for dissolving a phosphoramidite powder to ensure its stability and reactivity.
-
Equilibration: Allow the vial of phosphoramidite powder to equilibrate to room temperature for at least 20 minutes in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.[9]
-
Inert Atmosphere: Perform all subsequent steps under a gentle stream of a dry, inert gas such as argon or helium.[9]
-
Solvent Addition: Using a gas-purged syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).[9]
-
Dissolution: Gently swirl or vortex the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.[9]
-
Storage: If not for immediate use, store the solution tightly sealed under an inert atmosphere and at the recommended temperature.
Signaling Pathways and Logical Relationships
Phosphoramidite Activation and Coupling Mechanism
Caption: Mechanism of phosphoramidite activation and coupling.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 7. alfachemic.com [alfachemic.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
"strategies to improve the stability of phosphoramidite solutions"
Welcome to the technical support center for phosphoramidite solution stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stability of phosphoramidite solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: My oligonucleotide synthesis is showing low coupling efficiency. Could my phosphoramidite solution be the problem?
A1: Yes, the stability of your phosphoramidite solution is a critical factor for high coupling efficiency.[1] Degraded phosphoramidites are a common cause of poor synthesis yields. The primary reactive species, the phosphoramidite monomer, can degrade through several pathways, reducing its effective concentration and leading to incomplete coupling and the formation of truncated sequences.[]
Q2: What are the main causes of phosphoramidite degradation in solution?
A2: The primary causes of phosphoramidite degradation in solution, typically acetonitrile, are:
-
Hydrolysis: Reaction with trace amounts of water is a major degradation pathway.[][3][4] This is often acid-catalyzed.[3]
-
Oxidation: Exposure to air can lead to the oxidation of the phosphite triester to a phosphate triester, which is unreactive in the coupling step.
-
Autocatalytic Degradation: Particularly for dG phosphoramidites, an autocatalytic process involving the elimination of acrylonitrile can occur.[3][4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.[]
Q3: I've noticed a higher rate of failure sequences with dG phosphoramidite compared to others. Why is that?
A3: dG phosphoramidite is known to be the least stable of the four standard deoxyribonucleoside phosphoramidites.[3][4][6][7][8][9][10] Its degradation is significantly faster, proceeding through an autocatalytic hydrolysis reaction.[3][4] This inherent instability leads to a higher concentration of inactive byproducts in the dG phosphoramidite solution over time, resulting in lower coupling efficiency and an increase in failure sequences during oligonucleotide synthesis.
Q4: How should I properly store my phosphoramidite solutions to maximize their shelf-life?
A4: To maximize the stability and shelf-life of your phosphoramidite solutions, follow these storage guidelines:
-
Anhydrous Conditions: Always use anhydrous acetonitrile (<30 ppm water, preferably <10 ppm) to dissolve your phosphoramidites.[11]
-
Inert Atmosphere: Store solutions under a dry, inert atmosphere such as argon or nitrogen to prevent both hydrolysis and oxidation.[8][9]
-
Low Temperature: For long-term storage, solid phosphoramidites should be kept at -20°C.[8][9] For solutions on a synthesizer, which are typically at room temperature, it's best to use them as quickly as possible.
-
Protection from Light: Store solutions in amber or opaque bottles to protect them from light, which can also contribute to degradation.
Q5: Can I do anything to actively stabilize my phosphoramidite solutions?
A5: Yes, several strategies can actively improve the stability of your phosphoramidite solutions:
-
Molecular Sieves: Adding 3Å molecular sieves to the phosphoramidite solution can effectively scavenge trace amounts of water, significantly reducing hydrolysis.[3][11]
-
Addition of a Mild Base: Adding a small amount of a mild, non-nucleophilic base, such as triethylamine (TEA) (e.g., 0.01% v/v), can neutralize any acidic impurities that catalyze hydrolysis.[3][12][13]
-
Control Concentration: Lowering the concentration of the phosphoramidite solution can reduce the rate of autocatalytic degradation, particularly for dG.[3][6]
Troubleshooting Guides
Issue 1: Rapid Decrease in Coupling Efficiency
Symptoms:
-
A sudden drop in trityl cation absorbance during synthesis monitoring.[1]
-
Increased presence of short, truncated sequences (n-1, n-2, etc.) in the final product analysis by HPLC or mass spectrometry.[1]
Possible Cause:
-
Degradation of one or more phosphoramidite solutions, most likely due to water contamination.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Discard the suspect phosphoramidite solutions and prepare fresh ones using high-quality, anhydrous acetonitrile.
-
Check Solvent Quality: Verify the water content of your acetonitrile using a Karl Fischer titrator. Use a fresh, sealed bottle of DNA synthesis grade solvent if in doubt.
-
Implement Stabilization:
-
Verify Synthesizer Lines: Ensure there are no leaks in the synthesizer's fluidics system that could introduce atmospheric moisture. Check that the inert gas supply is dry.
Issue 2: Appearance of Unexpected Peaks in Product Analysis
Symptoms:
-
Additional peaks observed during HPLC or mass spectrometry analysis of the crude oligonucleotide product that do not correspond to the full-length product or simple truncated sequences.
Possible Causes:
-
Formation of specific degradation byproducts from the phosphoramidites that get incorporated into the oligonucleotide chain.
-
Side reactions during synthesis promoted by degraded reagents.
Troubleshooting Steps:
-
Analyze Amidite Purity: Before preparing a new solution, analyze the purity of the solid phosphoramidite raw material using ³¹P NMR or HPLC to ensure it meets specifications (typically ≥98.0%).[14]
-
Identify Degradation Products: The primary degradation pathways involve hydrolysis to form H-phosphonates and subsequent reactions.[3][6] These byproducts are generally not incorporated into the growing chain but their presence indicates an unstable solution.
-
Review Synthesis Chemistry: Ensure that the activator solution is also fresh and anhydrous. Some activators can be aggressive and contribute to side reactions if the phosphoramidite solution is already partially degraded.[]
-
Follow Stabilization Protocols: Strictly adhere to the stabilization protocols outlined in Q5 of the FAQ section.
Data Presentation
Table 1: Relative Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Relative Stability | Purity Reduction (after 5 weeks at RT) |
| Thymidine (T) | Most Stable | ~2%[3][6][8] |
| Deoxycytidine (dC) | Stable | ~2%[3][6][8] |
| Deoxyadenosine (dA) | Less Stable | ~6%[3][6][8] |
| Deoxyguanosine (dG) | Least Stable | ~39%[3][6][8] |
Table 2: Effect of Stabilizing Additives on dG Phosphoramidite Degradation
| Condition (in 0.2 M dG solution in Acetonitrile) | Degradation after 10 days |
| No Additives | ~7.5%[3] |
| Addition of Molecular Sieves (3Å) | Significantly reduced degradation[3] |
| Addition of Triethylamine (5 mol-%) | >60% reduction in degradation[3] |
Experimental Protocols
Protocol 1: HPLC Analysis of Phosphoramidite Purity
This protocol provides a general method for assessing the purity of phosphoramidite solutions.
Materials:
-
Phosphoramidite solution to be tested
-
Anhydrous acetonitrile with 0.01% (v/v) triethylamine (diluent)[13]
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: Ammonium bicarbonate solution
-
Mobile Phase B: Acetonitrile
Methodology:
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at 1 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.[13] Prepare samples fresh before use.[13]
-
Chromatographic Conditions:
-
Analysis: Inject the sample. The phosphoramidite should appear as two major peaks, representing the two diastereomers at the phosphorus center.[16] The purity is calculated as the area of the two main peaks relative to the total peak area in the chromatogram.
Protocol 2: ³¹P NMR for Purity Assessment
This protocol is an orthogonal method to HPLC for determining phosphoramidite purity by detecting P(III) and P(V) species.[14]
Materials:
-
Phosphoramidite sample
-
Anhydrous deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d)
-
NMR spectrometer equipped with a phosphorus probe
Methodology:
-
Sample Preparation: Dissolve the phosphoramidite sample in the anhydrous deuterated solvent in an NMR tube under an inert atmosphere.
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum.
-
The phosphoramidite P(III) signal will appear as two peaks around 150 ppm, corresponding to the two diastereomers.[14]
-
P(V) impurities, such as oxidized phosphoramidites, will appear in the region of -25 to 99 ppm.[14]
-
Other P(III) impurities will appear between 100 to 169 ppm, excluding the main product peaks.[14]
-
-
Analysis: Integrate the peaks corresponding to the phosphoramidite and any impurities. Calculate the purity based on the relative integration values.
Visualizations
Caption: Primary degradation pathways of phosphoramidites in solution.
References
- 1. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. usp.org [usp.org]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of Phosphoramidic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramidic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my phosphoramidate product decomposing during silica gel column chromatography?
A1: this compound derivatives are often sensitive to acid.[1] Standard silica gel is slightly acidic and can cause hydrolytic degradation of the P-N bond.[1] This leads to the formation of corresponding phosphates and amines as impurities, reducing the yield of your desired product.[1][2]
Q2: I'm observing significant peak tailing in my HPLC/column chromatography. What's the cause?
A2: Peak tailing can be caused by several factors. For phosphoramidates, it can be due to strong interactions with the stationary phase, especially if residual acidic sites are present on the silica.[3] It can also indicate on-column degradation or the presence of impurities with similar polarity.[4]
Q3: My yield is consistently low after purification, even though the crude NMR looks clean. Where am I losing my product?
A3: Low yields can stem from several issues. The compound may be unstable on silica, leading to decomposition.[2][5] Alternatively, the product might be highly soluble in the elution solvent, causing it to come off in very dilute fractions that are difficult to detect by TLC.[5] It's also possible that the compound is not fully eluting and remains on the column.
Q4: I'm struggling to crystallize my final phosphoramidate product. It always oils out or remains a sticky solid. What can I do?
A4: Phosphonic acids and their derivatives can be challenging to crystallize, often appearing as sticky or oily substances due to residual solvents or their inherent nature.[6] Trying a variety of solvent systems, using a co-solvent (an anti-solvent), or attempting to crystallize a salt form (e.g., a sodium or triethylammonium salt) can be effective strategies.[6][7]
Q5: What is the best way to store phosphoramidites to prevent degradation?
A5: Phosphoramidites are susceptible to both hydrolysis and oxidation.[8] They should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (like argon or nitrogen) to minimize degradation.[8] For routine use on automated synthesizers, where they are kept in solution at room temperature, degradation is more rapid, particularly for guanosine phosphoramidites.[8]
Troubleshooting Guides
Guide 1: Issues in Column Chromatography
This guide addresses common problems encountered during the purification of this compound derivatives using column chromatography.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Recovery | Product decomposed on the silica column. | Test compound stability on a small amount of silica beforehand (2D TLC). If unstable, use deactivated silica or an alternative stationary phase like alumina. | [5] |
| Product is irreversibly adsorbed onto the column. | Flush the column with a much stronger, more polar solvent (e.g., methanol or a mixture with alcohol) to elute any remaining compounds. | [9] | |
| Fractions are too dilute to detect the product. | Concentrate the fractions where you expect your product to elute and re-analyze by TLC. | [5][9] | |
| Poor Separation / Mixed Fractions | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Aim for a significant difference in Rf values between your product and impurities. | [5] |
| On-column degradation creating new impurities. | This can appear as streaking between spots on TLC. Use deactivated silica or add a small amount of a basic modifier like triethylamine to the eluent. | [1][3] | |
| Column was overloaded with crude material. | Reduce the amount of sample loaded onto the column. As a rule of thumb, use at least 100 parts silica to 1 part sample by weight. | [9] | |
| Streaking or Tailing of Compound | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase during elution (gradient elution). | [4] |
| Acidic sites on silica are interacting with the compound. | Add a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the silica surface. | [3] | |
| Flow rate is too fast. | A high flow rate reduces the time for equilibrium, which can cause tailing. Reduce the flow rate. | [4] |
Guide 2: Stability and Degradation Issues
Phosphoramidates can be sensitive to their chemical environment, especially pH.
| Problem | Potential Cause | Recommended Solution | Citation |
| Product degrades upon storage or in solution | Hydrolysis due to acidic conditions. | Phosphoramidates are generally more stable at neutral or higher pH and can degrade under acidic conditions. Store in aprotic solvents and avoid acidic media. | [1] |
| Hydrolysis due to residual water. | Ensure all solvents and reagents are anhydrous. Store the final compound in a desiccator over a drying agent. | [8] | |
| Oxidation during handling or storage. | Handle sensitive compounds under an inert atmosphere (N2 or Ar). Store vials tightly sealed. Oxidation of phosphoramidites is a known degradation pathway. | [8][10] | |
| Formation of unexpected byproducts | Side reactions during synthesis. | The synthesis of phosphoramidates can sometimes yield byproducts like H-phosphonates and trialkyl phosphates. Re-evaluate the synthetic route and purification strategy to remove these. | [1] |
| Thermal degradation. | For some prodrugs, thermal degradation can be a method for converting them to the active form but is otherwise an undesirable side reaction. Avoid excessive heat during workup and purification. | [11] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
To minimize degradation of acid-sensitive compounds, silica gel can be neutralized before use.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et3N)
-
Glass slurry beaker
-
Rotary evaporator
Procedure:
-
Prepare the desired eluent system for your chromatography.
-
Add the required amount of dry silica gel to a beaker.
-
Create a slurry by adding the eluent to the silica gel.
-
Add triethylamine to the slurry to constitute ~1% of the total solvent volume. For example, for every 100 mL of eluent, add 1 mL of Et3N.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
This neutralized slurry can now be used to pack your chromatography column. Alternatively, for a dry-packed column, the silica can be treated with a solution of triethylamine in a volatile solvent, followed by removal of the solvent under vacuum.[2]
Protocol 2: Dry Loading a Sample onto a Column
This method is useful when your crude sample has poor solubility in the column eluent.[4]
Materials:
-
Crude sample
-
Silica gel
-
A solvent that fully dissolves your sample (e.g., Dichloromethane, Acetone)
-
Round-bottomed flask
-
Rotary evaporator
Procedure:
-
Dissolve your crude sample completely in a suitable, volatile solvent in a round-bottomed flask.[4]
-
Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to this solution.[4]
-
Gently swirl the flask to create a uniform suspension.
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[4]
-
This dry powder can then be carefully added to the top of your packed column.[4]
-
Gently tap the column to settle the sample layer and add a thin protective layer of sand on top before beginning elution.[4]
Visual Guides
// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in Minimum\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; StabilityTest [label="Is Compound Stable on Silica?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LoadColumn [label="Load onto Column\n(Wet or Dry Load)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeactivateSilica [label="Use Deactivated Silica\n(e.g., with Et3N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elute [label="Elute with Solvent System\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="Analyze Fractions\nby TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> Dissolve; Dissolve -> StabilityTest; StabilityTest -> DeactivateSilica [label=" No"]; StabilityTest -> LoadColumn [label=" Yes"]; DeactivateSilica -> LoadColumn; LoadColumn -> Elute; Elute -> Collect; Collect -> TLC; TLC -> Combine; Combine -> Evaporate; Evaporate -> Pure; } enddot Caption: General workflow for purification via column chromatography.
// Nodes Start [label="Problem:\nLow Yield / No Product Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStability [label="Did you test for stability\non silica?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Root Cause:\nProduct likely decomposed.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution:\nUse deactivated silica or\nalternative stationary phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckFractions [label="Did you concentrate\n a few fractions to check?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dilution [label="Root Cause:\nProduct eluted but is\ntoo dilute to see on TLC.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Solution:\nConcentrate all fractions\nand re-spot TLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlushColumn [label="Flush column with a\nvery polar solvent (e.g., MeOH).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFlush [label="Is product in the flush?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adsorption [label="Root Cause:\nProduct is stuck to the silica.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Solution:\nUse a stronger eluent or\ndifferent stationary phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckStability; CheckStability -> CheckFractions [label=" Yes"]; CheckStability -> Decomposition [label=" No"]; Decomposition -> Solution1; CheckFractions -> FlushColumn [label=" Yes, nothing found"]; CheckFractions -> Dilution [label=" No"]; Dilution -> Solution2; FlushColumn -> CheckFlush; CheckFlush -> Adsorption [label=" Yes"]; Adsorption -> Solution3; } enddot Caption: Troubleshooting logic for low recovery after chromatography.
// Nodes Phosphoramidate [label="Phosphoramidate Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acidic Conditions\n(e.g., acidic silica, H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidant [label="Oxidizing Agents\n(e.g., air, peroxide impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis of P-N Bond", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation at Phosphorus Center", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Degradation Products:\nPhosphate + Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; P5_Product [label="Degradation Product:\nPhosphoramidate P(V) oxide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Phosphoramidate -> Hydrolysis; Phosphoramidate -> Oxidation; Acid -> Hydrolysis [label=" causes"]; Oxidant -> Oxidation [label=" causes"]; Hydrolysis -> Products; Oxidation -> P5_Product; } enddot Caption: Key degradation pathways for phosphoramidates during purification.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. lcms.cz [lcms.cz]
- 11. Rapid deprotection and purification of ceftaroline free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
"side reactions and byproducts in phosphoramidate chemistry"
Welcome to the Phosphoramidate Chemistry Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to side reactions and byproduct formation in phosphoramidate chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in phosphoramidite chemistry?
A1: The most common side reactions in phosphoramidite chemistry can be categorized by the stage of synthesis in which they occur:
-
Coupling Step:
-
Hydrolysis of Phosphoramidite: Moisture in the reagents or on the synthesizer can hydrolyze the phosphoramidite monomer, rendering it unable to couple to the growing oligonucleotide chain.[1]
-
Incomplete Activation: If the activator is degraded or used at a suboptimal concentration, the phosphoramidite will not be fully activated, leading to lower coupling efficiency.
-
-
Capping Step:
-
Deprotection Step:
-
Depurination: The acidic conditions used to remove the dimethoxytrityl (DMT) protecting group can lead to the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the sugar, creating an apurinic site.[4] This is particularly problematic for longer oligonucleotides that undergo repeated acid exposure.[4]
-
Base Modification: The exocyclic amino groups of adenine, guanine, and cytosine are protected during synthesis. Incomplete removal of these protecting groups or modification of the bases during deprotection can lead to undesired byproducts.
-
Q2: How does moisture affect coupling efficiency?
A2: Moisture is a critical factor that negatively impacts coupling efficiency in two primary ways:[1]
-
It reacts with the activated phosphoramidite, rendering it inactive for coupling.[1]
-
It can hydrolyze the phosphoramidite before activation, reducing the concentration of the active monomer.[1]
Even small amounts of water in the acetonitrile (ACN) or other reagents can significantly lower the yield of the desired full-length oligonucleotide. It is crucial to use anhydrous solvents and reagents and to handle them under an inert atmosphere to minimize moisture exposure.[1]
Q3: What is the difference between DMT-on and DMT-off purification?
A3: DMT-on and DMT-off refer to two different strategies for the purification of synthetic oligonucleotides, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
DMT-on Purification: The final 5'-dimethoxytrityl (DMT) group is left on the full-length oligonucleotide after synthesis. This lipophilic group significantly increases the retention time of the desired product on a reversed-phase column, allowing for excellent separation from shorter, uncapped failure sequences that lack the DMT group.[5] After purification, the DMT group is chemically cleaved. A potential drawback is that depurinated fragments that retain the DMT group can co-elute with the full-length product.[4]
-
DMT-off Purification: The final DMT group is removed by the synthesizer at the end of the synthesis. This method separates oligonucleotides based on their length and sequence composition. While it avoids the post-purification detritylation step, the separation of the full-length product from closely eluting n-1 sequences can be more challenging.
Q4: How do DNA and RNA synthesis differ in terms of side reactions?
A4: While both DNA and RNA synthesis utilize phosphoramidite chemistry, RNA synthesis is more prone to specific side reactions due to the presence of the 2'-hydroxyl group on the ribose sugar.[][7][8] This hydroxyl group must be protected during synthesis to prevent side reactions, and its deprotection requires an additional step that can introduce byproducts. The steric hindrance from the 2'-protecting group can also lead to lower coupling efficiencies compared to DNA synthesis, requiring longer coupling times or more potent activators.[9]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a common problem that leads to a low yield of the full-length oligonucleotide and a high proportion of truncated sequences.
Symptoms:
-
Low absorbance of the trityl cation during real-time monitoring.[10]
-
A high proportion of short sequences (failure sequences) in the crude product analysis by HPLC or mass spectrometry.[10]
-
Low overall yield of the final product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Ensure proper storage at -20°C under an inert atmosphere. Perform a quality check of the phosphoramidite solution by ³¹P NMR if degradation is suspected. |
| Moisture in Reagents | Use anhydrous acetonitrile (<30 ppm water) and other solvents.[11] Store all reagents under an inert atmosphere (e.g., argon). Consider using molecular sieves to dry solvents.[12] |
| Suboptimal Activator | Use a fresh activator solution at the recommended concentration. For sterically hindered phosphoramidites or RNA synthesis, consider using a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[11] |
| Instrument/Fluidics Issues | Check the synthesizer for leaks, blocked lines, or incorrect reagent delivery. Ensure that the correct volumes of reagents are being delivered to the synthesis column. |
| Suboptimal Coupling Time | For modified or RNA phosphoramidites, a standard coupling time may be insufficient. Increase the coupling time to allow for complete reaction.[11] |
| Low Phosphoramidite Concentration | Ensure the phosphoramidite solution is at the correct concentration (typically 0.1 M). For difficult couplings, increasing the concentration to 0.15 M may improve efficiency.[11] |
| Secondary Structure of Oligonucleotide | For sequences prone to forming secondary structures (e.g., G-rich sequences), consider using modified phosphoramidites or synthesis conditions that disrupt these structures. |
Experimental Protocol: Real-time Monitoring of Coupling Efficiency by Trityl Cation Absorbance [10]
-
Setup: Ensure your DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.
-
Synthesis Initiation: Begin the automated synthesis protocol.
-
Deblocking Step: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly incorporated nucleotide.
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The synthesizer's software records the absorbance peak for each cycle.
-
Analysis: The integrated peak area is proportional to the amount of DMT cation released. A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance for a particular cycle points to a failure in that coupling step.
Issue 2: Presence of n-1 Deletion Sequences
The presence of n-1 deletion sequences indicates a failure in the capping step, where unreacted 5'-hydroxyl groups are not effectively blocked.
Symptoms:
-
A peak corresponding to the mass of the n-1 product is observed in the mass spectrum.
-
A shoulder or a closely eluting peak next to the main product peak is seen in the HPLC chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Capping Reagents | Use fresh capping reagents (Cap Mix A: acetic anhydride and Cap Mix B: N-methylimidazole). Ensure they are stored under anhydrous conditions. |
| Insufficient Capping Time | Ensure the capping step is long enough for the reaction to go to completion. |
| Highly Structured Oligonucleotide | For sequences with significant secondary structure, the unreacted 5'-hydroxyl groups may be sterically hindered and inaccessible to the capping reagents. Consider using a phosphoramidite-based capping reagent like UniCap phosphoramidite for more efficient capping.[2] |
Experimental Protocol: Standard Capping of Failure Sequences [13]
-
Reagents:
-
Procedure: Immediately after the coupling step, deliver Cap Mix A and Cap Mix B simultaneously to the synthesis column.
-
Reaction Time: Allow the capping reaction to proceed for the time specified in your synthesis protocol (typically 1-2 minutes).
-
Washing: Thoroughly wash the column with acetonitrile to remove excess capping reagents and byproducts.
Issue 3: Depurination
Depurination is the loss of purine bases (A or G) from the oligonucleotide backbone, which can lead to chain cleavage during the final deprotection step.
Symptoms:
-
Presence of shorter fragments in the final product analysis by HPLC or gel electrophoresis.
-
Mass spectrum shows peaks corresponding to the masses of the cleaved fragments.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Prolonged Acid Exposure | Minimize the time the oligonucleotide is exposed to the deblocking acid (e.g., TCA or DCA).[4] |
| Strong Deblocking Acid | For sensitive sequences, consider using a weaker acid for deblocking. |
| High Temperature During Deprotection | Perform the final deprotection at a lower temperature if the sequence is particularly susceptible to depurination. |
| Purine Base Identity | Adenine is more susceptible to depurination than guanine.[15] For sequences with long stretches of adenine, take extra precautions to minimize acid exposure. |
Experimental Protocol: Minimizing Depurination during DMT-on Purification
-
After RP-HPLC purification of the DMT-on oligonucleotide, collect the fraction containing the product.
-
Immediately neutralize the collected fraction with a suitable base (e.g., triethylamine) to quench the acidic mobile phase.
-
To remove the DMT group, treat the oligonucleotide with a mild acidic solution, such as 80% acetic acid in water, for a limited time (e.g., 15-30 minutes at room temperature).[16]
-
Monitor the detritylation reaction by HPLC to ensure complete removal of the DMT group while minimizing depurination.
-
Immediately neutralize the solution after complete detritylation and desalt the oligonucleotide.
Data and Visualizations
Table 1: Comparison of Common Activators in Phosphoramidite Chemistry
| Activator | pKa | Typical Concentration | Coupling Time | Advantages | Disadvantages |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard | Cost-effective, widely used | Limited solubility, less effective for hindered amidites[9] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 | 0.25 M - 0.75 M | Shorter | More reactive than tetrazole | More expensive |
| 4,5-Dicyanoimidazole (DCI) | 5.16 | 0.25 M - 1.0 M | Shorter | Highly soluble, good for hindered amidites[17] | Can be more expensive |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M - 0.3 M | Shorter | High reactivity | Higher cost |
Table 2: Impact of Water in Acetonitrile on Coupling Efficiency
| Water Content in ACN (ppm) | Approximate Coupling Efficiency (%) |
| < 10 | > 99.5 |
| 50 | ~99.0 |
| 100 | ~98.0 |
| 200 | ~96.0 |
| 500 | < 90.0 |
Note: These are approximate values and can vary depending on the synthesizer, phosphoramidites, and other reaction conditions.
Diagrams
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 7. researchgate.net [researchgate.net]
- 8. thoughtco.com [thoughtco.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Atom Scientific Ltd | Product | Capping B1 (40% acetic anhydride in acetonitrile, for AKTA OligoPilot) [atomscientific.com]
- 15. academic.oup.com [academic.oup.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Phosphoramidate Hydrolysis During Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to overcome challenges associated with phosphoramidate hydrolysis during chemical synthesis. Phosphoramidates are a critical class of molecules, notably used as prodrugs (ProTides) to deliver nucleoside monophosphates into cells, bypassing the initial, often inefficient, phosphorylation step required for antiviral and anticancer activity. However, the inherent lability of the phosphorus-nitrogen (P-N) bond, particularly under certain pH conditions, can lead to significant synthetic challenges. This guide offers practical solutions, detailed protocols, and troubleshooting advice to ensure successful synthesis and purification of these valuable compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of phosphoramidates, focusing on the primary issue of premature hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of Starting Materials or Intermediates: Phosphoramidite reagents are highly sensitive to moisture. The presence of water can lead to the formation of inactive H-phosphonate species.[1] | - Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents (especially acetonitrile), and inert gas lines.[2] - Use Fresh Reagents: Employ freshly opened or properly stored phosphoramidite reagents and activators. Phosphoramidites have a finite shelf life and can degrade even with proper storage.[3] |
| Inefficient Coupling Reaction: The coupling of the phosphoramidite to the hydroxyl group may be incomplete. | - Optimize Activator: Use a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in place of 1H-Tetrazole.[4] - Increase Reagent Concentration: A higher concentration of the phosphoramidite solution can help drive the reaction to completion.[4] - Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the problematic monomer.[4] | |
| Steric Hindrance: Bulky protecting groups or the stereochemistry of the nucleoside analogue (e.g., L-nucleosides) can slow down the coupling kinetics.[4] | - Extend Coupling Time: Increase the duration of the coupling step to allow more time for the reaction to proceed to completion.[4] | |
| Multiple Spots on TLC or Peaks in Crude NMR | Formation of Side Products: Besides hydrolysis products, other side reactions can occur. | - Incomplete Capping: Unreacted 5'-hydroxyl groups can lead to the formation of shorter sequences. Ensure the capping step is efficient. - Oxidation Issues: The phosphite triester intermediate is unstable and must be oxidized to the more stable phosphate. Incomplete oxidation can lead to a mixture of products.[] |
| Presence of Diastereomers: The phosphorus center in phosphoramidates is chiral, leading to the formation of a mixture of diastereomers that may be difficult to separate by standard chromatography.[1] | - Specialized Purification: Employ preparative HPLC with a suitable chiral stationary phase or experiment with different solvent systems in normal- or reverse-phase HPLC to optimize separation.[1][6] | |
| Product Degradation During Workup or Purification | Acidic or Basic Lability: The phosphoramidate P-N bond is susceptible to cleavage under both acidic and basic conditions. Many phosphoramidates are particularly labile under acidic conditions.[7] | - Maintain Neutral pH: During aqueous workup and purification, maintain a neutral or near-neutral pH to prevent hydrolysis.[8] - Use Mild Deprotection Conditions: When removing protecting groups, choose conditions that are orthogonal to the stability of the phosphoramidate linkage. For example, if the phosphoramidate is acid-labile, avoid acidic deprotection steps. |
Frequently Asked Questions (FAQs)
Q1: At what pH is phosphoramidate hydrolysis most likely to occur?
A1: Phosphoramidate hydrolysis is significantly influenced by pH. Generally, the P-N bond is most labile under acidic conditions due to protonation of the nitrogen atom, which makes the amine a better leaving group.[7] They are comparatively more stable at neutral and higher pH values.[7] For example, some phosphoramidates show half-lives of over a week at pH 7.5, while they hydrolyze much more rapidly at lower pH.[9]
Q2: How can I monitor the progress of my phosphoramidate synthesis and detect hydrolysis?
A2: ³¹P NMR spectroscopy is an excellent tool for monitoring phosphoramidate reactions. The phosphorus atom in a phosphoramidite has a characteristic chemical shift, and the formation of the product and any phosphorus-containing byproducts (like H-phosphonates from hydrolysis) can be readily observed and quantified.[10] For real-time monitoring of enzymatic reactions or stability studies, time-lapse ³¹P NMR experiments can be performed.[11]
Q3: What are the best practices for storing phosphoramidite reagents to prevent hydrolysis?
A3: Phosphoramidites are sensitive to both moisture and oxidation. They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C) to minimize degradation.[12] It is advisable to store them in small aliquots to avoid repeated warming and cooling of the entire batch.
Q4: Can the choice of protecting groups influence the stability of the phosphoramidate?
A4: Yes, while the primary role of protecting groups is to prevent unwanted side reactions at other functional groups, their electronic and steric properties can have a modest influence on the stability of the nearby phosphoramidate linkage. More importantly, the choice of protecting groups dictates the deprotection strategy, which must be compatible with the stability of the P-N bond. For instance, if a phosphoramidate is acid-sensitive, an acid-labile protecting group like the dimethoxytrityl (DMT) group would be a poor choice if its removal is required in the final steps.[]
Data Presentation: Phosphoramidate Stability
The stability of the phosphoramidate bond is highly dependent on the pH of the environment. The following table summarizes qualitative stability data gathered from the literature.
| Condition | Relative Stability | Reference |
| Acidic pH (e.g., pH 2.0 - 5.5) | Generally Unstable / Prone to Hydrolysis | [7][13] |
| Neutral pH (e.g., pH 7.4 - 7.5) | Generally Stable | [7][14] |
| Basic pH | Generally Stable | [7] |
Note: Actual hydrolysis rates are highly dependent on the specific structure of the phosphoramidate. For instance, studies on d4T phosphoramidate prodrugs showed them to be relatively stable in phosphate buffer at both pH 2.0 and 7.4.[14] In another study, the half-lives of certain aminoacyl-AMP phosphoramidates at pH 7.5 and 37°C were found to be on the order of days.[9]
Experimental Protocols
Protocol 1: General Synthesis of Dialkyl Phosphoramidates via the Atherton-Todd Reaction
This protocol describes a common method for forming a P-N bond by reacting a dialkyl phosphite with an amine in the presence of a halogenating agent.
Materials:
-
Dialkyl phosphite
-
Primary or secondary amine
-
Carbon tetrachloride (CCl₄) or other suitable halogenating agent
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the dialkyl phosphite (1.0 eq.) and the amine (1.1 eq.) in the anhydrous inert solvent.
-
Addition of Base and Halogenating Agent: Add triethylamine (1.1 eq.) to the solution, followed by the dropwise addition of carbon tetrachloride (1.2 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of Dialkyl Phosphoramidates from Phosphorus Oxychloride
This two-step protocol utilizes the highly reactive phosphorus oxychloride as the phosphorus source.[15]
Materials:
-
Phosphorus oxychloride (POCl₃)[15]
-
Alcohol (e.g., n-pentanol) (2.0 eq.)[15]
-
Anhydrous inert solvent (e.g., diethyl ether)[15]
-
Pyridine (or other suitable acid scavenger) (2.0 eq.)[15]
-
Amine (e.g., anhydrous ammonia)[15]
-
Anhydrous sodium sulfate[15]
-
Silica gel for column chromatography[15]
-
Hexane and Ethyl acetate (for chromatography)[15]
Procedure:
-
Preparation of Dialkyl Phosphorochloridate: In a flame-dried flask under an inert atmosphere, dissolve phosphorus oxychloride (1.0 eq.) in anhydrous diethyl ether and cool to 0°C.[15] Add a solution of the alcohol (2.0 eq.) and pyridine (2.0 eq.) in anhydrous diethyl ether dropwise with stirring.[15] Allow the reaction to warm to room temperature and stir for 12-24 hours.[15]
-
Isolation of Intermediate: Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride precipitate.[15] Concentrate the filtrate under reduced pressure. The crude dialkyl phosphorochloridate is often used in the next step without further purification.[15]
-
Formation of Phosphoramidate: Dissolve the crude dialkyl phosphorochloridate in fresh anhydrous diethyl ether and cool to 0°C.[15] Bubble anhydrous ammonia gas through the solution or add a solution of the desired amine dropwise.[15]
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion as monitored by TLC or ³¹P NMR. Filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[15]
Protocol 3: Monitoring Phosphoramidate Hydrolysis by ³¹P NMR
This protocol outlines a general procedure for conducting a time-course experiment to determine the hydrolytic stability of a phosphoramidate at a specific pH.
Materials:
-
Phosphoramidate compound
-
Buffer solution of the desired pH (e.g., phosphate buffer, acetate buffer) prepared in D₂O or a mixture of H₂O/D₂O
-
NMR tubes
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation: Prepare a stock solution of the phosphoramidate in a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆). Prepare the buffer solution at the desired pH.
-
Initiation of Hydrolysis: In an NMR tube, combine the buffer solution and the phosphoramidate stock solution to achieve the desired final concentration. Mix thoroughly.
-
NMR Data Acquisition: Immediately acquire the first ³¹P NMR spectrum (t=0). This will serve as the reference for 100% intact phosphoramidate.
-
Time-Course Monitoring: Maintain the NMR tube at a constant temperature (e.g., 37°C) and acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, every 24 hours, depending on the expected rate of hydrolysis).[9]
-
Data Analysis: Integrate the signal corresponding to the starting phosphoramidate and any new signals corresponding to hydrolysis products. Plot the percentage of remaining phosphoramidate versus time to determine the hydrolysis kinetics and calculate the half-life (t₁/₂).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency in Automated Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during automated oligonucleotide synthesis. Our goal is to help you optimize coupling efficiency, maximize the yield of full-length product, and ensure the highest quality of your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency measures the success of adding a new phosphoramidite base to the growing DNA or RNA chain in each synthesis cycle.[1][2] Ideally, this should be as close to 100% as possible. Since oligonucleotide synthesis is a cumulative process, even a small decrease in coupling efficiency can significantly reduce the final yield of the desired full-length product.[][4][5] For example, a 20-base oligonucleotide synthesized with 99.4% coupling efficiency will result in approximately 89.2% full-length product, whereas a 50-base oligo with the same efficiency will only yield about 74.5% full-length product.[4]
Q2: How is coupling efficiency measured during automated synthesis?
A2: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay.[1][5][6] The 5'-hydroxyl group of the phosphoramidite is protected by a dimethoxytrityl (DMT) group, which is removed (deblocking) at the beginning of each synthesis cycle.[1][4] When cleaved by an acid, the DMT cation is released, producing a characteristic orange color.[2][6] The intensity of this color is directly proportional to the number of DMT molecules and can be measured by UV spectrophotometry.[1][6] By comparing the trityl absorbance from each cycle, the stepwise and average coupling efficiencies can be calculated.[1][6]
Q3: What is a "good" coupling efficiency?
A3: For routine synthesis of standard oligonucleotides, a coupling efficiency of 99% or higher is considered excellent.[1][4] For longer oligonucleotides or those containing modified bases, achieving consistently high efficiency can be more challenging. Efficiencies below 98% often lead to a significant decrease in the yield of full-length product and may require optimization of the synthesis protocol.[5]
Q4: How does moisture affect coupling efficiency?
A4: Moisture is one of the most significant factors that negatively impacts coupling efficiency.[5][7] Phosphoramidites are highly sensitive to moisture and can be hydrolyzed, rendering them inactive for coupling.[8] Water can also react with the activated phosphoramidite, competing with the 5'-hydroxyl group of the growing oligonucleotide chain and reducing the coupling yield.[7] Therefore, it is crucial to use anhydrous solvents and reagents and to minimize exposure of the phosphoramidites to ambient humidity.[7][9]
Q5: Can the choice of activator impact coupling efficiency?
A5: Yes, the activator plays a crucial role in the coupling reaction. Different activators have varying levels of acidity and nucleophilicity, which affect the rate and efficiency of the coupling step.[10][11] For example, 4,5-Dicyanoimidazole (DCI) is a more nucleophilic activator that can reduce coupling times compared to the more traditional 1H-Tetrazole.[9][10] For sterically hindered or modified phosphoramidites, a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) may be necessary to achieve high coupling efficiency.[8][12]
Troubleshooting Guide
Issue 1: Low Overall Coupling Efficiency (<98%)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Moisture Contamination | 1. Use Anhydrous Reagents: Ensure that all solvents, especially acetonitrile (ACN), are of anhydrous grade (<30 ppm water).[7] 2. Fresh Reagents: Use freshly opened bottles of phosphoramidites and activators. 3. Proper Storage: Store phosphoramidites under an inert atmosphere (argon or helium) and at the recommended temperature.[7] 4. Dry Gas Lines: Ensure that the inert gas supplied to the synthesizer is dry by using an in-line drying filter.[7] |
| Degraded Phosphoramidites | 1. Check Expiration Dates: Do not use expired phosphoramidites. 2. Visual Inspection: Discard any phosphoramidite solutions that appear cloudy or have particulate matter. 3. Perform a Test Synthesis: Synthesize a short, standard oligonucleotide to verify the quality of a new or questionable batch of phosphoramidites. |
| Suboptimal Activator | 1. Verify Activator and Concentration: Ensure the correct activator is being used at the recommended concentration for your phosphoramidites and synthesizer. 2. Consider a Stronger Activator: For difficult couplings (e.g., modified bases, G-rich sequences), consider switching to a more potent activator like DCI, ETT, or BTT.[8][12] |
| Instrument/Fluidics Issues | 1. Check for Leaks: Inspect all tubing and connections for any signs of leaks. 2. Ensure Proper Reagent Delivery: Perform a fluidics test to ensure that all reagents are being delivered to the synthesis column at the correct volumes. 3. Clean the System: Regularly clean the synthesizer lines to prevent blockages. |
Issue 2: A Sudden Drop in Coupling Efficiency During a Synthesis Run
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Depletion of a Reagent | 1. Check Reagent Levels: Verify that there is a sufficient volume of all reagents (phosphoramidites, activator, etc.) for the remainder of the synthesis. |
| Problematic Sequence | 1. G-Rich Sequences: Guanine-rich sequences are prone to forming secondary structures that can hinder coupling. Consider using a stronger activator or increasing the coupling time for these regions.[] 2. Steric Hindrance: Bulky modifications can sterically hinder the coupling reaction.[8] It may be necessary to perform a "double coupling" for these bases. |
| Clogged Column/Frit | 1. Monitor Pressure: A significant increase in pressure during the synthesis may indicate a clog. 2. Replace Column: If a clog is suspected, pause the synthesis and replace the synthesis column. |
Data Presentation
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 68.0% | 82.6% | 90.9% |
| 50-mer | 36.4% | 60.5% | 78.2% |
| 100-mer | 13.3% | 36.6% | 60.9% |
| 150-mer | 4.9% | 22.0% | 47.4% |
Data compiled from multiple sources.[4][5][7]
Table 2: Comparison of Common Activators in Oligonucleotide Synthesis
| Activator | pKa | Recommended Concentration | Key Features |
| 1H-Tetrazole | 4.9 | 0.25 - 0.5 M | Standard, widely used activator.[12] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.0 M | Highly soluble, fast coupling times, less acidic than tetrazole.[10][11] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3 | 0.25 - 0.75 M | Stronger activator, good for RNA and modified base synthesis.[12] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 - 0.5 M | A more potent activator, suitable for challenging couplings.[12] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively measure the stepwise coupling efficiency during automated oligonucleotide synthesis.
Materials:
-
Automated DNA/RNA synthesizer equipped with a UV-Vis detector.
-
0.1 M Toluenesulfonic acid in acetonitrile (for dilution).
-
Spectrophotometer (if offline measurement is required).
Procedure:
-
Synthesizer Setup: Ensure the synthesizer's UV-Vis detector is set to measure absorbance at approximately 495 nm.
-
Fraction Collection: Program the synthesizer to collect the trityl-containing fractions from each deblocking step into separate vials.
-
Online Monitoring: The synthesizer software will typically generate a real-time plot of trityl absorbance versus cycle number. A consistent absorbance value for each cycle (after the first few cycles) indicates high and uniform coupling efficiency. A gradual decrease in absorbance suggests a systemic issue, while a sudden drop points to a problem with a specific reagent or step.
-
Offline Quantification (Optional): a. Dilute each collected trityl fraction to a fixed volume (e.g., 10 mL) with 0.1 M toluenesulfonic acid in acetonitrile. b. Measure the absorbance of each diluted sample at 495 nm using a spectrophotometer. c. Calculate the stepwise coupling efficiency using the following formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
Average Coupling Efficiency: Calculate the average of all stepwise efficiencies to determine the overall performance of the synthesis.
Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotide Purity
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated or failure sequences.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C8 or C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Nuclease-free water.
-
Crude oligonucleotide sample, cleaved from the solid support and deprotected.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 1 OD/100 µL.
-
HPLC Setup: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Set the UV detector to monitor absorbance at 260 nm.
-
Injection and Gradient: a. Inject 10-20 µL of the prepared sample. b. Run a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be from 5% to 50% Mobile Phase B.
-
Data Analysis: a. The full-length oligonucleotide product will be the major, most hydrophobic (latest eluting) peak if the synthesis was "trityl-on". If the synthesis was "trityl-off", the full-length product is still typically the latest eluting major peak. b. Earlier eluting peaks correspond to shorter, truncated "failure" sequences. c. Integrate the peak areas to estimate the purity of the crude product. A high percentage of the total peak area corresponding to the main product peak indicates a successful synthesis with high coupling efficiency.
Visualizations
Caption: The four-step phosphoramidite cycle in automated oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. biofabresearch.com [biofabresearch.com]
- 2. wjpps.com [wjpps.com]
- 4. idtdna.com [idtdna.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. metabion.com [metabion.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
"methods for preventing P-N bond cleavage in acidic conditions"
Technical Support Center: Phosphoramidate (P-N) Bond Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of phosphoramidate (P-N) bond cleavage under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why are phosphoramidate (P-N) bonds susceptible to cleavage under acidic conditions?
A: Phosphoramidate bonds are generally unstable in acidic environments due to the basicity of the nitrogen atom. In the presence of acid, the nitrogen atom is protonated, which transforms the amino group into a much better leaving group.[1][2] This protonation facilitates the nucleophilic attack of a water molecule on the electrophilic phosphorus atom, leading to the cleavage of the P-N bond.[1] The rate of this acid-catalyzed hydrolysis is typically first-order with respect to the proton concentration.[3]
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of a P-N bond?
A: The cleavage process proceeds through a well-established mechanism. First, the nitrogen atom of the phosphoramidate is protonated by an acid (H⁺). This step makes the phosphorus atom more susceptible to nucleophilic attack. A water molecule then attacks the phosphorus center, leading to a pentacoordinate transition state or intermediate. Finally, the P-N bond breaks to yield a phosphate species and the corresponding amine.[1][2][4]
Caption: Mechanism of Acid-Catalyzed P-N Bond Cleavage.
Q3: What key factors influence the rate of P-N bond cleavage?
A: The stability of a P-N bond in acidic conditions is not constant and is influenced by several factors:
-
pH: The rate of cleavage is highly dependent on the pH of the solution. Lower pH values (higher proton concentration) lead to faster hydrolysis.[3]
-
Substituents: The electronic and steric properties of the groups attached to both the phosphorus and nitrogen atoms play a critical role. Electron-withdrawing groups can sometimes destabilize the bond, while bulky, electron-donating groups may enhance stability.[5][6][7]
-
Molecular Structure: The overall structure of the molecule, including the presence of neighboring functional groups, can influence the rate of cleavage through intramolecular catalysis or steric hindrance.[3]
Q4: What are the primary strategies to prevent or minimize P-N bond cleavage in acidic media?
A: Several strategies can be employed to enhance the stability of phosphoramidate bonds:
-
Structural Modification: Altering the substituents on the phosphorus or nitrogen atoms can significantly impact stability. For example, replacing a phosphoramidate with a phosphonamidate or modifying anilide groups can increase acid resistance.[8][9]
-
Orthogonal Protecting Groups: In chemical synthesis, if a P-N bond must be preserved during an acidic step, one can use "orthogonal" protecting groups. These are groups that are stable under acidic conditions but can be removed using a different set of conditions (e.g., base or fluoride treatment).[10][11]
-
Backbone Modification (for Oligonucleotides): For therapeutic oligonucleotides, modifying the sugar-phosphate backbone can confer acid resistance. Examples include using methylphosphonate or 2'-O-alkylribosyl linkages, which are more stable than standard phosphodiester or phosphoramidate bonds in acidic pH.[12]
-
Formulation Strategies: For drug development, encapsulating a phosphoramidate-containing drug in an acid-resistant delivery system (e.g., enteric-coated capsules) can protect it from the low pH of the stomach.[13]
Troubleshooting Guides
Issue 1: My phosphoramidate compound is degrading during an acidic deprotection or workup step.
| Possible Root Cause | Recommended Solution |
| The P-N bond is inherently labile to the acidic conditions used.[1][2] | Minimize Acid Exposure: Reduce the time the compound is in the acidic medium. Perform the step at a lower temperature to decrease the rate of hydrolysis. |
| The workup procedure introduces water while the solution is still acidic. | Use a Non-Aqueous Quench: Before adding water or an aqueous solution, neutralize the acid with a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[11] |
| The chosen protecting group strategy is not compatible with the P-N bond. | Employ Orthogonal Protection: Redesign the synthetic route to use a protecting group for other functional groups that can be removed under non-acidic conditions (e.g., base-labile or photolabile groups).[10][11] |
Issue 2: My phosphoramidate-based prodrug shows premature cleavage in low pH stability studies (e.g., simulated gastric fluid).
| Possible Root Cause | Recommended Solution |
| The specific phosphoramidate moiety is too acid-sensitive for the intended application. | Modify the Phosphoramidate Structure: Investigate different substituents on the nitrogen or phosphorus. For example, S-methyl-phosphonomorpholidate linkages have demonstrated greater stability than their phosphonomorpholidate counterparts.[9] Similarly, oxidizing a p-methylthioanilidate to a p-methylsulfoxylanilidate was shown to increase stability significantly.[8] |
| The drug is directly exposed to the low pH environment. | Develop an Acid-Resistant Formulation: Incorporate the active agent into a drug delivery system that bypasses or protects it from acid. Enteric coatings that dissolve only at higher pH (in the intestine) are a common and effective strategy.[13] |
Quantitative Data on P-N Bond Stability
The choice of substituents on the phosphorus atom can have a substantial impact on the stability of the P-N bond in acidic conditions. The following table summarizes the hydrolytic stability of different dinucleotide dimers at pH 1.0.
| Compound Type | Internucleotide Linkage | % Hydrolysis (pH 1.0, 5 hours) | Relative Stability |
| Phosphoromorpholidate Dimer[9] | Phosphoramidate | 35% | Moderate |
| Phosphonomorpholidate Dimer[9] | Phosphonamidate | 78% | Low |
| S-methyl-phosphonomorpholidate Dimer[9] | S-methyl-phosphonamidate | 18% | High |
Data sourced from a study on the stability of various P-N bonds under acidic conditions.[9]
Experimental Protocols
Protocol: Acid Stability Assay for Phosphoramidate Compounds via RP-HPLC
This protocol outlines a general method to quantify the stability of a phosphoramidate-containing compound under specific acidic conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of substituents on the stability of phosphoranyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New phosphoramidates as protecting groups in ribooligonucleotides synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. JPH08505396A - Oligonucleotides modified to increase stability at acidic pH - Google Patents [patents.google.com]
- 13. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Shelf-Life and Storage of Phosphoramidite Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the shelf-life and storage of phosphoramidite reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for phosphoramidite reagents?
A1: To ensure maximum stability and prolong shelf-life, phosphoramidites should be stored as a dry powder under anhydrous conditions in an inert atmosphere (argon or nitrogen).[1][2] It is highly recommended to store them at low temperatures, typically -20°C.[1][3]
Q2: How does moisture affect phosphoramidite stability?
A2: Moisture is a primary factor in phosphoramidite degradation.[4][5] Even trace amounts of water can lead to hydrolysis of the phosphoramidite, rendering it inactive for oligonucleotide synthesis.[2][4] This hydrolysis is a significant contributor to reduced coupling efficiency.[2]
Q3: Which of the standard phosphoramidites is the most unstable?
A3: The dG (deoxyguanosine) phosphoramidite is known to be the least stable and most susceptible to degradation compared to dA, dC, and T phosphoramidites.[3][6][7] Its degradation can be autocatalytic, meaning the degradation products can accelerate further degradation.[6][8]
Q4: What is the expected shelf-life of phosphoramidites when stored correctly?
A4: When stored as a dry powder under the recommended anhydrous and low-temperature conditions, phosphoramidites can have a prolonged shelf-life.[5] However, once dissolved in a solvent like acetonitrile for use on a synthesizer, their stability decreases significantly. For instance, the purity of dG phosphoramidite in solution can be significantly reduced over a matter of weeks.
Q5: Can I dissolve phosphoramidites in advance for my synthesis runs?
A5: While convenient, it is not recommended to store phosphoramidites in solution for extended periods, as they will degrade over time.[1] It is best practice to dissolve them fresh prior to use.[4] If they must be stored in solution, it should be for the shortest time possible under anhydrous conditions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
Low coupling efficiency is a common problem that can often be traced back to the quality and handling of phosphoramidite reagents.
Question: My oligonucleotide synthesis is showing low coupling efficiency. How can I troubleshoot this?
Answer:
A systematic approach can help identify the root cause of low coupling efficiency. Here are the steps to follow:
-
Evaluate Reagent Quality:
-
Phosphoramidites: Ensure your phosphoramidites are not expired and have been stored correctly. Degradation, especially of dG, is a common culprit.
-
Solvents: Use anhydrous acetonitrile (ACN) with a water content of less than 30 ppm, preferably 10 ppm or less.[2] Consider using fresh, septum-sealed bottles of ACN.[2]
-
Activator: The activator solution (e.g., Tetrazole, DCI) can also degrade. Use a fresh, properly prepared activator solution.
-
-
Review Handling and Preparation Procedures:
-
Anhydrous Technique: When dissolving phosphoramidites, use a thoroughly dried flask and maintain an inert atmosphere (e.g., under argon).
-
Fresh Dissolution: Dissolve phosphoramidites immediately before placing them on the synthesizer. Avoid storing them in solution.
-
-
Optimize Synthesis Protocol:
-
Increase Coupling Time: For challenging sequences or if reagent degradation is suspected, doubling the coupling time can improve efficiency.
-
Double Coupling: Performing the coupling step twice before the capping step can help drive the reaction to completion, especially for less reactive phosphoramidites.
-
Use a Stronger Activator: Consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) if you are using a standard activator.
-
-
Perform Quality Control Checks:
-
31P NMR: Analyze your phosphoramidite solutions using 31P NMR to check for the presence of hydrolysis products (H-phosphonate) or oxidation products (phosphate).
-
HPLC: Use reverse-phase HPLC to assess the purity of the phosphoramidite. The presence of multiple peaks can indicate degradation products or other impurities.
-
Logical Troubleshooting Workflow for Low Coupling Efficiency
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Phosphoramidite vs. H-phosphonate Methods for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. Two predominant methods have emerged over the years: the phosphoramidite and the H-phosphonate approaches. While the phosphoramidite method is the current industry standard, the H-phosphonate method offers unique advantages in specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their needs.
At a Glance: Key Performance Indicators
The choice between the phosphoramidite and H-phosphonate methods often depends on the desired scale, complexity of the oligonucleotide, and the need for specific modifications. The following table summarizes key quantitative performance indicators for each method.
| Performance Metric | Phosphoramidite Method | H-phosphonate Method |
| Coupling Efficiency | Typically >99% for standard DNA synthesis[1] | Can be virtually quantitative[2], though may require optimization for complex sequences. |
| Synthesis Cycle Time | Rapid, with standard coupling times of ~30 seconds.[1] | Longer condensation times of 5-10 minutes are common.[3] |
| Reagent Stability | Phosphoramidite monomers are sensitive to moisture and oxidation, requiring anhydrous conditions and careful storage. | H-phosphonate monomers are significantly more stable in solution, offering greater flexibility and ease of handling.[4] |
| Final Product Purity | High purity achievable, with final product purities often exceeding 85-90% after purification. | Capable of producing high-purity oligonucleotides, with reported purities of 84-86% for chimeric synthesis approaches.[3] |
| Oxidation Step | Occurs in every synthesis cycle to stabilize the phosphite triester linkage.[1] | A single oxidation step is performed at the end of the entire synthesis.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-fidelity oligonucleotide synthesis. Below are representative protocols for both the phosphoramidite and H-phosphonate methods.
Phosphoramidite Solid-Phase Synthesis Protocol
This protocol outlines the four-step cycle for automated solid-phase synthesis of DNA oligonucleotides.
1. Deblocking (Detritylation):
-
The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed.
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The TCA solution is passed through the synthesis column to effect the removal of the DMT group, exposing the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.
2. Coupling:
-
The next phosphoramidite monomer is added to the growing oligonucleotide chain.
-
Reagents:
-
0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleotide. The reaction is typically allowed to proceed for 30-60 seconds for standard DNA synthesis.
3. Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Reagents:
-
Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
-
Capping Reagent B: N-Methylimidazole/THF.
-
-
Procedure: The two capping reagents are mixed and delivered to the column. The acetic anhydride acetylates any free 5'-hydroxyl groups, rendering them unreactive for future coupling steps.
4. Oxidation:
-
The unstable phosphite triester linkage is converted to a stable phosphate triester.
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The iodine solution is introduced into the column. The iodine oxidizes the P(III) center of the phosphite triester to the more stable P(V) state, forming the natural phosphodiester backbone.
This four-step cycle is repeated for each nucleotide to be added to the sequence. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
H-phosphonate Solid-Phase Synthesis Protocol
The H-phosphonate method involves a simpler two-step synthesis cycle.
1. Deblocking (Detritylation):
-
This step is identical to the phosphoramidite method, involving the removal of the 5'-DMT group with 3% TCA in DCM to expose the 5'-hydroxyl group.
2. Coupling:
-
A nucleoside H-phosphonate monomer is coupled to the growing chain.
-
Reagents:
-
0.1 M solution of the desired nucleoside H-phosphonate in a pyridine/acetonitrile mixture.
-
0.3 M solution of an activating agent (e.g., pivaloyl chloride, adamantoyl chloride, or 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP)) in an acetonitrile/pyridine mixture.
-
-
Procedure: The H-phosphonate monomer and the activating agent are delivered to the synthesis column. The activator converts the H-phosphonate into a reactive intermediate that couples with the 5'-hydroxyl group of the support-bound nucleotide. The condensation reaction typically requires 5-10 minutes.[3]
This two-step cycle is repeated until the desired sequence is assembled. A key difference from the phosphoramidite method is the absence of an oxidation step within each cycle.
Final Oxidation:
-
After the final coupling step, a single oxidation reaction is performed to convert all the H-phosphonate internucleotide linkages to phosphodiester bonds.
-
Reagent: 0.1 M Iodine in a pyridine/water mixture.
-
Procedure: The iodine solution is passed through the column to oxidize all the P-H bonds of the H-phosphonate diesters to P=O bonds, forming the stable phosphodiester backbone.
Visualizing the Workflows
The following diagrams illustrate the cyclical processes of the phosphoramidite and H-phosphonate synthesis methods, as well as a decision-making framework for selecting the appropriate method.
Concluding Remarks
The phosphoramidite method remains the dominant technology for routine, high-throughput oligonucleotide synthesis due to its high coupling efficiency and amenability to automation. However, the H-phosphonate method presents a valuable alternative, particularly for the synthesis of certain modified oligonucleotides and in laboratory settings where the superior stability of the monomers is a significant advantage. The choice between these two powerful chemistries should be guided by the specific requirements of the research, including the desired oligonucleotide length, the presence of modifications, and practical considerations such as throughput and reagent handling.
References
- 1. idtdna.com [idtdna.com]
- 2. The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries | MDPI [mdpi.com]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Phosphoramidate Prodrugs In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphoramidate prodrug approach has emerged as a highly successful strategy in antiviral and anticancer drug development. By masking the negative charge of a nucleoside monophosphate, these prodrugs enhance cell permeability and bypass the often rate-limiting initial intracellular phosphorylation step. This guide provides an objective comparison of the in vitro performance of phosphoramidate prodrugs with their parent nucleosides and other prodrug strategies, supported by experimental data and detailed methodologies.
Unlocking Intracellular Activity: The Phosphoramidate Prodrug Advantage
Phosphoramidate prodrugs are designed to efficiently deliver their active nucleoside monophosphate form into target cells. The general mechanism involves a multi-step enzymatic activation process, significantly enhancing the intracellular concentration of the active compound compared to the administration of the parent nucleoside. This strategy has been pivotal in the development of highly successful antiviral agents like Sofosbuvir and Remdesivir.[1]
Comparative In Vitro Efficacy Data
The following tables summarize the in vitro efficacy of representative phosphoramidate prodrugs compared to their parent nucleosides and the influence of different prodrug moieties.
Table 1: Antiviral Activity of Phosphoramidate Prodrugs vs. Parent Nucleosides
| Compound | Target Virus | Cell Line | Assay | EC₅₀ (µM) of Prodrug | EC₅₀ (µM) of Parent Nucleoside | Reference |
| Remdesivir (GS-5734) | RSV | HAE | Antiviral Assay | ~0.02 | 0.53 | [1] |
| Remdesivir (GS-5734) | SARS-CoV | HAE | Antiviral Assay | 0.07 | 0.18 | [1] |
| Sofosbuvir (PSI-7977) | HCV Genotype 1b | Huh-7 | Replicon Assay | 0.09 | >100 | [2] |
| Zidovudine (AZT) Phosphoramidate | HIV | CEM | Antiviral Assay | 0.004 | 0.01 | [3] |
| d4T Phenyl L-alanine phosphoramidate | HIV | MT-4 | Antiviral Assay | 0.03 | 1.8 | [4][5] |
Table 2: Influence of the Amino Acid Ester Moiety on Anti-HIV Activity of d4T Phosphoramidates
| Amino Acid Ester | Anti-HIV Activity (EC₅₀ in µM) in MT-4 cells |
| L-Alanine | 0.03 |
| Dimethylglycine | ~0.04 |
| L-Proline | >10 |
| Glycine | >10 |
| [Data sourced from McGuigan et al.[5]] |
Table 3: Cytotoxicity of Phosphoramidate Prodrug Metabolites
| Metabolite | Cell Line | ED₅₀ (µM) |
| 1-Naphthol | BxPC3 | 82 |
| 2-Naphthol | BxPC3 | 21 |
| Phenol | BxPC3 | No significant toxicity |
| 1-Naphthol | GL261-Luc | More cytotoxic than 2-Naphthol |
| 2-Naphthol | GL261-Luc | Less cytotoxic than 1-Naphthol |
| [Data highlights the importance of the aryl moiety in off-target toxicity.[6]] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro validation of phosphoramidate prodrugs. Below are protocols for key assays.
Hepatitis C Virus (HCV) Replicon Assay
This assay is a cornerstone for evaluating anti-HCV compounds in a cell-based system that mimics viral replication.
1. Cell Seeding:
-
Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a medium without G418.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Addition:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Sofosbuvir).
3. Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
4. Quantifying HCV Replication (Luciferase Assay):
-
If using a replicon with a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader. The signal is proportional to the level of HCV RNA replication.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC₅₀ value using a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and is crucial for determining the therapeutic index.
1. Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the HCV replicon assay to seed and treat the cells with the test compound.
2. MTT Addition:
-
After the 72-hour incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
3. Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the CC₅₀ (50% cytotoxic concentration) value.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory activity of the compound on the viral RNA-dependent RNA polymerase.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor, and a synthetic RNA template/primer.
2. Compound Addition:
-
Add the test compound at various concentrations to the reaction mixture.
3. Enzyme and Nucleotide Addition:
-
Add the purified recombinant HCV NS5B polymerase.
-
Initiate the reaction by adding a mixture of NTPs, including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³³P]GTP or fluorescently labeled UTP).
4. Incubation:
-
Incubate the reaction at 30°C for 1-2 hours.
5. Detection of RNA Synthesis:
-
Stop the reaction and capture the newly synthesized RNA on a filter membrane.
-
Wash the membrane to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity or fluorescence using a scintillation counter or a fluorescence plate reader.
6. Data Analysis:
-
Calculate the percentage of inhibition of polymerase activity for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Pathways
To better understand the processes involved in the validation of phosphoramidate prodrugs, the following diagrams illustrate the key molecular and experimental pathways.
References
- 1. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Phosphoramidate Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of phosphoramidates is crucial for a wide range of applications, from the development of oligonucleotide therapeutics to the creation of novel prodrugs and synthetic reagents. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a head-to-head comparison of the most prominent phosphoramidate synthesis methodologies, supported by experimental data and detailed protocols to aid in selecting the most appropriate approach for your research needs.
The synthesis of the P-N bond in phosphoramidates can be achieved through several key chemical strategies. This comparison focuses on five major routes: the Phosphoramidite method, the H-Phosphonate method, the Atherton-Todd reaction, the Staudinger reaction, and modern Oxidative Coupling methods. Each of these routes offers a unique set of advantages and disadvantages, making them suitable for different applications and research contexts.
Key Synthesis Routes at a Glance
The Phosphoramidite Method
The phosphoramidite method is the gold standard for automated solid-phase synthesis of oligonucleotides, prized for its high efficiency and reliability.[1] This method involves the coupling of a nucleoside phosphoramidite monomer to a growing chain attached to a solid support. The cycle of deprotection, coupling, capping, and oxidation allows for the stepwise construction of long oligonucleotide chains with high fidelity.[1]
Mechanism: The synthesis cycle begins with the removal of an acid-labile protecting group (e.g., dimethoxytrityl, DMT) from the 5'-hydroxyl of the support-bound nucleoside. The next phosphoramidite monomer, activated by a weak acid such as tetrazole, couples with the free hydroxyl group. Unreacted hydroxyl groups are then capped to prevent the formation of deletion mutants. Finally, the unstable phosphite triester linkage is oxidized to a stable phosphate triester.[2]
Advantages:
-
High coupling efficiency (often >99%)[1]
-
Well-suited for automation and high-throughput synthesis
-
Amenable to a wide variety of modified nucleotides
Disadvantages:
-
Requires anhydrous conditions
-
Phosphoramidite reagents can be sensitive to air and moisture
-
The multi-step cycle can be time-consuming for single phosphoramidate synthesis
The H-Phosphonate Method
The H-phosphonate method is a valuable alternative to the phosphoramidite approach, particularly for the synthesis of RNA and certain oligonucleotide analogs.[2] This method utilizes nucleoside H-phosphonates as the building blocks.
Mechanism: The key step is the activation of the H-phosphonate monomer, typically with an acyl chloride, to form a reactive mixed anhydride. This intermediate then reacts with the hydroxyl group of the support-bound nucleoside to form an H-phosphonate diester linkage. A key difference from the phosphoramidite method is that the H-phosphonate linkage is stable to the acidic conditions used for detritylation, allowing for a single oxidation step at the end of the entire synthesis.[2]
Advantages:
-
Fewer steps per cycle compared to the phosphoramidite method
-
A single, final oxidation step allows for the introduction of various backbone modifications (e.g., phosphorothioates, phosphoramidates) across all linkages simultaneously
-
Less sensitive to steric hindrance, making it suitable for RNA synthesis[2]
Disadvantages:
-
Generally lower coupling efficiencies compared to the phosphoramidite method
-
Potential for side reactions during activation
The Atherton-Todd Reaction
The Atherton-Todd reaction is a classical method for the formation of phosphoramidates from dialkyl phosphites (H-phosphonates) and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride.[3][4]
Mechanism: The reaction is believed to proceed through the in situ formation of a dialkyl chlorophosphate intermediate. The dialkyl phosphite is first deprotonated by the base, and the resulting phosphite anion reacts with the halogenating agent. The highly reactive chlorophosphate intermediate is then attacked by the amine nucleophile to yield the phosphoramidate.[4]
Advantages:
-
One-pot synthesis from readily available starting materials[3]
-
Does not require pre-activation of the phosphorus component
Disadvantages:
-
Use of toxic and environmentally harmful reagents like carbon tetrachloride[3]
-
Can generate significant amounts of stoichiometric waste[3]
-
Reaction conditions may not be suitable for sensitive substrates
The Staudinger Reaction
The Staudinger reaction provides a powerful method for forming P-N bonds through the reaction of a trivalent phosphorus compound (e.g., a phosphite) with an organic azide.[5][6]
Mechanism: The reaction proceeds through the formation of a phosphazide intermediate, which then loses dinitrogen gas to form a phosphazene (or iminophosphorane). This intermediate can then be hydrolyzed to produce the phosphoramidate and a phosphine oxide byproduct. In the context of oligonucleotide synthesis, the phosphite triester intermediate is reacted with an azide, followed by further steps to yield the stable phosphoramidate linkage.[1]
Advantages:
-
Mild reaction conditions, often compatible with a wide range of functional groups[5]
-
Avoids the use of harsh halogenating agents
Disadvantages:
-
Requires the synthesis and handling of potentially hazardous organic azides[3]
-
The reaction can sometimes be slow, and the hydrolysis of the phosphazene intermediate may require specific conditions
Oxidative Coupling Methods
More recently, oxidative coupling reactions have emerged as a powerful and often more environmentally friendly approach to phosphoramidate synthesis. These methods typically involve the coupling of an H-phosphonate with an amine in the presence of a metal catalyst and an oxidant.[7][8]
Mechanism: The exact mechanism can vary depending on the catalyst and oxidant used. In copper-catalyzed systems, for example, the H-phosphonate may be oxidized to a more reactive phosphorus species, which is then susceptible to nucleophilic attack by the amine.[7]
Advantages:
-
Often utilizes greener and less toxic reagents compared to classical methods[9]
-
Milder reaction conditions are often possible
Disadvantages:
-
May require optimization of catalyst, oxidant, and reaction conditions
-
The cost of metal catalysts can be a consideration for large-scale synthesis
Quantitative Comparison of Synthesis Routes
A direct, quantitative comparison of these methods is challenging due to the wide variety of substrates and reaction conditions reported in the literature. However, the following table summarizes typical ranges for key performance indicators.
| Synthesis Route | Typical Yield (%) | Typical Reaction Time | Key Reagents | Scalability |
| Phosphoramidite | >99 (per coupling step) | Minutes (per coupling step) | Phosphoramidites, Activator (e.g., Tetrazole), Oxidizing Agent | Excellent (automated) |
| H-Phosphonate | 95-98 (per coupling step) | 5-10 minutes (per coupling step) | H-phosphonates, Activating Agent (e.g., Pivaloyl Chloride) | Good |
| Atherton-Todd | 60-95 | Hours | Dialkyl Phosphite, Amine, Base, CCl₄ | Moderate |
| Staudinger | 70-95 | Hours | Phosphite, Organic Azide | Moderate |
| Oxidative Coupling | 70-99 | Hours | H-phosphonate, Amine, Catalyst (e.g., CuI), Oxidant | Good |
Experimental Protocols
General Protocol for Solid-Phase Phosphoramidite Synthesis
-
Deprotection: The solid support with the initial nucleoside is treated with a solution of 3% trichloroacetic acid in dichloromethane to remove the 5'-DMT group.
-
Coupling: The support is washed with anhydrous acetonitrile. A solution of the phosphoramidite monomer (1.5-10 equivalents) and an activator (e.g., 0.45 M tetrazole in acetonitrile) is passed through the support for 1-5 minutes.
-
Capping: A solution of acetic anhydride and 1-methylimidazole is passed through the support to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine is passed through the support to oxidize the phosphite triester to a phosphate triester.
-
Wash: The support is washed with acetonitrile.
-
The cycle is repeated for each subsequent monomer.
-
Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.
General Protocol for the Atherton-Todd Reaction
-
To a stirred solution of dialkyl phosphite (1.0 eq) and an amine (1.1 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add carbon tetrachloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or ³¹P NMR.
-
Filter the reaction mixture to remove the precipitated ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
General Protocol for the Staudinger Reaction
-
To a solution of the trialkyl phosphite (1.0 eq) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add a solution of the organic azide (1.0-1.2 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the evolution of N₂ gas and the reaction progress by TLC or ³¹P NMR.
-
Upon completion, add water to the reaction mixture to hydrolyze the intermediate phosphazene.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Oxidative Coupling
-
To a reaction vessel, add the H-phosphonate (1.0 eq), the amine (1.2 eq), a copper catalyst (e.g., CuI, 5-10 mol%), and a solvent (e.g., toluene or DMF).
-
Stir the mixture under an atmosphere of air or oxygen at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or ³¹P NMR.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Visualizing the Synthetic Pathways
Caption: A comparison of the general workflows for solid-phase and solution-phase phosphoramidate synthesis.
Choosing the Right Synthesis Route
The selection of an appropriate synthetic route depends on several factors, including the target molecule, the scale of the synthesis, available equipment, and considerations regarding cost and environmental impact.
Caption: A simplified decision tree to guide the selection of a phosphoramidate synthesis route.
References
- 1. General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2‑Azido-4,6-dichloro-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Synthetic Oligonucleotide Purity: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotide analysis, ensuring the purity of these molecules is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques with alternative methods for assessing oligonucleotide purity, supported by experimental data and detailed protocols.
The chemical synthesis of oligonucleotides, while highly automated, is a sequential process that can lead to the formation of various impurities. These include failure sequences (n-1, n-2, etc.), deletions, and other modifications that can compromise the intended function of the oligonucleotide.[1] Consequently, robust analytical methods are crucial for the characterization and quality control of synthetic oligonucleotides.
This guide delves into the most commonly employed techniques for purity assessment: mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), as well as alternative methods such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC).
A Head-to-Head Comparison of Purity Assessment Techniques
The choice of analytical method for oligonucleotide purity assessment depends on various factors, including the length of the oligonucleotide, the desired resolution, sensitivity, and throughput. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Feature | MALDI-TOF MS | ESI-MS | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Ionization of a co-crystallized sample with a laser, followed by mass analysis based on time-of-flight.[2] | Ionization of a sample in solution by creating a fine spray of charged droplets, followed by mass analysis.[2] | Separation of molecules based on their size and charge in a capillary filled with a sieving matrix. | Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange) as the sample passes through a column.[3] |
| Resolution | Lower for higher mass oligonucleotides (>50 bases).[4] | High mass accuracy and resolution across a wide range of oligonucleotide lengths (20 to 120 bases). | Single-base resolution achievable up to ~40-mers.[5] | Excellent for oligonucleotides up to 50-80 bases (RP-HPLC) or up to 40 bases (IE-HPLC).[6] |
| Sensitivity | High, in the femtomole to picomole range.[7] | High, in the femtomole to picomole range. | High, with low sample consumption.[5] | Good, with a limit of quantification in the low nanogram range.[8] |
| Mass Accuracy | Approximately ±0.03% (e.g., ±3 Da for a 10 kDa oligo).[4] | High, typically within 1-5 ppm.[6] | Does not directly provide mass information. | Does not directly provide mass information. |
| Throughput | High, well-suited for high-throughput screening.[7] | Moderate, can be coupled with LC for automated analysis. | High, with automated systems capable of analyzing multiple samples.[5] | Moderate to high, depending on the system and method. |
| Impurity Detection | Good for detecting truncations and deletions. | Excellent for identifying a wide range of impurities, including those with small mass differences.[6] | Excellent for resolving failure sequences (n-1, n-2).[5] | Good for separating impurities with different hydrophobicity or charge. |
| Key Advantages | Fast, tolerant of some impurities, and easy to operate.[7] | High mass accuracy and resolution, suitable for a wide range of oligo lengths and modifications.[2] | High resolution, quantitative, and automated.[5] | Robust, quantitative, and can be coupled with MS for enhanced characterization. |
| Key Limitations | Decreased resolution for longer oligonucleotides.[4] | Can be sensitive to salt contamination. | Indirect mass determination. | Resolution can be sequence-dependent. |
In-Depth Look at Mass Spectrometry Techniques
Mass spectrometry has become an indispensable tool for the quality control of synthetic oligonucleotides due to its ability to provide direct molecular weight information, confirming the identity of the target oligonucleotide and its impurities.[9]
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique that is particularly well-suited for the high-throughput analysis of oligonucleotides.[7] It involves co-crystallizing the oligonucleotide sample with a matrix material on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the sample molecules. The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.
While MALDI-TOF is a powerful tool for oligonucleotides up to approximately 50 bases, its resolution tends to decrease for longer sequences.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is highly compatible with liquid chromatography (LC-MS), providing a powerful platform for the separation and identification of oligonucleotides and their impurities.[6] In ESI, a liquid sample is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass spectrometer.
ESI-MS offers high mass accuracy and resolution over a broad range of oligonucleotide lengths and is particularly advantageous for the analysis of modified and longer oligonucleotides.[2]
Alternative Methods for Purity Assessment
While mass spectrometry provides direct mass information, other techniques offer complementary and often orthogonal approaches to purity assessment.
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), is a high-resolution technique that separates oligonucleotides based on their size with single-base resolution for sequences up to approximately 40 nucleotides.[5] The method is highly quantitative, automated, and consumes very small amounts of sample.[5] CGE is excellent for resolving short-mers and other length-related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for oligonucleotide analysis and purification. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common method that separates oligonucleotides based on their hydrophobicity. This technique is effective for a wide range of oligonucleotide lengths and can be coupled with mass spectrometry for comprehensive characterization.[6] Ion-exchange HPLC (IE-HPLC) separates oligonucleotides based on the charge of their phosphate backbone and is particularly useful for sequences with significant secondary structure.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment. Below are representative protocols for the key techniques discussed.
MALDI-TOF Mass Spectrometry Protocol
This protocol outlines the general steps for analyzing synthetic oligonucleotides using MALDI-TOF MS.
1. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 10-100 µM.
-
Prepare a saturated matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA). Dissolve 3-HPA in a 50:50 mixture of acetonitrile and water. To suppress salt adducts, diammonium hydrogen citrate can be added to the matrix solution.[10]
2. Spotting:
-
On a MALDI target plate, spot 0.5 µL of the matrix solution.
-
Allow the matrix spot to air dry completely.
-
Spot 0.5 µL of the oligonucleotide sample directly onto the dried matrix spot.
-
Allow the sample spot to air dry completely.[10]
3. Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in the appropriate mass range for the expected oligonucleotide. Both positive and negative ion modes can be used, though negative mode is often preferred for oligonucleotides.
-
Calibrate the instrument using a standard of known mass.
4. Data Analysis:
-
Process the acquired spectrum to determine the molecular weights of the detected species.
-
Compare the observed molecular weight of the main peak to the theoretical molecular weight of the full-length product.
-
Identify impurity peaks, such as n-1 and n-2, based on their mass differences from the main product.
ESI-LC-MS Protocol
This protocol describes a general method for the analysis of oligonucleotide purity using ion-pair reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry.
1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution of an ion-pairing agent and a volatile buffer. A common combination is 15 mM N,N-diisopropylethylamine (DIEA) and 35 mM hexafluoroisopropanol (HFIP) in water.[11]
-
Mobile Phase B: Methanol or acetonitrile.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., Waters ACQUITY PREMIER Oligonucleotide C18).[11]
-
Column Temperature: 60-70 °C.[11]
-
Flow Rate: 0.2-0.3 mL/min.[11]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the oligonucleotides. For example, a gradient from 5% to 50% B over 9 minutes.[11]
-
Injection Volume: 1-10 µL of a ~10 µM oligonucleotide solution.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: A range that covers the expected charge states of the oligonucleotide (e.g., m/z 400-2000).
-
Capillary Voltage, Cone Voltage, and Source Temperature: Optimize these parameters for the specific instrument and oligonucleotide being analyzed.
4. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC) to determine the relative abundance of the main product and impurities.
-
Deconvolute the mass spectra of the peaks to determine their molecular weights.
-
Identify impurities by comparing their measured masses to the theoretical masses of potential synthesis byproducts.
Capillary Gel Electrophoresis Protocol
This protocol provides a general procedure for analyzing oligonucleotide purity by capillary gel electrophoresis.
1. Capillary and Gel Preparation:
-
Use a coated capillary to minimize analyte adsorption.
-
Fill the capillary with a sieving matrix (gel). Commercially available kits often provide pre-made gel buffers. The gel typically contains urea to denature the oligonucleotides.[12]
2. Sample Preparation:
-
Dissolve the oligonucleotide sample in nuclease-free water or a low-salt buffer to a concentration of approximately 0.1-1.0 OD/100 µL. Desalting the sample is recommended to improve injection efficiency.[12]
3. Electrophoresis Conditions:
-
Injection: Electrokinetic injection by applying a voltage for a short period (e.g., 5-10 kV for 5-10 seconds).
-
Separation Voltage: Apply a high voltage across the capillary (e.g., 10-20 kV).
-
Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducible migration times.[12]
-
Detection: UV detection at 260 nm.
4. Data Analysis:
-
Analyze the resulting electropherogram to determine the purity of the oligonucleotide.
-
Calculate the percentage purity by dividing the peak area of the full-length product by the total area of all peaks.
-
The migration times of the peaks can be used to estimate the size of the impurities relative to the full-length product.
Visualizing Workflows and Relationships
Visual diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of oligonucleotide purity assessment.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 4. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 5. bio-rad.com [bio-rad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. web.colby.edu [web.colby.edu]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. sciex.com [sciex.com]
- 12. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
A Comparative Guide to the Cross-Reactivity of Phosphoramidate-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of phosphoramidate-based enzyme inhibitors, focusing on their cross-reactivity profiles against various enzymes. The information is compiled from recent studies to aid in the selection and development of selective therapeutic agents.
Introduction to Phosphoramidate-Based Inhibitors
Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are often employed as bioisosteric replacements for phosphates in substrate analogs or as transition-state mimics for enzymatic reactions.[1] Their inherent stability compared to phosphate esters makes them attractive candidates for enzyme inhibitors.[1] Furthermore, the phosphoramidate motif is a key component of successful prodrug strategies, enhancing the bioavailability and cellular uptake of active pharmaceutical ingredients, such as antiviral nucleoside analogs and kinase inhibitors.[2] However, understanding the cross-reactivity of these compounds is crucial, as off-target inhibition can lead to unwanted side effects and misinterpretation of experimental results.
Cross-Reactivity Data of Phosphoramidate-Based Kinase Inhibitor Prodrugs
Recent studies have explored the use of phosphoramidate linkages to create prodrugs of known kinase inhibitors, often with modifications like oligoethylene glycol (OEG) chains to improve solubility.[2][3] While the primary goal of these modifications is to enhance drug delivery, it is also important to assess the inhibitory activity of the intact prodrugs to understand their potential for off-target effects before they are cleaved to release the active drug.
The following table summarizes the in vitro inhibitory activity (IC50) of several OEG-phosphoramidate prodrugs of kinase inhibitors against their target enzymes and a common off-target kinase.
Table 1: Inhibitory Activity (IC50) of OEG-Phosphoramidate Kinase Inhibitor Prodrugs
| Inhibitor Prodrug | Parent Drug | Target Enzyme | IC50 (nM) of Prodrug | IC50 (nM) of Parent Drug |
| Cer-OEG2 | Ceritinib | ROS1 | 100 | 600 |
| Cer-OEG3 | Ceritinib | ROS1 | 45 | 600 |
| Cer-OEG8 | Ceritinib | ROS1 | 100 | 600 |
| Cri-OEGn | Crizotinib | ROS1 | >1000 | Not specified |
| Pal-OEGn | Palbociclib | CDK4 | >1000 | Not specified |
| Rib-OEGn | Ribociclib | CDK4 | >1000 | Not specified |
Data sourced from a study on oligoethylene phosphoramidate-based kinase inhibitor prodrugs.[2][3]
Note: The OEG-phosphoramidate modification in some cases, such as with Ceritinib, appears to result in a prodrug that is itself a potent inhibitor of the target kinase ROS1.[2][3] In contrast, the prodrugs of Crizotinib, Palbociclib, and Ribociclib showed significantly reduced activity against their respective target kinases compared to the parent drugs.[2][3] Comprehensive screening of these prodrugs against a wider panel of kinases would be necessary to fully characterize their cross-reactivity profiles.
Phosphoramidates as Inhibitors of Other Enzyme Classes
Experimental Protocols
The determination of enzyme inhibition and cross-reactivity is critical for the preclinical development of any inhibitor. Below are generalized protocols for key experiments.
General Enzyme Inhibition Assay (Kinase Example)
This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 value of a test compound.
1. Materials and Reagents:
-
Purified target enzyme (e.g., ROS1, CDK4)
-
Substrate specific to the enzyme (peptide or protein)
-
Phosphoramidate-based inhibitor (test compound)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
-
Plate reader (Luminometer or Scintillation counter)
2. Step-by-Step Protocol:
-
Prepare Solutions: Prepare a stock solution of the phosphoramidate inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
Reaction Setup: To the wells of the assay plate, add the enzyme, the substrate, and the various concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal:
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
For Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP.
-
-
Measure Signal: Read the luminescence or radioactivity using a plate reader.
-
Data Analysis: The signal is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cross-Reactivity Profiling
To assess the selectivity of a phosphoramidate inhibitor, the general inhibition assay described above should be repeated for a panel of different enzymes. This panel should ideally include enzymes that are closely related to the primary target (e.g., other kinases from the same family) as well as unrelated enzymes to identify potential off-target effects.
Visualizations
General Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Conceptual Diagram of Phosphoramidate Prodrug Activation
Caption: Activation of a phosphoramidate prodrug within a cell.
References
- 1. US7459461B2 - Phosphonic acid compounds as inhibitors of serine proteases - Google Patents [patents.google.com]
- 2. Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Asymmetric preference of serine proteases toward phosphonate and phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to New Phosphoramidate Catalysts and Traditional Methods in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in academic research and the pharmaceutical industry necessitates the development of increasingly efficient and selective catalysts. Phosphoramidates have emerged as a privileged class of monodentate chiral ligands in asymmetric catalysis, often challenging the long-held prominence of traditional bidentate phosphine ligands. This guide provides an objective comparison of the performance of new phosphoramidate catalysts against established methods in three key asymmetric transformations: rhodium-catalyzed hydrogenation, palladium-catalyzed allylic alkylation, and copper-catalyzed conjugate addition. The information presented is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral compounds, particularly amino acids and their derivatives. The benchmark reaction for evaluating new catalysts is often the hydrogenation of methyl (Z)-α-acetamidocinnamate.
Data Presentation
The following table summarizes the performance of a representative phosphoramidite ligand, MonoPhos, against the well-established traditional diphosphine ligand, DIPAMP, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Catalyst System | Ligand | Substrate | Solvent | Pressure (bar) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| New Phosphoramidite | (S)-MonoPhos | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 10 | 16 | >99 | 95-99[1][2] |
| Traditional Diphosphine | (S,S)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | - | - | - | >95 |
Note: Direct side-by-side comparison under identical conditions is often unavailable in the literature. The data presented is representative of typical performance.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation with (S)-MonoPhos
This protocol is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using the (S)-MonoPhos ligand.
Materials:
-
[Rh(nbd)₂]BF₄ (1.0 mol%)
-
(S)-MonoPhos (2.2 mol%)
-
Methyl (Z)-α-acetamidocinnamate (0.1 mmol)
-
Anhydrous, degassed CH₂Cl₂ (1.0 mL)
-
Hydrogen gas (10 bar)
Procedure:
-
In a glovebox, a reaction vessel equipped with a magnetic stir bar is charged with [Rh(nbd)₂]BF₄ and (S)-MonoPhos.
-
Anhydrous, degassed CH₂Cl₂ is added, and the mixture is stirred for 30 minutes to allow for catalyst pre-formation.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the reaction vessel.
-
The vessel is sealed and transferred to a stainless-steel autoclave.
-
The autoclave is purged three times with hydrogen gas and then pressurized to 10 bar.
-
The reaction mixture is stirred at 25 °C for 16 hours.[3]
-
After releasing the pressure, the conversion and enantiomeric excess are determined by chiral gas chromatography (GC).
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation with a Diphosphine Ligand (General)
This protocol provides a general outline for asymmetric hydrogenation using a traditional chiral diphosphine ligand.
Materials:
-
[Rh(diene)L]BF₄ (L = chiral diphosphine) (1 mol%)
-
Substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
Procedure:
-
The rhodium precursor and the chiral diphosphine ligand are dissolved in an appropriate solvent in a reaction vessel under an inert atmosphere.
-
The solution is stirred to allow for the formation of the active catalyst.
-
The substrate is added to the catalyst solution.
-
The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen.
-
The reaction is stirred at a specified temperature and pressure until completion.
-
The product is isolated and analyzed for conversion and enantiomeric excess.
Catalytic Cycles
The catalytic cycles for rhodium-catalyzed asymmetric hydrogenation with phosphoramidite and traditional diphosphine ligands are depicted below. The key difference often lies in the initial steps of substrate and hydrogen coordination.
References
In Vivo Stability of Phosphoramidate Prodrugs: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative in vivo stability of different phosphoramidate prodrugs, supported by experimental data and detailed methodologies.
The strategic design of prodrugs is a cornerstone of modern drug development, aiming to enhance the pharmacokinetic properties and therapeutic efficacy of parent drug molecules. Among these, phosphoramidate prodrugs, often referred to as ProTides, have emerged as a highly successful strategy, particularly for delivering nucleoside monophosphate analogs into cells. This guide provides a comparative analysis of the in vivo stability of various phosphoramidate prodrugs, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of their metabolic activation and experimental evaluation.
Comparative In Vivo Stability Data
The in vivo stability of phosphoramidate prodrugs is a critical determinant of their efficacy and safety. It dictates the amount of intact prodrug that reaches the target tissue and the subsequent release of the active metabolite. The following tables summarize key pharmacokinetic parameters for a selection of phosphoramidate prodrugs from published studies.
| Prodrug (Parent Drug) | Animal Model | Dose & Route | Plasma Half-life (t½) | Clearance (CL) | Volume of Distribution (Vss) | Key Findings & Citation |
| Abacavir methyl alaninyl-phosphoramidate | Not Specified | Intravenous | 7 min | Rapid | Not Specified | Rapidly cleared from plasma.[1] |
| GS-9131 (Tenofovir Alafenamide) | Not Specified | Oral | Not Specified | Slow liver metabolism and clearance | Not Specified | Selected as a clinical candidate due to favorable pharmacokinetics.[2] |
| d4T aryloxy phosphoramidates | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Exhibited relatively low permeability in Caco-2 and MDCK monolayers, potentially due to first-pass metabolism and being P-gp substrates.[1] |
| Compound I (Unnamed) | Rat | 1 and 8 mg/kg (i.v.) | Rapid conversion to II | Not Specified | Not Specified | Converted to compound II rapidly.[3] |
| Compound I (Unnamed) | Dog | 0.5 mg/kg (i.v.) | Rapid conversion to II | Not Specified | Not Specified | Converted to compound II rapidly.[3] |
| HIV phosphoramidate prodrug 14 | Cynomolgus monkey | Intravenous | 6.6 min | Rapid | Not Specified | Showed rapid clearance, suggesting breakdown in the liver and other tissues.[4] |
| Amino acid phosphoramidate monoesters of AZT | Sprague-Dawley rats | Intravenous bolus | 10- to 20-fold longer than AZT | Significantly greater than AZT | 3- to 15-fold larger than AZT | Demonstrated improved pharmacokinetic properties over the parent drug, AZT.[5] |
| Cyclic phosphoramidate prodrug 12 (of 2′-deoxy-2′-fluoro-2′-C-methylguanosine) | Dog | Not Specified | 2-fold longer half-life in human liver S9 fraction compared to linear prodrug 5 | Not Specified | Not Specified | Showed higher stability in liver S9 fractions compared to its linear counterpart.[6] |
| Phosphonamidate prodrugs of a butyrophilin ligand | Not Specified | Not Specified | > 24 hours in plasma | Not Specified | Not Specified | Exhibited substantially higher plasma stability compared to acyloxy protected prodrugs.[7] |
Metabolic Activation Pathway of Phosphoramidate Prodrugs
The intracellular conversion of phosphoramidate prodrugs to their active nucleoside monophosphate form is a multi-step enzymatic process. This pathway is crucial for the therapeutic activity of these compounds.
References
- 1. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P receptor antagonist I: conversion of phosphoramidate prodrug after i.v. administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Phosphoramidate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of phosphoramidates is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product. The inherent instability and complex nature of these molecules necessitate robust and validated analytical methods to ensure data integrity and regulatory compliance. This guide provides an objective comparison of three prominent analytical techniques for phosphoramidate quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Phosphorus-31 Quantitative Nuclear Magnetic Resonance (³¹P-qNMR), and Capillary Electrophoresis (CE).
To facilitate a data-driven comparison, this guide utilizes published validation data for cyclophosphamide, a well-characterized phosphoramidate drug, as a representative analyte for LC-MS/MS and ³¹P-qNMR. For Capillary Electrophoresis, data for nucleoside phosphoramidates is presented to illustrate the method's performance characteristics for this class of compounds.
Data Presentation: A Side-by-Side Comparison of Method Performance
The following tables summarize the key quantitative performance parameters of validated analytical methods for phosphoramidates.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cyclophosphamide in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity Range | 20–15000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1] |
| Accuracy (within-run) | 2.78% to 11.13% variation[1] |
| Precision (within-run) | 2.78% to 11.13% variation[1] |
| Accuracy (between-run) | 2.82% to 10.70% variation[1] |
| Precision (between-run) | 2.82% to 10.70% variation[1] |
| Mean Recovery | 100.1% - 101%[1] |
Table 2: Performance Characteristics of a Validated ³¹P-qNMR Method for Cyclophosphamide
| Validation Parameter | Performance Metric |
| Purity Determination vs. ¹H-qNMR | 99.75 ± 0.53% (³¹P-qNMR) vs. 99.76 ± 0.43% (¹H-qNMR)[1] |
| Inter-laboratory Precision (RSD) | 0.53%[1] |
| Agreement with Established Method | Results in good agreement with the established ¹H-qNMR method[1] |
Table 3: Performance Characteristics of a Capillary Electrophoresis Method for Nucleoside Phosphoramidates
| Validation Parameter | Performance Metric |
| Limit of Detection (LOD) | Up to 200 times higher than HPLC[1] |
| Limit of Quantification (LOQ) | Up to 200 times higher than HPLC[1] |
| Separation Principle | Separation of diastereoisomers based on charge and size in a sieving matrix. |
| Key Advantage | High resolution for chiral separations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate understanding and potential implementation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cyclophosphamide in Human Plasma
This protocol is adapted from a validated method for the bioanalysis of cyclophosphamide.[1]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add a known amount of an internal standard (e.g., Cyclophosphamide-d4).
-
Add 50 µL of 1 M sodium hydroxide solution and vortex.
-
Add 1 mL of a mixture of dichloromethane and diethyl ether (80:20, v/v) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cyclophosphamide Transition: Precursor ion (m/z) → Product ion (m/z) to be determined based on the specific instrument.
-
Internal Standard Transition: Precursor ion (m/z) → Product ion (m/z) to be determined based on the specific instrument.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
d. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in quality control and unknown samples from the calibration curve using a weighted linear regression model.
Phosphorus-31 Quantitative NMR (³¹P-qNMR) Protocol for Cyclophosphamide Purity Assessment
This protocol is based on a validated method for the purity determination of cyclophosphamide.[1][2]
a. Sample Preparation:
-
Accurately weigh a known amount of the cyclophosphamide sample and a suitable internal reference standard (e.g., O-phosphorylethanolamine) into an NMR tube.
-
Add a deuterated solvent (e.g., D₂O) to dissolve the sample and the internal standard completely.
-
Ensure thorough mixing to achieve a homogeneous solution.
b. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ³¹P.
-
Pulse Program: A single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the phosphorus nuclei (e.g., 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
c. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals corresponding to cyclophosphamide and the internal reference standard.
d. Quantification:
-
The purity of cyclophosphamide is calculated by comparing the integral of the cyclophosphamide ³¹P signal to the integral of the known amount of the internal reference standard, taking into account the number of phosphorus atoms in each molecule and their respective molecular weights.
Capillary Electrophoresis (CE) Protocol for Nucleoside Phosphoramidates
This protocol is a representative method for the separation of phosphoramidate diastereoisomers.[1]
a. Sample and Buffer Preparation:
-
Dissolve the phosphoramidate sample in a suitable solvent, such as water or a buffer matching the background electrolyte.
-
Prepare the background electrolyte (BGE), which may contain a chiral selector (e.g., sulfated cyclodextrins) for the separation of diastereoisomers. The pH of the BGE is a critical parameter for optimizing separation.
b. Capillary and Instrument Setup:
-
Capillary: A fused-silica capillary, potentially with a neutral coating to minimize electroosmotic flow.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: Application of a high voltage across the capillary to effect separation.
-
Temperature Control: Maintain a constant capillary temperature to ensure reproducibility.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm for nucleoside-based compounds).
c. Electrophoretic Conditions:
-
Capillary Conditioning: Flush the capillary with appropriate solutions (e.g., sodium hydroxide, water, and BGE) before the first injection and between runs.
-
Separation: Apply the separation voltage and record the electropherogram.
d. Data Analysis:
-
Identify the peaks corresponding to the different phosphoramidate species based on their migration times.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and key relationships in the validation of analytical methods for phosphoramidate quantification.
Experimental workflow for LC-MS/MS quantification of phosphoramidates.
Experimental workflow for ³¹P-qNMR purity assessment of phosphoramidates.
Key parameters for analytical method validation.
References
A Comparative Guide to the Stereoselectivity of Chiral Phosphoramidate Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral phosphoramidate ligands have emerged as a privileged class of ligands in asymmetric catalysis, demonstrating remarkable success in a wide array of stereoselective transformations.[1][2][3] Their modular nature allows for systematic fine-tuning of steric and electronic properties, enabling the optimization of enantioselectivity and reactivity for specific reactions.[2][3] This guide provides a comparative overview of the performance of various chiral phosphoramidate ligands in key asymmetric reactions, supported by experimental data and detailed methodologies.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and chiral phosphoramidate ligands have proven to be highly effective in this transformation, particularly in the hydrogenation of olefins and imines.[4][5] Both monodentate and bidentate phosphoramidate ligands have been successfully employed, often in combination with rhodium, iridium, or ruthenium catalysts.[6][7]
Monodentate phosphoramidite ligands, often based on BINOL or TADDOL backbones, are particularly noteworthy for their high enantioselectivities (often 95-99% ee) in the Rh-catalyzed hydrogenation of various substrates like dehydroamino acids, itaconic acid derivatives, and enamides.[6] A key advantage of these ligands is their modularity and ease of synthesis, which facilitates the creation of ligand libraries for rapid catalyst screening.[6][8]
Bidentate phosphine-phosphoramidite ligands, which combine a phosphine and a phosphoramidite moiety, offer the potential for enhanced stereocontrol due to their distinct coordinating groups.[9] Ligands such as Quinaphos, PEAphos, and Matphos have demonstrated excellent enantioselectivities in the hydrogenation of C=C, C=O, and C=N bonds.[9] For instance, (Sc,Sa)-PEAphos has been successfully used in the highly enantioselective hydrogenation of N-arylimines, a reaction that is crucial for the synthesis of chiral amines.[4][5]
Table 1: Comparison of Chiral Phosphoramidate Ligands in Asymmetric Hydrogenation
| Ligand/Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Rh(I) / Monodentate Phosphoramidites | Protected α- and β-dehydroamino acids | 95-99% | High | |
| Rh(I) / Monodentate Phosphoramidites | Itaconic acid and esters | 95-99% | High | [6] |
| Rh(I) / Monodentate Phosphoramidites | Aromatic enamides | 95-99% | High | [6] |
| Ir(I) / (Sc,Sa)-PEAphos | N-arylimines | Up to 97% | Full conversion | [5] |
| Ir(I) / (Sc,Sa)-matphos | 2-substituted quinolines | Up to 97% | Not specified | |
| Rh(I) / (Rc,Ra)-THNAphos | Dimethyl itaconate, α-dehydroamino acid esters | >99% | Not specified | [9] |
Performance in Asymmetric Conjugate Addition
Copper-catalyzed asymmetric conjugate addition is another area where chiral phosphoramidate ligands have made a significant impact.[10][11][12] These ligands, particularly those derived from BINOL, have enabled highly enantioselective 1,4-additions of organozinc reagents to cyclic and acyclic enones.[10][12] The modularity of these ligands allows for fine-tuning to achieve high stereocontrol.[10]
Table 2: Comparison of Chiral Phosphoramidate Ligands in Asymmetric Conjugate Addition
| Ligand/Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) | Yield | Reference |
| Cu(I) / BINOL-derived Phosphoramidite | Cyclohexenone | Diethylzinc | >98% | >95% | [10] |
| Cu(I) / Phosphine-phosphoramidite | Cyclic enones | Diethylzinc | 53% | Not specified | [9] |
Performance in Other Asymmetric Reactions
The versatility of chiral phosphoramidate ligands extends to a variety of other important asymmetric transformations, including allylic alkylation, cycloaddition, and C-H functionalization.[9][13][14]
-
Asymmetric Allylic Alkylation: Phosphine-phosphoramidite ligands like Indolphos have been used in Pd-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 90% ee) for 1,3-disubstituted propenyl acetates.[9]
-
Asymmetric [3+2] Cycloaddition: Ag-catalyzed [3+2] cycloaddition reactions have also been successfully carried out using chiral phosphine-phosphoramidite ligands.[9]
-
Asymmetric C-H Borylation: Rh- or Ir-catalyzed enantioselective C(sp3)-H borylation has been achieved using BINOL-derived phosphoramidite ligands, although enantioselectivities were moderate in the reported examples.[14]
Experimental Protocols
Below are generalized experimental protocols for key reactions involving chiral phosphoramidate ligands, based on descriptions in the cited literature. For specific details, researchers should consult the primary research articles.
General Procedure for Asymmetric Hydrogenation of N-Arylimines
A mixture of the N-arylimine substrate and the iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) is placed in a vial inside a glovebox. A solution of the chiral phosphine-phosphoramidite ligand (e.g., (Sc,Sa)-PEAphos) in a suitable solvent (e.g., toluene) is added. The vial is then transferred to an autoclave, which is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours). After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral amine product. The enantiomeric excess is determined by chiral HPLC analysis.[5]
General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition
In a glovebox, the copper salt (e.g., Cu(OTf)₂) and the chiral phosphoramidite ligand are dissolved in an anhydrous solvent (e.g., toluene) and stirred for a period to form the catalyst complex. The solution is then cooled to the desired reaction temperature (e.g., -20 °C). The enone substrate is added, followed by the slow addition of the organozinc reagent (e.g., diethylzinc). The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.[10]
Visualizations
Ligand Synthesis and Application Workflow
Caption: Workflow from ligand synthesis to application in asymmetric catalysis.
Modularity of Chiral Phosphoramidate Ligands
Caption: Modular components of a chiral phosphoramidate ligand.
References
- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 10. research.rug.nl [research.rug.nl]
- 11. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Phosphoramidic Acid
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. Phosphoramidic acid, an organophosphorus compound, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe disposal, emphasizing immediate safety measures and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a well-ventilated fume hood to prevent the inhalation of any potentially harmful fumes.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical degradation through hydrolysis, followed by neutralization. This two-stage process ensures the compound is rendered safe for final disposal.
Experimental Protocol: Chemical Degradation and Neutralization
-
Hydrolysis: The first stage involves the acid-catalyzed hydrolysis of the phosphoramidate bond (P-N).[1] This reaction breaks down the compound into phosphoric acid derivatives and the corresponding amine.
-
Neutralization: Following hydrolysis, the resulting acidic solution must be neutralized to a safe pH range.[1]
-
Slowly add a suitable base, such as a 1 M solution of sodium hydroxide (NaOH) or sodium bicarbonate (baking soda), to the acidic waste.[1][2][3]
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.[1]
-
Continue to add the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[1] While some municipalities may permit a wider pH range (e.g., 5 to 9) for discharge into the sewage system, a neutral pH is generally preferred for hazardous waste collection.[1]
-
Quantitative Parameters for Disposal
For clarity and ease of comparison, the key quantitative parameters for this disposal procedure are summarized in the table below.
| Parameter | Recommended Value | Notes |
| Acid Concentration for Hydrolysis | 1 M | A strong acid like HCl or H₂SO₄ is recommended.[1] |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure complete degradation of the phosphoramidate.[1] |
| Base Concentration for Neutralization | 1 M | A strong base like NaOH is effective for neutralization.[1] |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling and disposal.[1] |
Waste Collection and Storage
Once the this compound waste has been successfully neutralized, it must be collected and stored appropriately prior to final disposal.
-
Containers: Transfer the neutralized solution to a designated, corrosion-resistant, and leak-proof hazardous waste container.[2][3]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name of the contents (e.g., "Neutralized this compound Waste"), the associated hazards (e.g., "Toxic"), and the date the container becomes full.[4]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[3][4] Containers must be securely capped during storage, except when adding or removing waste.[4]
Final Disposal
The final disposal of the collected hazardous waste must be conducted in compliance with local, state, and federal regulations.
-
Hazardous Waste Facility: The neutralized waste should be transported to a licensed hazardous waste disposal facility.[2]
-
Regulatory Compliance: It is imperative to adhere to all applicable environmental regulations regarding the generation, transport, treatment, storage, and disposal of chemical waste.[5] If there are any uncertainties regarding disposal procedures, contact your institution's Environmental Health and Safety (EH&S) department for guidance.
Disposal Procedure Workflow
The logical flow of the this compound disposal procedure is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 3. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Phosphoramidic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like phosphoramidic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound and its derivatives, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][2][3] | Protects against splashes and vapors that can cause severe eye damage.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene), lab coat, and closed-toe shoes.[1][6] | Prevents skin contact, which can cause severe burns and irritation.[4][7] |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[6][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][9] | Avoids inhalation of vapors or mists that may cause respiratory tract irritation.[1][5] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting.[1][7] If the person is conscious, give large quantities of water to drink.[7] Seek immediate medical attention.[1][7] |
Handling and Storage
Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.
| Aspect | Procedure |
| Handling | Always wear the appropriate PPE.[1][6] Use in a well-ventilated area, preferably within a fume hood.[6] Wash hands thoroughly after handling.[1] When diluting, always add acid to water, never the other way around.[11][12] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][12][13] Keep containers tightly closed when not in use.[6][11] Store in corrosive-resistant containers.[8][12] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response Workflow
Caption: Workflow for handling a this compound spill.
Disposal Procedures
| Waste Type | Disposal Protocol |
| Spilled Material | After neutralization and absorption, place the material in a designated and properly labeled chemical waste container.[7][11][12] Do not dispose of it down the drain.[11] |
| Unused Chemical | Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[3][14] Contact your institution's environmental health and safety department for specific guidance. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste. Launder contaminated clothing before reuse.[7][9] |
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 3. epa.gov [epa.gov]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. innophos.com [innophos.com]
- 6. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. greenfield.com [greenfield.com]
- 9. media.napaonline.com [media.napaonline.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. PHOSPHORIC ACID [www2.atmos.umd.edu]
- 13. The transportation and storage of phosphoric acid-enzymecode [en.enzymecode.com]
- 14. assets.pim.ecolab.com [assets.pim.ecolab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
